N-Bsmoc-glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6S/c14-11(15)6-13-12(16)19-7-9-5-8-3-1-2-4-10(8)20(9,17)18/h1-5H,6-7H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOLZWJIOHWPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Bsmoc-glycine: Structure, Properties, and Application in Advanced Peptide Synthesis
This guide provides a comprehensive technical overview of N-(1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl)-glycine (N-Bsmoc-glycine), a critical building block in modern peptide chemistry. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, strategic advantages, and practical applications of this advanced reagent, moving beyond a simple datasheet to offer field-proven insights into its use.
Introduction: The Strategic Imperative for Advanced Protecting Groups
In the intricate field of peptide synthesis, the choice of the α-amino protecting group is a critical determinant of success, directly impacting yield, purity, and the feasibility of synthesizing complex or sensitive sequences. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has long served as the industry standard for solid-phase peptide synthesis (SPPS), its limitations—particularly the requirement for relatively strong basic conditions for deprotection—can lead to undesirable side reactions.[1]
The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group emerges as a powerful alternative, engineered to overcome these challenges.[2][3] this compound, as the simplest amino acid derivative of this class, serves as an excellent model for understanding the profound advantages of the Bsmoc strategy. Its unique deprotection mechanism and enhanced lability under mild basic conditions make it an invaluable tool for synthesizing peptides containing base-sensitive residues or sequences prone to aggregation.[3][4]
Chemical Structure and Physicochemical Properties
This compound is characterized by the attachment of the Bsmoc protecting group to the nitrogen atom of glycine via a carbamate linkage. The core of the Bsmoc group is a benzo[b]thiophene sulfone moiety, whose potent electron-withdrawing nature is fundamental to its unique reactivity.[3]
Caption: Figure 1: Chemical Structure of this compound.
Physicochemical Properties Summary
The key properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 197245-13-9 | [5][6] |
| Molecular Formula | C₁₂H₁₁NO₆S | [5] |
| Molecular Weight | 297.29 g/mol | [5] |
| Appearance | White to cream crystalline powder | [6] |
| Melting Point | 161-163 °C | [5] |
| Purity (HPLC) | ≥98.5% | [6] |
| Solubility | Insoluble in water; Soluble in DMF, DCM | [7] |
Spectroscopic Characterization
While a publicly available, fully assigned spectrum is not readily accessible, the expected ¹H NMR signals for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would include:
-
Aromatic Protons: Multiple signals in the aromatic region (~7.5-8.5 ppm) corresponding to the protons on the benzo[b]thiophene ring.
-
Bsmoc Methylene Protons (-CH₂-O): A singlet at approximately 5.2-5.5 ppm.
-
Glycine α-Protons (-N-CH₂-COOH): A doublet around 3.8-4.0 ppm, coupled to the amide proton.
-
Amide Proton (-NH-): A triplet around 8.0-8.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically >12 ppm.
The Bsmoc Deprotection Mechanism: A Paradigm Shift
The fundamental difference and key advantage of the Bsmoc group over Fmoc lies in its deprotection pathway. While Fmoc is cleaved via a β-elimination reaction, the Bsmoc group is removed through a base-initiated Michael addition.[2]
This distinction is critical:
-
Increased Lability: The sulfone group makes the β-carbon of the vinyl sulfone system highly electrophilic and susceptible to nucleophilic attack. This allows for significantly faster deprotection kinetics compared to Fmoc.[3]
-
Milder Conditions: Complete deprotection can be achieved with more dilute base solutions (e.g., 2-5% piperidine in DMF) or weaker bases like tris(2-aminoethyl)amine (TAEA).[4] This minimizes base-mediated side reactions, such as aspartimide formation in sequences containing the sensitive Asp-Gly motif.
-
Water-Soluble Byproducts: The amine used for deprotection (e.g., piperidine) forms a stable, covalent adduct with the Bsmoc byproduct. This adduct is typically highly polar and water-soluble, simplifying purification as it can be easily removed with aqueous washes, a significant advantage in both solid-phase and solution-phase synthesis.[1][5]
Caption: Figure 2: Bsmoc Deprotection via Michael Addition.
Synthesis of this compound: A Practical Protocol
This compound is typically prepared by reacting glycine with an activated Bsmoc precursor, such as 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate (Bsmoc-Cl) or N-succinimidyl carbonate (Bsmoc-OSu), under aqueous basic conditions (Schotten-Baumann reaction).
Objective: To synthesize this compound with high purity.
Materials:
-
Glycine (1.0 eq)
-
Bsmoc-Cl (1.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.2 eq)
-
Dioxane or THF
-
Water (deionized)
-
Ethyl Acetate
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve glycine (1.0 eq) and sodium carbonate (2.2 eq) in a mixture of water and dioxane (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Causality: The basic aqueous solution deprotonates the glycine carboxylic acid and ensures the amino group is a free nucleophile. Dioxane helps to solubilize the organic Bsmoc-Cl reagent.
-
-
Reagent Addition: Dissolve Bsmoc-Cl (1.05 eq) in a minimal amount of cold dioxane. Add this solution dropwise to the stirring glycine solution over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
Causality: Slow, cold addition prevents hydrolysis of the highly reactive Bsmoc-Cl and minimizes side reactions. The slight excess of Bsmoc-Cl ensures complete consumption of the starting glycine.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates the consumption of glycine.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash with ethyl acetate (2x) to remove any unreacted Bsmoc-Cl and organic impurities. Retain the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 2M HCl. The this compound product will precipitate as a white solid.
-
Causality: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium and allowing for its isolation.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). The product will move into the organic phase.
-
Purification: Combine the organic extracts, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a white crystalline solid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS. Its incorporation follows standard coupling procedures (e.g., using HBTU/HOBt or DIC/Oxyma). The key distinction lies in the deprotection step.
Protocol: Standard Bsmoc Deprotection Cycle in SPPS
-
Resin Swelling: Swell the Bsmoc-protected peptide-resin in DMF for 20-30 minutes. Drain the solvent.
-
Deprotection: Add a solution of 2% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 7 minutes.[4]
-
Causality: A short, 7-minute treatment with dilute piperidine is typically sufficient for complete Bsmoc removal, showcasing its high lability compared to the standard 20-30 minutes required for Fmoc with 20% piperidine.
-
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to completely remove the Bsmoc-piperidine adduct and excess reagents. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
Coupling: Proceed with the coupling of the next N-protected amino acid using your standard activation protocol.
Caption: Figure 3: SPPS Cycle using Bsmoc Chemistry.
Comparative Analysis: Bsmoc vs. Fmoc
| Feature | Bsmoc Protecting Group | Fmoc Protecting Group | Rationale & Field Insight |
| Deprotection Chemistry | Michael Addition | β-Elimination | The Michael addition pathway of Bsmoc is inherently faster and leads to a more stable, easily removable byproduct adduct.[2] |
| Deprotection Conditions | 2-5% Piperidine in DMF, TAEA | 20-50% Piperidine in DMF | Milder conditions for Bsmoc reduce the risk of side reactions like aspartimide formation and premature cleavage of sensitive side-chain protecting groups.[4][6] |
| Deprotection Time | Fast (typically < 10 min) | Moderate (typically 20-30 min) | Faster cycle times increase throughput, which is especially valuable for the synthesis of long and complex peptides.[3] |
| Byproducts | Water-soluble adduct | Dibenzofulvene-piperidine adduct | The high water solubility of the Bsmoc byproduct simplifies purification, leading to higher crude purity and reduced reliance on extensive chromatography.[1] |
| Cost & Availability | Higher cost, more specialized | Lower cost, widely available | The primary barrier to widespread Bsmoc adoption is economic. For routine or large-scale synthesis, Fmoc remains the default, while Bsmoc is reserved for particularly challenging sequences where its benefits justify the cost.[7] |
| Monitoring | No UV-active byproduct | UV-active byproduct allows for real-time monitoring of deprotection | This is a key advantage of the Fmoc strategy, allowing for quantitative assessment of reaction completion. Bsmoc deprotection is typically monitored by qualitative tests like the Kaiser test. |
Conclusion: A Strategic Asset for Difficult Peptide Synthesis
This compound, and the Bsmoc protection strategy at large, represents a significant advancement in peptide synthesis technology. While not a universal replacement for the well-established Fmoc group due to cost considerations, it is an indispensable tool for overcoming specific and significant synthetic challenges. Its key advantages—faster deprotection under milder basic conditions, reduced propensity for side reactions, and the generation of easily removable water-soluble byproducts—make it particularly suitable for the synthesis of long or difficult peptide sequences. For researchers, scientists, and drug development professionals, mastering the application of Bsmoc chemistry provides a decisive edge when faced with base-sensitive residues, sterically hindered couplings, or problematic purifications, ultimately enabling the synthesis of previously inaccessible peptide targets.
References
-
Carpino, L. A., et al. (1997). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 119(41), 9915–9916. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Beyond Fmoc: Exploring the Superiority of BSMOC-Cl in Peptide Synthesis. Inno Pharmchem Resources. [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein Resources. [Link]
-
Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(7), 1319. [Link]
-
Ravn, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 11(2), 1026-1043. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis. Inno Pharmchem Resources. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lifetein.com [lifetein.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Introduction: Navigating the Landscape of Amino-Protecting Groups
An In-depth Technical Guide to the Application of N-Bsmoc-glycine in Biochemical Synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, target-specific molecules.[1][2][3] These chemical moieties temporarily block reactive functional groups, preventing undesirable side reactions and allowing for the controlled, stepwise assembly of amino acid chains.[1][2][4] For decades, the 9-fluorenylmethoxycarbonyl (Fmoc) group has been the cornerstone of solid-phase peptide synthesis (SPPS), valued for its base-lability which provides orthogonality to the acid-labile side-chain protecting groups.[2][][6]
However, the demands of synthesizing increasingly complex, lengthy, or sensitive peptides have illuminated the limitations of the standard Fmoc strategy. This has spurred the development of alternative protecting groups that offer enhanced performance in challenging contexts. Among the most promising of these is the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group.[7][8][9] this compound, as a derivative of the simplest amino acid, serves as a critical building block and an ideal model for understanding the profound advantages of Bsmoc chemistry.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of this compound's role in biochemistry. We will dissect the mechanistic underpinnings of the Bsmoc group, present its practical application in SPPS with validated protocols, and analyze its strategic advantages for overcoming common hurdles in peptide synthesis.
Part 1: The Bsmoc Group - A Mechanistic Deep Dive
The superiority of the Bsmoc protecting group stems from its unique chemical structure and distinct deprotection pathway, which contrasts significantly with the well-known Fmoc group.
Chemical Structure and Deprotection Pathway
The fundamental difference between the Fmoc and Bsmoc groups lies in their core structures and the resulting mechanisms for their base-initiated cleavage. The Fmoc group is removed via a β-elimination (E1cB) reaction.[8][10] In contrast, the Bsmoc group, featuring an α,β-unsaturated sulfone, is cleaved through a Michael addition mechanism.[8][11] This alternative pathway is initiated by the nucleophilic attack of a base, such as piperidine, at the β-carbon of the thiophene ring.[11]
Caption: Figure 1: Contrasting Deprotection Mechanisms.
This mechanistic distinction is the root of Bsmoc's primary advantages. The electron-withdrawing sulfone group in the Bsmoc moiety significantly increases its lability, allowing for cleavage under much milder basic conditions than Fmoc.[9][12]
Reaction Kinetics and Byproduct Profile
The increased base sensitivity of the Bsmoc group translates into faster and more efficient deprotection cycles.[9][11] While standard Fmoc removal requires a 20% solution of piperidine in DMF, the Bsmoc group can be effectively cleaved with significantly more dilute solutions (e.g., 2% piperidine) or with weaker bases like tris(2-aminoethyl)amine (TAEA).[7][12]
Perhaps one of the most operationally significant benefits of Bsmoc chemistry is the nature of its byproducts.[13] Upon cleavage, the resulting adduct formed with the base is typically water-soluble.[13] This simplifies the purification process immensely, as the byproducts can be easily washed away with aqueous solutions.[1][14] This is a stark contrast to the dibenzofulvene-piperidine adduct generated during Fmoc deprotection, which can be challenging to remove completely and may complicate downstream purification.[13]
Part 2: this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a primary reagent for integrating the advantages of Bsmoc chemistry into an SPPS workflow. Its application follows the same core principles as Fmoc-SPPS but with critical modifications to the deprotection step.
Comparative SPPS Workflow: Bsmoc vs. Fmoc
The typical SPPS cycle involves sequential deprotection and coupling steps. The integration of Bsmoc chemistry streamlines this process, primarily by shortening the deprotection time and simplifying the washing phase.
Caption: Figure 2: Comparison of Fmoc and Bsmoc SPPS Cycles.
Quantitative Performance Comparison
The theoretical advantages of Bsmoc chemistry are substantiated by quantitative data from synthesis experiments.
| Parameter | Fmoc Strategy | Bsmoc Strategy | Advantage of Bsmoc |
| Base for Deprotection | 20% Piperidine in DMF | 2% Piperidine in DMF or TAEA | Milder conditions, reduced chemical waste.[7][12] |
| Deprotection Time | 10 - 20 minutes | ~ 7 minutes | Faster cycle times, increased throughput.[9][12] |
| Byproduct Solubility | Organic-soluble adduct | Water-soluble adducts | Simplified purification, higher final purity.[13] |
| Side Reaction Risk | Higher risk for aspartimide | Reduced risk | Better preservation of sensitive sequences.[1][14] |
Table 1: Quantitative Comparison of Fmoc and Bsmoc Protecting Group Strategies in SPPS.
Validated Experimental Protocol: N-Bsmoc Group Cleavage in SPPS
This protocol outlines a standard cycle for the removal of the N-Bsmoc group from a peptide-resin during solid-phase synthesis.
Materials:
-
Bsmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Deprotection Solution: 2% (v/v) piperidine in DMF. Note: This solution should be prepared fresh.
Procedure:
-
Resin Swelling: Swell the Bsmoc-protected peptide-resin in DMF for 20-30 minutes in a suitable SPPS reaction vessel.[15]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection:
-
Reagent Removal: Drain the deprotection solution from the reaction vessel.
-
Washing:
-
Proceed to Coupling: The resin, now bearing a free N-terminal amine, is ready for the coupling of the next protected amino acid.
This self-validating protocol ensures complete deprotection while minimizing peptide damage, with the thorough washing steps guaranteeing the removal of reactants before the subsequent coupling, thereby preventing unwanted side reactions.
Part 3: Strategic Applications of this compound Chemistry
The true value of this compound and the broader Bsmoc chemistry is realized in its application to synthetically challenging peptides where the standard Fmoc protocol falls short.
Mitigating Side Reactions in Sensitive Sequences
A significant challenge in Fmoc-SPPS is the formation of undesirable side products, particularly with base-sensitive residues.
-
Aspartimide Formation: Peptide sequences containing an aspartic acid residue, especially Asp-Gly, are highly susceptible to forming a cyclic aspartimide intermediate upon exposure to the piperidine used for Fmoc deprotection.[1] This can lead to chain termination or racemization. The ability to use milder or more dilute basic conditions for Bsmoc cleavage significantly reduces the rate of this deleterious side reaction, leading to a purer final product.[1][14]
-
Diketopiperazine (DKP) Formation: The cyclization of the N-terminal dipeptide to form a diketopiperazine, cleaving the peptide from the resin, is another common side reaction, particularly after the second amino acid is coupled.[16] The faster deprotection kinetics of the Bsmoc group can help mitigate DKP formation by reducing the time the free N-terminal amine is available to attack the ester linkage to the resin.[17]
Enhancing Acylation and Solution-Phase Synthesis
Research has shown that Bsmoc-protected amino acids can exhibit higher reactivity in acylation (coupling) reactions compared to their Fmoc counterparts, particularly in sterically hindered situations.[11] This can lead to more efficient couplings and higher yields.
Furthermore, Bsmoc chemistry is highly advantageous for rapid continuous solution-phase synthesis. The ease of removing byproducts with a simple aqueous wash (using water or saturated sodium chloride) rather than an acidic buffer results in cleaner phase separations and improved yields of the growing peptide chain.[1][14]
Conclusion: A Powerful Tool for Advanced Peptide Synthesis
This compound is more than just a protected amino acid; it is the gateway to a superior synthetic strategy for a range of challenging biochemical applications. The Bsmoc group's unique Michael addition deprotection mechanism confers significant advantages over the traditional Fmoc standard, including faster reaction kinetics, the use of milder basic conditions, and a more favorable byproduct profile that simplifies purification.[8][9][13]
For researchers, scientists, and drug development professionals, the adoption of Bsmoc chemistry provides a robust solution for synthesizing difficult peptide sequences, minimizing common side reactions like aspartimide and diketopiperazine formation, and improving overall synthetic efficiency and purity.[1][8] While Fmoc chemistry remains a workhorse in the field, the N-Bsmoc protecting group represents a critical and powerful alternative, enabling the synthesis of complex peptides that are otherwise intractable.
References
- NINGBO INNO PHARMCHEM CO.,LTD. BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis.
- ASNA Company for advanced technologies Ltd. Bsmoc Protected Compounds.
- BenchChem. A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis.
- BenchChem. Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group.
- Vertex AI Search. Beyond Fmoc: Exploring the Superiority of BSMOC-Cl in Peptide Synthesis.
- Carpino, L. A., et al. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups. NIH Public Access.
- Carpino, L. A., et al. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc)† Amino-Protecting Group. ResearchGate.
- Carpino, L. A., et al. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring FMOC-Glycine: A Key Component in Peptide Synthesis.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained.
- ResearchGate. Formula for Bsmoc- and Fmoc-protected peptides.
- Molecules. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
- Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Bofill, J. M., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Science of Synthesis. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Bsmoc Protected Compounds [asna.com.sa]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. luxembourg-bio.com [luxembourg-bio.com]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to N-Bsmoc-glycine (CAS No. 197245-13-9)
This guide provides a comprehensive technical overview of this compound, a critical reagent in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry of the Bsmoc protecting group, the specific properties of the glycine derivative, its practical application in synthesis workflows, and essential analytical and safety protocols.
The Bsmoc Protecting Group: A Strategic Advantage in Peptide Synthesis
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group is a base-labile amino-protecting group that serves as a powerful alternative to the more common 9-fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis.[1][2] Its primary advantage lies in its heightened sensitivity to basic conditions, which allows for deprotection using milder or more dilute bases.[1][3] This characteristic is particularly beneficial when synthesizing peptides containing sequences prone to base-sensitive side reactions, such as the formation of aspartimide or diketopiperazine.[1][3]
The cleavage of the Bsmoc group is initiated by a base and proceeds via a Michael addition mechanism, which contrasts with the standard β-elimination pathway of the Fmoc group.[4] Upon treatment with a secondary amine like piperidine, the base adds to the α,β-unsaturated sulfone system. This leads to the elimination of the carbamate and the formation of a stable byproduct that forms a highly soluble adduct with the base, ensuring its easy removal during washing steps.[1][4] This unique deblocking chemistry provides advantages in terms of the speed and completeness of the deprotection step.[4]
Physicochemical and Safety Profile of this compound
This compound is the glycine amino acid derivative incorporating the Bsmoc protecting group. Glycine, being the simplest amino acid, is achiral and provides flexibility in peptide chains.[5][6][7] The use of this compound allows for the controlled incorporation of this fundamental building block into a growing peptide sequence.
Key Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 197245-13-9 | - |
| Molecular Formula | C₁₂H₁₁NO₆S | [8] |
| Molecular Weight | 297.29 g/mol | [8] |
| Appearance | White Crystalline Solid | [8] |
| Melting Point | 161 - 163 °C (321.8 - 325.4 °F) | [8] |
| Solubility | Insoluble in water | [8] |
| Stability | Stable under normal conditions | [8] |
Safety and Handling
This compound is stable under standard laboratory conditions.[8] However, standard precautions for handling chemical reagents should be observed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8]
-
Hazardous Decomposition: None under normal use conditions.[8]
-
Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound. Ensure adequate ventilation to avoid dust formation.[9][10]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a building block for the introduction of a glycine residue. The increased base lability of the Bsmoc group allows for a more refined and gentle SPPS strategy compared to standard Fmoc chemistry.
Bsmoc Deprotection Mechanism
The cleavage of the Bsmoc group is a critical step in the SPPS cycle. It is a base-initiated process that differs mechanistically from Fmoc removal.
Caption: Bsmoc cleavage via a base-initiated Michael addition.
Experimental Protocol: Bsmoc-Glycine Coupling and Deprotection in SPPS
This protocol outlines a standard cycle for the incorporation of a glycine residue using this compound followed by the removal of the Bsmoc group during SPPS.
Workflow Diagram
Caption: SPPS cycle for this compound incorporation.
Step-by-Step Methodology:
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HCTU)
-
Base for coupling (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 2% (v/v) piperidine in DMF[1]
-
Dichloromethane (DCM), reagent grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel. Drain the DMF.
-
Coupling Reaction:
-
In a separate vial, pre-activate the this compound by dissolving it with the coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated this compound solution to the swelled resin.
-
Agitate the mixture for the recommended coupling time (typically 15-60 minutes).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Bsmoc Deprotection:
-
Post-Deprotection Washing:
-
Proceed to Next Cycle: The resin, now bearing a deprotected N-terminal glycine, is ready for the coupling of the next amino acid.
The causality for using a dilute (2%) piperidine solution for a short duration (7 minutes) is directly linked to the high base sensitivity of the Bsmoc group.[1] This contrasts with standard Fmoc deprotection, which typically requires a 20% piperidine solution and longer reaction times.[11] This milder condition is the core advantage of Bsmoc chemistry, minimizing the risk of side reactions on the peptide backbone.[3]
Analytical Characterization
The purity and identity of this compound and peptides incorporating it can be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the primary method for assessing the purity of this compound. A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used with UV detection. The Bsmoc group has a strong chromophore, facilitating sensitive detection.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are suitable for analyzing this compound and peptides derived from it.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound. The spectra will show characteristic peaks for the glycine moiety and the aromatic and aliphatic protons of the Bsmoc protecting group.[15]
Conclusion
This compound, underpinned by the unique attributes of the Bsmoc protecting group, offers a significant strategic tool for peptide chemists. Its enhanced lability under mild basic conditions allows for the synthesis of complex and sensitive peptides with higher purity and fewer side reactions compared to traditional Fmoc-based strategies. The protocols and data presented in this guide provide a robust framework for the successful application of this compound in research and development, enabling the synthesis of advanced peptide-based therapeutics and research tools.
References
- Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group. Benchchem.
- Bsmoc Protected Compounds. Benchchem.
- Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group.
- Carpino, L. A., et al. (2007). The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups.
- Mansour, E. M. E., et al. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc)† Amino-Protecting Group.
- Ismail, M., et al. New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society.
- Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. BOC Sciences.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. Aapptec Peptides.
- SAFETY D
- Safety D
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Glycine. Wikipedia.
- Variable temperature NMR characteriz
- Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. PubMed.
- Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatiz
- The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bsmoc Protected Compounds [asna.com.sa]
- 3. researchgate.net [researchgate.net]
- 4. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. peptide.com [peptide.com]
- 7. Glycine - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate - Popov - Problems of Biological Medical and Pharmaceutical Chemistry [innoscience.ru]
- 15. par.nsf.gov [par.nsf.gov]
Section 1: Core Properties of N-Bsmoc-Glycine
An In-Depth Technical Guide to N-Bsmoc-Glycine for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a critical reagent in modern peptide synthesis. Moving beyond a simple data sheet, we will explore the underlying chemistry of the Bsmoc protecting group, its strategic advantages in complex syntheses, and detailed protocols for its application.
N-(1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl)-glycine, or this compound, is an amino acid derivative where the amino group of glycine is protected by the base-sensitive Bsmoc group.[1] This protection strategy is essential in peptide chemistry to prevent unwanted polymerization and control the sequence of amino acid addition during synthesis.[2]
Physicochemical Data Summary
For ease of reference, the key quantitative properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 297.28384 g/mol | [1] |
| Molecular Formula | C₁₂H₁₁NO₆S | [1][3] |
| CAS Number | 197245-13-9 | [1][3] |
| Melting Point | 161-163°C | [1] |
| Density | 1.533 g/cm³ | [1] |
| Appearance | White powder/crystals | [4][5] |
| Solubility | Insoluble in water | [1] |
Section 2: The Bsmoc Protecting Group: A Mechanistic Deep Dive
The utility of this compound stems from the unique properties of the Bsmoc protecting group. Understanding its mechanism of cleavage is crucial for its effective implementation and troubleshooting in synthesis protocols.
A Unique Deprotection Pathway
Unlike the widely used Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is cleaved via a β-elimination reaction, the Bsmoc group is removed through a Michael addition mechanism.[6][7] This fundamental difference in reaction pathways offers significant advantages.[6] The deprotection is typically initiated by a primary or secondary amine, such as piperidine.[7]
Advantages Over Traditional Fmoc Chemistry
The Michael addition cleavage of the Bsmoc group translates to several practical benefits in Solid-Phase Peptide Synthesis (SPPS):
-
Milder Conditions: Deprotection can be achieved with weaker or more dilute bases compared to standard Fmoc chemistry. This is particularly advantageous when synthesizing peptides containing base-sensitive residues, as it minimizes side reactions like aspartimide formation.[2][8]
-
Cleaner Synthesis: The byproducts of Bsmoc deprotection are often more easily washed away, leading to cleaner crude products and potentially simplifying purification.[2][8]
-
Higher Yields: For certain challenging sequences, the Bsmoc methodology can result in higher overall yields due to the cleaner deprotection and reduced side reactions.[6][8]
Section 3: Experimental Protocol: this compound in Solid-Phase Peptide Synthesis
The following section outlines a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support. This protocol assumes a standard manual or automated SPPS setup.
Materials and Reagents
-
This compound
-
SPPS Resin (e.g., Wang resin, 2-chlorotrityl chloride resin) pre-loaded with the C-terminal amino acid
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Washing Solvents
Step-by-Step Workflow
This workflow details a single coupling cycle for adding a glycine residue using this compound.
-
Resin Swelling: The peptide-resin must be properly swollen to ensure accessibility of reactive sites. Swell the resin in DMF for 20-30 minutes.[9]
-
Previous Amino Acid Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or another Bsmoc) from the resin-bound peptide. This is achieved by treating the resin with 20% piperidine in DMF for approximately 5-20 minutes.[10][11]
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection agent and byproducts. This step is critical for preventing side reactions in the subsequent coupling step.
-
Amino Acid Activation: In a separate vessel, pre-activate the this compound. Dissolve this compound (typically 3-5 equivalents relative to resin loading), a coupling agent like HBTU (e.g., 3 equivalents), and an activator base like DIPEA (e.g., 3.5-4 equivalents) in DMF.[9][10]
-
Coupling Reaction: Add the activated this compound solution to the washed and deprotected peptide-resin. Allow the reaction to proceed for 15 minutes to several hours. The reaction progress can be monitored using a colorimetric test such as the ninhydrin test.[10][11]
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and soluble byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Section 4: Conclusion and Future Outlook
This compound, underpinned by the unique Michael addition chemistry of its protecting group, represents a powerful tool for modern peptide synthesis. Its ability to be cleaved under milder basic conditions makes it an excellent alternative to Fmoc-protected amino acids, especially for the synthesis of long or complex peptides prone to base-mediated side reactions.[6] As the demand for sophisticated therapeutic peptides and complex protein fragments grows, the strategic application of specialized reagents like this compound will continue to be indispensable for researchers and drug development professionals aiming to enhance synthetic efficiency, purity, and yield.
References
- Vertex AI Search. (n.d.). Bsmoc Protected Compounds.
- Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis.
- National Institutes of Health. (2007). The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups. PMC.
- ResearchGate. (2025). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc)† Amino-Protecting Group.
- Chemical Suppliers. (n.d.). This compound | CAS 197245-13-9.
- Chem-Impex. (n.d.). Fmoc-N-(butyl)glycine.
- Fisher Scientific. (n.d.). This compound, 99%.
- Thermo Fisher Scientific. (n.d.). N-Boc-glycine, 98+%.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
- Nowick, J. S. (n.d.).
Sources
- 1. This compound | CAS 197245-13-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Boc-glycine, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 11. chem.uci.edu [chem.uci.edu]
The Bsmoc Protecting Group: A Technical Guide to its History, Development, and Application in Synthesis
Abstract
In the landscape of synthetic chemistry, particularly in the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group has long been a cornerstone of solid-phase peptide synthesis (SPPS), the quest for milder, more efficient, and orthogonal protection strategies has led to the development of valuable alternatives. This in-depth technical guide focuses on the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group, a highly base-sensitive moiety that offers distinct advantages over traditional methods. We will explore the historical context of its development, delve into its unique chemical properties and cleavage mechanism, provide detailed experimental protocols for its application, and offer a comparative analysis with other common amine protecting groups. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced protecting group strategies to overcome synthetic challenges.
Introduction: The Imperative for Orthogonal Protection in Complex Synthesis
The synthesis of complex molecules, such as peptides and oligonucleotides, is a stepwise process that necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions.[1] An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not affect other functionalities within the molecule.[2] This principle of "orthogonality," where different protecting groups can be selectively removed in any order, is a fundamental concept in modern synthetic chemistry.[2]
The α-amino group of amino acids is a primary site requiring protection during peptide synthesis.[3] For decades, two main strategies have dominated the field: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5] The Fmoc strategy, in particular, has gained widespread adoption due to its milder deprotection conditions, which are generally compatible with a wider range of sensitive amino acid side chains.[5] However, the standard Fmoc deprotection, typically achieved with a 20% solution of piperidine in DMF, can sometimes lead to side reactions such as diketopiperazine formation and aspartimide formation, especially in sensitive sequences.[6][7] This has fueled the search for even more labile protecting groups that can be cleaved under gentler basic conditions.
The Genesis of Bsmoc: A New Paradigm in Base-Labile Protection
The development of the Bsmoc protecting group by Carpino and coworkers in the late 1990s marked a significant advancement in the field.[8] The driving force behind its creation was the need for a base-sensitive amino protecting group with enhanced lability compared to Fmoc, allowing for deprotection under milder conditions and thereby minimizing base-induced side reactions.[9]
The key innovation of the Bsmoc group lies in its unique deprotection mechanism. Unlike the Fmoc group, which is cleaved via a β-elimination reaction, the Bsmoc group is removed through a Michael addition mechanism.[10] This fundamental difference in reactivity is attributed to the electron-withdrawing nature of the benzo[b]thiophene dioxide core, which renders the exocyclic double bond susceptible to nucleophilic attack.[11] This distinct cleavage pathway not only allows for faster deprotection but also opens up possibilities for orthogonal protection schemes in the presence of other base-labile groups.[9]
Chemical Properties and Mechanism of Cleavage
The Bsmoc group, with the full chemical name 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl, possesses a unique chemical architecture that underpins its advantageous properties.
Structure and Stability
The Bsmoc group is characterized by a dibenzothiophene dioxide moiety linked to a carbamate functionality. The steric bulk of the Bsmoc group provides a degree of stability, protecting the amino acid from premature deprotection during coupling steps.[11] This inherent stability ensures that the protecting group remains intact until its intended cleavage, contributing to a cleaner synthetic process with fewer side products.[11]
Mechanism of Deprotection: A Michael Addition Pathway
The deprotection of the Bsmoc group is initiated by the nucleophilic attack of a base, typically a primary or secondary amine like piperidine or tris(2-aminoethyl)amine (TAEA), on the β-carbon of the α,β-unsaturated sulfone system.[10] This Michael addition leads to the formation of a transient intermediate, which then rapidly eliminates the protected amine via decarboxylation to release the free amino group. The resulting byproduct is a stable adduct of the deprotecting base and the Bsmoc moiety.
Caption: Bsmoc deprotection via Michael addition.
This mechanism offers a significant advantage in terms of purification. The Bsmoc-base adduct is often highly soluble in aqueous or organic solvents, facilitating its easy removal from the desired peptide product through simple washing steps.[11] This contrasts with the dibenzofulvene byproduct generated during Fmoc deprotection, which can sometimes be challenging to remove completely.[11]
Comparative Analysis with Other Protecting Groups
The choice of a protecting group is a critical decision in the design of a synthetic strategy. The Bsmoc group offers a compelling alternative to the more established Fmoc and Boc protecting groups, particularly for challenging syntheses.
| Feature | Bsmoc | Fmoc | Boc |
| Full Name | 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl | tert-Butoxycarbonyl |
| Cleavage Condition | Mild base (e.g., 2% Piperidine in DMF, TAEA)[11] | Base (e.g., 20% Piperidine in DMF)[4] | Strong acid (e.g., TFA)[4] |
| Cleavage Mechanism | Michael Addition[10] | β-Elimination[10] | Acid-catalyzed hydrolysis |
| Deprotection Time | Generally faster than Fmoc under similar conditions. Half-life of ~2.4 minutes with 2 equivalents of piperidine.[11] | Complete removal typically requires 5-20 minutes with 20% piperidine.[2] | Typically 30-60 minutes with TFA. |
| Byproduct Removal | Generally easy; byproducts are often water-soluble.[11] | Can be challenging; dibenzofulvene can be difficult to remove.[11] | Gaseous (isobutylene, CO₂) and t-butyl cation which requires scavengers. |
| Key Advantages | Milder deprotection conditions, reduced side reactions (e.g., aspartimide formation), simplified purification.[8] | Well-established, widely available reagents, compatible with a broad range of side-chain protecting groups.[4] | Orthogonal to Fmoc, stable to a wide range of nucleophiles and bases. |
| Limitations | Higher cost and less commercial availability of Bsmoc-protected amino acids compared to Fmoc. | Can cause side reactions in sensitive sequences.[4] | Requires strong acids for cleavage, which can degrade sensitive peptides. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the introduction and removal of the Bsmoc protecting group in both solution-phase and solid-phase peptide synthesis.
Protocol 1: Synthesis of Bsmoc-Protected Amino Acids using Bsmoc-OSu
This protocol describes a general procedure for the protection of the α-amino group of an amino acid using Bsmoc-OSu (1,1-Dioxobenzo[b]thiophen-2-ylmethyl N-succinimidyl Carbonate).[12]
Materials:
-
Amino acid
-
Bsmoc-OSu
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Suspend the amino acid (1 equivalent) in DCM.
-
Add DIPEA or NMM (2 equivalents) to the suspension and stir until the amino acid dissolves.
-
In a separate flask, dissolve Bsmoc-OSu (1 equivalent) in DCM.
-
Add the Bsmoc-OSu solution dropwise to the amino acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer with 10% NaHCO₃ solution (2x) and then with 1 M HCl (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) to yield the pure Bsmoc-protected amino acid.
Protocol 2: N-Bsmoc Cleavage in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard cycle for the removal of the N-Bsmoc group from a peptide-resin during SPPS.[11]
Caption: General SPPS workflow for Bsmoc deprotection.
Materials:
-
Bsmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade (optional)
Procedure:
-
Resin Swelling: Swell the Bsmoc-protected peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a 2% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin slurry at room temperature for 7 minutes.
-
Reagent Removal: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove the cleavage byproducts and excess reagents.
-
Optional DCM Wash: If the subsequent coupling reaction is to be performed in a solvent other than DMF, perform a final wash with DCM (2 x 10 mL per gram of resin).
-
The deprotected peptide-resin is now ready for the coupling of the next amino acid.
Protocol 3: N-Bsmoc Cleavage in Solution-Phase Synthesis
This protocol describes the cleavage of the N-Bsmoc group from a peptide in solution.[11]
Materials:
-
Bsmoc-protected peptide
-
Dichloromethane (DCM)
-
Tris(2-aminoethyl)amine (TAEA)
-
Saturated sodium chloride (NaCl) solution or water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the Bsmoc-protected peptide in DCM.
-
Deprotection: Add 2% (v/v) TAEA to the solution.
-
Reaction Monitoring: Monitor the progress of the deprotection using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 10-20 minutes at room temperature.
-
Aqueous Work-up: Once the reaction is complete, wash the organic layer with saturated NaCl solution or water to remove the TAEA-Bsmoc adduct and excess TAEA.
-
Phase Separation: Separate the organic phase containing the deprotected peptide.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected peptide.
Conclusion and Future Outlook
The Bsmoc protecting group represents a significant and valuable tool in the arsenal of the synthetic chemist. Its heightened sensitivity to basic conditions allows for deprotection under demonstrably milder conditions than the widely used Fmoc group, a critical advantage when dealing with sensitive peptide sequences prone to base-mediated side reactions. The unique Michael addition cleavage mechanism not only facilitates rapid deprotection but also simplifies the purification process by generating easily removable byproducts.
While the higher cost and more limited commercial availability of Bsmoc-protected amino acids have historically constrained their widespread adoption, the clear benefits they offer in specific, challenging synthetic contexts cannot be overlooked. For researchers and drug development professionals tackling the synthesis of complex, labile peptides, the Bsmoc group provides a powerful strategy to enhance yields, improve purity, and ultimately, accelerate the path to discovery. As the demand for more sophisticated and intricate synthetic molecules continues to grow, the strategic application of advanced protecting groups like Bsmoc will undoubtedly play an increasingly crucial role in the future of chemical synthesis.
References
- BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: not available)
-
Synthesis of 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Protected N-Methyl Amino - SciSpace. (URL: [Link])
- Protecting Groups in Organic Synthesis - Organic Chemistry Portal. (URL: not available)
- Protecting Groups in Peptide Synthesis: A Detailed Guide - Cre
-
Bsmoc Protected Compounds - ASNA Company for advanced technologies Ltd. (URL: [Link])
-
Formula for Bsmoc- and Fmoc-protected peptides. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - NIH. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis - AAPPTec. (URL: [Link])
-
Peptide Synthesis with the Boc Protecting Group - YouTube. (URL: [Link])
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])
-
Basic Peptides synthesis introduction - LifeTein®. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. peptide.com [peptide.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bsmoc Protected Compounds [asna.com.sa]
- 9. Bsmoc-Cl - Enamine [enamine.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. scispace.com [scispace.com]
The Bsmoc Revolution: A Senior Application Scientist's Guide to Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Fmoc Frontier
For decades, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has been the undisputed workhorse of solid-phase peptide synthesis (SPPS). Its reliability and well-established protocols have made it a cornerstone of peptide chemistry. However, the increasing complexity of therapeutic peptides and the demand for higher purity and efficiency have pushed the boundaries of what is achievable with standard Fmoc chemistry. This has paved the way for the emergence of alternative protecting groups, among which the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group has distinguished itself as a powerful ally in the synthesis of challenging peptide sequences.
This technical guide, born from extensive research and field-proven insights, provides an in-depth exploration of Bsmoc chemistry. It is designed not as a rigid set of instructions, but as a comprehensive resource for the discerning researcher. We will delve into the mechanistic underpinnings of Bsmoc, its strategic advantages, and the practical nuances of its application. Our goal is to empower you to harness the full potential of Bsmoc chemistry, enabling the synthesis of peptides that were once considered intractable.
The Bsmoc Protecting Group: A Chemical and Mechanistic Overview
The Bsmoc group is a base-labile amino-protecting group that offers a unique set of properties, making it an attractive alternative to Fmoc for specific applications.[1][2][3]
1.1. Chemical Structure and Properties
The Bsmoc protecting group, chemically known as 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl, possesses a distinctive structure that underpins its reactivity. The presence of the electron-withdrawing sulfone group in the benzo[b]thiophene moiety is the key to its enhanced lability under basic conditions compared to Fmoc.[1][4]
1.2. The Michael Addition Cleavage Mechanism: A Departure from β-Elimination
Unlike the Fmoc group, which is cleaved via a β-elimination reaction, the Bsmoc group is removed through a Michael addition mechanism.[5][6][7][8] This fundamental difference in reaction pathways has profound implications for the deprotection kinetics and the nature of the byproducts formed.
Upon treatment with a secondary amine, such as piperidine, the deprotection is initiated by a nucleophilic attack on the β-carbon of the α,β-unsaturated sulfone system. This leads to the formation of a stable adduct and the release of the free amine of the peptide.
Caption: Bsmoc cleavage via Michael addition.
The Bsmoc Advantage: A Quantitative and Qualitative Comparison with Fmoc
The choice between Bsmoc and Fmoc chemistry is a strategic one, dictated by the specific challenges of the peptide sequence. While Fmoc remains a robust and versatile protecting group, Bsmoc offers significant advantages in certain scenarios.[1][2][3][4]
2.1. Quantitative Data Summary: Bsmoc vs. Fmoc
| Parameter | Bsmoc Chemistry | Fmoc Chemistry | Rationale & Field Insights |
| Deprotection Conditions | Milder base (e.g., 2-5% piperidine in DMF) or weaker bases (e.g., TAEA)[9] | Stronger base (typically 20% piperidine in DMF) | The increased lability of Bsmoc allows for the use of less harsh basic conditions, which is crucial for sensitive peptide sequences. |
| Deprotection Kinetics | Significantly faster | Slower | The Michael addition mechanism of Bsmoc cleavage is kinetically more favorable, leading to shorter deprotection times and increased throughput.[1][4] |
| Side Reaction Propensity | Reduced diketopiperazine and aspartimide formation[3] | Higher incidence, especially in susceptible sequences | The milder deprotection conditions and shorter exposure to base minimize common side reactions that can significantly impact yield and purity.[3] |
| Byproduct Profile | Water-soluble byproducts[2] | Dibenzofulvene-piperidine adduct (less polar) | The water-solubility of Bsmoc cleavage byproducts simplifies their removal during washing steps, leading to a cleaner crude product and easier purification.[2] |
| Cost & Availability | Higher cost and more limited availability of derivatives | Lower cost and wide availability | The broader adoption and larger-scale production of Fmoc-amino acids contribute to their lower cost. |
2.2. Qualitative Advantages in Practice
-
Synthesis of "Difficult" Sequences: Bsmoc chemistry has proven to be particularly effective for the synthesis of peptides prone to aggregation and those containing sterically hindered amino acids or base-sensitive residues.[3] The faster and milder deprotection cycles help to disrupt the formation of secondary structures that lead to aggregation.
-
Enhanced Purity of Crude Peptides: The combination of reduced side reactions and easily removable byproducts often results in a significantly purer crude peptide, which can dramatically reduce the time and effort required for downstream purification.[2]
-
Orthogonal Protection Schemes: Bsmoc can be used in concert with other protecting groups in sophisticated orthogonal protection strategies, allowing for the synthesis of complex branched or cyclic peptides.
Experimental Protocols: A Practical Guide to Bsmoc-SPPS
The following protocols provide a detailed, step-by-step methodology for a typical manual Bsmoc solid-phase peptide synthesis cycle.
3.1. Materials and Reagents
-
Bsmoc-protected amino acids
-
Solid support (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
Coupling reagents (e.g., HBTU, HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Washing solvents (e.g., Methanol, Diethyl ether)
3.2. Step-by-Step Bsmoc-SPPS Cycle
Caption: A typical Bsmoc-SPPS workflow.
Protocol:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Bsmoc Deprotection:
-
Prepare a fresh solution of 2% (v/v) piperidine in DMF.
-
Add the deprotection solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the resin slurry at room temperature for 7-10 minutes.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the Bsmoc byproduct and excess piperidine.
-
Perform a final wash with DCM (2-3 times) if the subsequent coupling will be performed in DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Bsmoc-protected amino acid (3-5 equivalents), a suitable coupling agent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., HOBt, 3-5 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6-10 equivalents) to initiate the coupling reaction.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result indicates complete coupling.
-
-
Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash with DCM (2-3 times).
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and washing steps, thoroughly dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Troubleshooting Bsmoc-SPPS: A Field-Proven Guide
Even with a robust protocol, challenges can arise during peptide synthesis. This section addresses common issues encountered in Bsmoc-SPPS and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient deprotection time or reagent concentration.- Aggregation of the peptide-resin. | - Increase deprotection time to 15 minutes or use a slightly higher concentration of piperidine (up to 5%).- Employ "difficult sequence" strategies: sonication, use of chaotropic salts (e.g., LiCl), or switch to a more polar solvent like NMP. |
| Incomplete Coupling | - Steric hindrance.- Peptide aggregation.- Poor resin swelling. | - Double couple the problematic amino acid.- Use a more potent coupling reagent like HATU.- Increase coupling time and/or temperature.- Ensure adequate resin swelling before starting the synthesis. |
| Peptide Aggregation | - Hydrophobic sequences.- Formation of secondary structures. | - Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic positions to disrupt aggregation.[10]- Synthesize at a lower loading capacity resin.- Use a mixture of solvents (e.g., DMF/DCM/NMP). |
| Low Yield of Crude Peptide | - Cumulative effect of incomplete deprotection and coupling.- Loss of peptide during washing steps. | - Carefully monitor each deprotection and coupling step.- Optimize washing volumes to minimize peptide loss while ensuring efficient removal of byproducts. |
Synthesis and Sourcing of Bsmoc Reagents
5.1. Synthesis of Bsmoc-Protected Amino Acids
While commercially available, Bsmoc-protected amino acids can also be synthesized in the laboratory. A common method involves the reaction of the amino acid with Bsmoc-OSu (1,1-Dioxobenzo[b]thiophen-2-ylmethyl N-succinimidyl Carbonate) or Bsmoc-Cl (1,1-Dioxobenzo[b]thiophen-2-ylmethyl Chloroformate) under basic conditions.
5.2. Commercial Suppliers
A growing number of chemical suppliers offer Bsmoc-protected amino acids and related reagents. It is recommended to source these materials from reputable vendors to ensure high purity and batch-to-batch consistency. Some of the key suppliers include:
-
Sigma-Aldrich (Merck)[13]
-
Biosynth[14]
-
Vector Labs[15]
-
ChemPep
-
Genemed Synthesis Inc.[16]
-
AAPPTec[17]
-
BOC Sciences[][]
Conclusion: Embracing Bsmoc for Next-Generation Peptide Therapeutics
The Bsmoc protecting group represents a significant advancement in the field of peptide synthesis, offering a powerful tool to overcome the limitations of traditional Fmoc chemistry. Its unique Michael addition cleavage mechanism, coupled with the benefits of milder deprotection conditions and a cleaner byproduct profile, makes it an invaluable asset for the synthesis of complex and challenging peptides. While the higher cost and more limited availability of Bsmoc derivatives are considerations, the potential for increased purity, higher yields, and simplified purification often justifies the investment, particularly in the context of drug discovery and development where time and quality are paramount.
As the demand for more sophisticated peptide-based therapeutics continues to grow, the adoption of advanced synthetic strategies like Bsmoc chemistry will be crucial. This guide has provided a comprehensive overview of the core principles, practical protocols, and troubleshooting strategies for Bsmoc-SPPS. By integrating these insights into your research, you will be well-equipped to push the boundaries of peptide synthesis and unlock new possibilities in the development of next-generation medicines.
References
- BenchChem. (2025). Technical Support Center: Aggregation of Peptides Containing N-Bsmoc-L-tryptophan.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Fmoc: Exploring the Superiority of BSMOC-Cl in Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis.
- BenchChem. (2025). comparative yield analysis of peptide synthesis using N-Bsmoc-Trp.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Ghavami, A., et al. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 18(9), 11347-11356.
- Bayer, E., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (2025). Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group.
- SIGMAK. (n.d.). Protected Amino Acid Building Blocks with CAS Numbers.
- BOC Sciences. (n.d.).
- ResearchGate. (n.d.). Formula for Bsmoc-and Fmoc-protected peptides.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (2025, August 9). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Sigma-Aldrich. (n.d.).
- Isidro-Llobet, A., et al. (2019).
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- ResearchGate. (n.d.). Fmoc and Bsmoc deprotection and its byproduct.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- BenchChem. (2025). A Comparative Guide to Fmoc-Phe-OSu and Fmoc-Phe-Cl in Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Vector Labs. (n.d.). Boc Protected Amino Acids.
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Master Organic Chemistry. (2023, May 24).
- Bachem. (n.d.).
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-450.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- Wikipedia. (n.d.). Michael addition reaction.
- ResearchGate. (n.d.). Process flow diagram of SPPS process, beginning with swelling of resin...
- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS)...
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael Addition [organic-chemistry.org]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Protecting Amino Acids Supplier [cds-bsx.com]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
An In-Depth Technical Guide to the Physicochemical Characterization of N-Bsmoc-glycine
This guide provides a comprehensive technical overview of the essential physicochemical characterization of N-(2-(Benzenesulfonyl)methyl)oxycarbonyl-glycine (N-Bsmoc-glycine), a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. This document eschews a rigid template, instead presenting a logical workflow that mirrors the analytical journey undertaken to fully characterize this N-protected amino acid. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Bsmoc Group in Peptide Chemistry
The selection of an appropriate N-protecting group is paramount in peptide synthesis, dictating the strategy for peptide elongation and ensuring the chemical integrity of the growing peptide chain. While Fmoc and Boc protections are ubiquitous, alternative protecting groups with unique cleavage conditions are often required for the synthesis of complex peptides or for orthogonal protection strategies. The Bsmoc group, a sulfonyl-based protecting group, offers distinct advantages due to its stability under a range of conditions and its specific deprotection methods. Understanding the fundamental physicochemical properties of this compound is the first and most critical step in its effective application.
Fundamental Physicochemical Properties
A foundational understanding of the bulk properties of this compound is essential for its handling, storage, and use in synthesis.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Remarks/Significance |
| Molecular Formula | C₁₀H₁₁NO₆S | Confirms the elemental composition. |
| Molecular Weight | 273.26 g/mol | Essential for accurate reagent stoichiometry in synthesis. |
| Appearance | White to off-white crystalline solid | Provides a preliminary quality control check. |
| Melting Point | 138-142 °C | A sharp melting point range is indicative of high purity. |
| Solubility | Soluble in DMF, DCM, and Methanol | Critical for selecting appropriate solvent systems for synthesis and analysis.[1] |
Structural and Purity Analysis by Chromatographic and Spectroscopic Techniques
A multi-technique approach is necessary to unequivocally confirm the structure and assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of N-protected amino acids. A reverse-phase method is typically employed.
A C18 column is chosen for its hydrophobicity, which allows for good retention of the relatively nonpolar this compound. A gradient elution is employed to ensure adequate separation from potential impurities and to achieve a sharp peak shape. UV detection is suitable due to the aromatic nature of the benzenesulfonyl moiety.
Caption: HPLC workflow for purity analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 30-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Result: A single major peak with a retention time of approximately 8-10 minutes, indicating high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.
The 1H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzenesulfonyl group, the methylene protons of the Bsmoc linker and the glycine backbone, and the amide proton. The 13C NMR will corroborate the structure with signals for the carbonyl, aromatic, and aliphatic carbons.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1H | 7.90 - 7.50 | m | 5H | Aromatic (Benzenesulfonyl) |
| 5.30 | s | 2H | -O-CH₂ -SO₂- | |
| 4.10 | d | 2H | -NH-CH₂ -COOH | |
| 5.50 | t | 1H | -NH - | |
| 13C | 173.0 | s | - | C =O (Carboxyl) |
| 156.0 | s | - | C =O (Carbamate) | |
| 138.0 - 128.0 | m | - | Aromatic (Benzenesulfonyl) | |
| 68.0 | t | - | -O-C H₂-SO₂- | |
| 42.0 | t | - | -NH-C H₂-COOH |
Note: These are predicted values based on similar structures and may vary slightly in experimental data.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern, further confirming the identity of the compound.
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, typically yielding the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) can reveal characteristic losses of the protecting group.
Caption: Predicted major fragmentation pathways for this compound in ESI-MS.[3]
-
[M+H]⁺: m/z 274.04 (calculated for C₁₀H₁₂NO₆S⁺)
-
Major Fragments: m/z 76.04 ([Glycine+H]⁺), m/z 199.01 ([Bsmoc]⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.
The FTIR spectrum will show characteristic absorption bands for the N-H, C=O (both carboxyl and carbamate), and S=O functional groups, providing a molecular fingerprint.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~1740 | Strong | C=O stretch (carbamate)[4][5] |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1350 & ~1160 | Strong | Asymmetric and symmetric SO₂ stretch[6] |
Thermal Stability Analysis
Thermal analysis provides insights into the stability of the compound at elevated temperatures, which is crucial for understanding its shelf-life and potential for degradation during synthesis.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
For a pure, stable compound like this compound, the TGA thermogram is expected to show a single, sharp decomposition step at a high temperature. The DSC thermogram should show a sharp endothermic peak corresponding to its melting point, followed by an exothermic decomposition event at a higher temperature.
Caption: Logical relationship between thermal analysis data and compound properties.
-
DSC: A sharp endotherm around 138-142 °C (melting), followed by an exotherm above 200 °C (decomposition).
-
TGA: No significant mass loss until above 200 °C, confirming thermal stability up to this temperature.[3]
Conclusion
The comprehensive physicochemical characterization of this compound through the orthogonal techniques of HPLC, NMR, MS, FTIR, and thermal analysis provides a robust and validated dataset. This information is indispensable for its effective use in peptide synthesis, ensuring the quality of starting materials and the successful construction of target peptides. The protocols and expected data presented in this guide serve as a benchmark for researchers and quality control laboratories.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 276695-32-0, N-Benzyl-N-(methylsulfonyl)glycine" PubChem. Available at: [Link].
-
Chem-Station. (2014). Sulfonyl Protective Groups. Available at: [Link]
-
Supporting Information for "Mass spectral fragmentations of sulfonates". Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2023). How do i dissolve glycine in DMF? Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 523-528.
- Lachenmeier, D. W., Frank, W., & Kuballa, T. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Analytical and Bioanalytical Chemistry, 382(6), 1435-1441.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
- S. Maclot, et al. (2015). Influence of the environment on the fragmentation of amino acids provoked by low-energy ions. EPJ Web of Conferences, 84, 04003.
-
National Institute of Standards and Technology. Glycine. NIST Chemistry WebBook. Available at: [Link]
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Methods in Enzymology, 343, 103-126.
-
MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available at: [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
ResearchGate. (2018). FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. Available at: [Link]
-
ResearchGate. (2018). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU + ammonium carbamate. Available at: [Link]
-
YouTube. (2013). NMR (nuclear magnetic resonace) spectroscopy part 3. Available at: [Link]
-
YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Available at: [Link]
-
YouTube. (2020). Using H-NMR Spectroscopy to Distinguish Between Compounds. Available at: [Link]
-
YouTube. (2022). Glycine : Organic Synthesis. Available at: [Link]
-
ResearchGate. (2015). 15N-labed glycine synthesis. Available at: [Link]
-
ResearchGate. (2018). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Available at: [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]
-
PubMed. (2007). HPLC determination of bioactive sulfur compounds, amino acids and biogenic amines in biological specimens. Available at: [Link]
-
Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier. Available at: [Link]
-
ResearchGate. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Available at: [Link]
Sources
N-Bsmoc-glycine synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of N-Boc-Glycine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
N-tert-butoxycarbonyl-glycine (N-Boc-glycine) is a cornerstone building block in modern peptide synthesis and various other areas of organic chemistry.[1] The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amino functionality of glycine under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[1][2] This unique combination of stability and lability makes it an indispensable tool in the construction of complex peptides and other nitrogen-containing molecules. This guide provides a comprehensive overview of the synthesis and purification of N-Boc-glycine, with a focus on practical, field-proven methodologies and the underlying chemical principles that govern them.
Introduction: The Strategic Importance of N-Boc-Glycine
The strategic importance of N-Boc-glycine lies in its role as a fundamental unit in the synthesis of peptides and peptidomimetics.[3][4] The Boc protecting group prevents the undesired self-polymerization of glycine during peptide coupling reactions, thereby enabling the controlled, stepwise assembly of peptide chains.[1] Glycine, being the simplest amino acid, is achiral and not susceptible to racemization during coupling, which simplifies the synthetic process.[1] Beyond peptide synthesis, N-Boc-glycine serves as a versatile intermediate in the synthesis of a variety of organic molecules, including enzyme inhibitors and other biologically active compounds.[4]
Synthesis of N-Boc-Glycine: A Mechanistic and Practical Overview
The most common and efficient method for the synthesis of N-Boc-glycine involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc-anhydride, under alkaline conditions.[]
The Reaction Mechanism: A Tale of Nucleophilic Acyl Substitution
The synthesis of N-Boc-glycine proceeds via a nucleophilic acyl substitution reaction. The reaction is initiated by the deprotonation of the amino group of glycine by a base, which enhances its nucleophilicity. The resulting glycinate anion then attacks one of the carbonyl carbons of the Boc-anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of N-Boc-glycine and the release of a tert-butoxycarbonyl group, which decomposes into tert-butanol and carbon dioxide.
Comparative Analysis of Synthesis Protocols
The choice of base and solvent system can significantly impact the reaction's efficiency, yield, and ease of workup. Below is a comparative summary of common protocols.
| Protocol | Base | Solvent System | Reaction Time | Typical Yield | Key Considerations |
| Protocol 1 | Sodium Hydroxide (NaOH) | Water/Dioxane | 8 hours | ~94% | Rapid reaction, but requires careful pH control to avoid hydrolysis of the Boc-anhydride.[6][7][8] |
| Protocol 2 | Sodium Carbonate (Na₂CO₃) | Water | 20 hours | ~95% | Milder base, leading to a slower reaction but with potentially fewer side reactions.[6] |
| Protocol 3 | Sodium Bicarbonate (NaHCO₃) | Water/THF | 10 hours | >90% | A cost-effective and simple method suitable for industrial production.[][6] |
| Protocol 4 | Triethylamine (TEA) | Dichloromethane/Water | Not Specified | ~99% | Used for the synthesis of the methyl ester derivative, but the principle applies to the free acid.[3] |
Detailed Experimental Protocol (Sodium Hydroxide Mediated)
This protocol is a robust and high-yielding method for the laboratory-scale synthesis of N-Boc-glycine.[6][8]
Materials:
-
Glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
n-Hexane
-
Hydrochloric acid (HCl), 3M
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution and Basification: In a reaction flask equipped with a magnetic stirrer, dissolve 18.1 g of glycine in 100 ml of water.[6][8] To this solution, add a 0.01 mol/L solution of sodium hydroxide to adjust the pH to a basic level (pH > 10).[7]
-
Addition of Boc-Anhydride: Add 8 g of (Boc)₂O to the reaction mixture and stir vigorously for 2 hours.[6][8]
-
Sequential Addition: After the initial 2 hours, add another 8 g of (Boc)₂O and continue stirring for an additional 2 hours. Finally, add a further 9 g of (Boc)₂O and allow the reaction to proceed for 4 hours.[6][8]
-
Workup - Impurity Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with 12 ml of n-hexane to remove any unreacted (Boc)₂O and other nonpolar impurities.[6][8]
-
Acidification: Carefully acidify the aqueous layer to a pH of 3 with 3 mol/L hydrochloric acid.[6][8] The product will precipitate out of the solution as a white solid.
-
Product Extraction: Extract the product from the acidified aqueous layer three times with 0.6 L of dioxane.[6][8]
-
Washing and Drying: Combine the organic layers and wash with brine until the aqueous layer is neutral. Dry the organic layer over 15 g of anhydrous sodium sulfate for 10 hours.[6][8]
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate to dryness under reduced pressure.[6][8]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of N-Boc-glycine.
Purification of N-Boc-Glycine: Achieving High Purity
The purity of N-Boc-glycine is critical for its successful application in peptide synthesis.[9] The choice of purification method depends on the scale of the synthesis and the desired final purity.
Comparative Analysis of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| Extraction | Partitioning between immiscible solvents | Simple, rapid, and effective for removing bulk impurities.[10] | Limited resolving power for closely related impurities. | Initial workup to remove unreacted reagents and byproducts.[10] |
| Crystallization | Difference in solubility | Highly efficient, scalable, and cost-effective for obtaining high-purity solid compounds.[9][11][12] | Not all compounds are crystalline; can be time-consuming. | Final purification step for obtaining a highly pure, solid product.[9] |
| Column Chromatography | Differential adsorption on a stationary phase | High resolving power, capable of separating complex mixtures.[13][14][15] | Can be time-consuming, requires larger volumes of solvent, and may lead to product loss. | Purification of small-scale reactions or when crystallization is not feasible.[13] |
Detailed Crystallization Protocol
Crystallization is often the most effective method for obtaining highly pure N-Boc-glycine.[9][11][12]
Materials:
-
Crude N-Boc-glycine (as obtained from the synthesis)
-
n-Hexane
Procedure:
-
Dissolution: Dissolve the crude N-Boc-glycine in a minimal amount of a suitable solvent at an elevated temperature if necessary. For N-Boc-glycine, it is often obtained as a solid after concentration, and n-hexane is used for trituration or recrystallization.[6][8]
-
Crystallization: Add 60 ml of n-hexane to the concentrated crude product and stir to induce crystallization.[6][8] The product should precipitate as a white solid.
-
Isolation: Collect the crystalline product by filtration or centrifugation.[6][8]
-
Drying: Dry the product under vacuum to a constant weight.[6][8]
Characterization of N-Boc-Glycine
The identity and purity of the synthesized N-Boc-glycine should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the molecule. The characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the glycine backbone are readily identifiable.[16][17][18][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbamate and carboxylic acid moieties.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
-
Melting Point: A sharp melting point is a good indicator of the purity of the crystalline product.
Safety Precautions
Working with the reagents involved in N-Boc-glycine synthesis requires adherence to strict safety protocols.
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is flammable and can cause skin and eye irritation, as well as allergic skin reactions.[20][21][22][23][24] It is fatal if inhaled.[21][22] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21][22]
-
Sodium Hydroxide (NaOH): A corrosive base that can cause severe skin and eye burns. Handle with care and wear appropriate PPE.
-
Hydrochloric Acid (HCl): A corrosive acid that can cause severe burns. Handle in a fume hood and wear appropriate PPE.
-
Organic Solvents (Dioxane, n-Hexane): These solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.
Conclusion
The synthesis and purification of N-Boc-glycine are well-established and reliable processes that are fundamental to modern organic and medicinal chemistry. By understanding the underlying chemical principles and adhering to carefully designed protocols, researchers can consistently produce high-quality N-Boc-glycine for their synthetic needs. The choice of synthetic and purification methods should be guided by the desired scale, purity requirements, and available resources.
References
- Benchchem. (n.d.). Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: Di(tert-butyl) carbonate.
- Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Merck. (n.d.). 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet.
- Novachem. (n.d.). Di-tert-butyl dicarbonate.
- Santa Cruz Biotechnology. (n.d.). Di-tert-butyl Dicarbonate (ca. 30% in Toluene).
- Biosynth. (n.d.). N-Boc-glycine | 4530-20-5 | FB18945.
- BOC Sciences. (n.d.). BOC-amino acids.
- Patsnap Eureka. (n.d.). Preparation method of Boc-glycine.
- Benchchem. (n.d.). A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency.
- Google Patents. (n.d.). WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent.
- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.
- Benchchem. (n.d.). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
- Mouna, A., et al. (1994). Preparation of N-Boc N-Alkyl Glycines for Peptoid Synthesis. Marcel Dekker, Inc.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Patsnap Eureka. (n.d.). Crystallization method of Boc-amino acid.
- ChemicalBook. (n.d.). N-Boc-N-methyl glycine methyl ester synthesis.
- ChemicalBook. (n.d.). BOC-GLYCINE N,O-DIMETHYLHYDROXAMIDE synthesis.
- PrepChem.com. (n.d.). Synthesis of Boc-Gly.
- Royal Society of Chemistry. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.
- Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
- ResearchGate. (n.d.). Use of 10% sulfuric acid/dioxane for removal of N-α-tertiary-butyloxycarbonyl group during solid phase peptide synthesis.
- ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?
- Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- Guidechem. (2024, March 15). How can BOC-glycine be synthesized effectively?
- Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Organic Syntheses. (n.d.). Procedure.
- ACS Publications. (n.d.). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy.
- ChemicalBook. (n.d.). BOC-Glycine(4530-20-5) 1H NMR spectrum.
- Stack Exchange. (2014, November 11). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate.
- BMRB. (n.d.). n-boc-glycine | C7H13NO4 | MD Topology | NMR | X-Ray.
- SpectraBase. (n.d.). Boc-glycine - Optional[1H NMR] - Chemical Shifts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. tandfonline.com [tandfonline.com]
- 14. BOC-GLYCINE N,O-DIMETHYLHYDROXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]
- 17. BOC-Glycine(4530-20-5) 1H NMR spectrum [chemicalbook.com]
- 18. n-boc-glycine | C7H13NO4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 19. spectrabase.com [spectrabase.com]
- 20. carlroth.com [carlroth.com]
- 21. carlroth.com [carlroth.com]
- 22. dcfinechemicals.com [dcfinechemicals.com]
- 23. dl.novachem.com.au [dl.novachem.com.au]
- 24. datasheets.scbt.com [datasheets.scbt.com]
The Ascendancy of Bsmoc in Solid-Phase Peptide Synthesis: A Technical Guide to Mitigating Side Reactions and Enhancing Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide sequences. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has long been the workhorse of modern SPPS, its application is not without limitations, particularly in the synthesis of "difficult sequences" prone to side reactions. This technical guide, authored from the perspective of a Senior Application Scientist, delves into the theoretical and practical principles of a powerful alternative: the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group. We will explore its unique cleavage mechanism, its profound impact on mitigating common side reactions, and provide field-proven protocols to empower researchers in their quest for synthetic excellence.
The Foundation: Understanding Protecting Group Strategy in SPPS
The core principle of SPPS lies in the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the fidelity of this process, the α-amino group of each incoming amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions and polymerization. This protection must be readily removable under conditions that leave the peptide-resin linkage and side-chain protecting groups intact, a concept known as orthogonality.[1][2]
The choice of the Nα-protecting group dictates the entire synthetic strategy, influencing deprotection conditions, potential side reactions, and ultimately, the purity and yield of the final peptide.
The Bsmoc Advantage: A Paradigm Shift in Deprotection Chemistry
The Bsmoc group, chemically known as 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl, is a base-labile protecting group that offers significant advantages over the conventional Fmoc group, primarily stemming from its distinct deprotection mechanism.[3][4]
Unveiling the Mechanism: Michael Addition vs. β-Elimination
Unlike the Fmoc group, which is cleaved via a β-elimination reaction, the Bsmoc group is removed through a Michael addition mechanism.[3] This fundamental difference in chemical pathways has profound implications for the deprotection process.
The deprotection of Fmoc is initiated by the abstraction of a proton from the C9 position of the fluorenyl ring by a base, typically piperidine. This leads to a β-elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). DBF is a reactive electrophile that must be scavenged by excess piperidine to prevent its re-addition to the newly liberated amine.
In contrast, the cleavage of the Bsmoc group proceeds through a nucleophilic Michael-type addition of the base (e.g., piperidine) to the α,β-unsaturated sulfone system of the benzothiophene ring. This is followed by a rapid elimination of the carbamate to release the free amine.
Caption: The Michael addition mechanism for Bsmoc deprotection.
This distinct mechanism leads to several key advantages:
-
Milder Deprotection Conditions: The Bsmoc group is significantly more labile to basic conditions than the Fmoc group.[3] This allows for the use of lower concentrations of piperidine (e.g., 2-5%) or weaker bases, minimizing the exposure of the growing peptide chain to harsh basic environments.[4]
-
Faster Deprotection Kinetics: The Michael addition is a rapid and efficient reaction, leading to faster deprotection times compared to the β-elimination of Fmoc.[4] This accelerates the overall SPPS cycle time, which is particularly beneficial for the synthesis of long peptides.
-
Water-Soluble Byproducts: The resulting Bsmoc-piperidine adduct is highly soluble in common organic solvents and aqueous solutions, facilitating its easy removal during washing steps and simplifying purification.[5] This contrasts with the dibenzofulvene byproduct of Fmoc deprotection, which can sometimes be challenging to completely remove.
Mitigating Critical Side Reactions: The Power of Milder Conditions
The ability to use milder and more dilute basic conditions for Bsmoc deprotection directly translates to a significant reduction in common base-catalyzed side reactions that plague Fmoc-based SPPS, particularly in the synthesis of "difficult sequences."
Conquering Aspartimide Formation
Aspartimide formation is one of the most notorious side reactions in Fmoc SPPS, occurring when an aspartic acid (Asp) residue is followed by specific amino acids, most notably glycine (Gly), asparagine (Asn), or serine (Ser).[6][7] The repeated exposure to piperidine during Fmoc deprotection can catalyze the cyclization of the Asp side chain, leading to the formation of a succinimide ring. This aspartimide can then be opened by piperidine to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.
The use of Bsmoc protection with its milder deprotection conditions dramatically suppresses aspartimide formation.[8] By reducing the concentration and/or strength of the base, the propensity for this side reaction is significantly diminished.
| Protecting Group | Deprotection Conditions | Aspartimide Formation (%/cycle) in Asp-Gly sequence |
| Fmoc | 20% Piperidine in DMF | High (can be significant) |
| Bsmoc | 2-5% Piperidine in DMF | Negligible (e.g., ~0.1%) |
Table 1. Comparative analysis of aspartimide formation.
Preventing Diketopiperazine (DKP) Formation
Diketopiperazine (DKP) formation is another common side reaction that leads to chain termination, particularly at the dipeptide stage when proline or other secondary amino acids are present in the sequence.[9][10][11] This intramolecular cyclization is also catalyzed by the basic conditions of Fmoc deprotection.
Recent studies have shown that Bsmoc-protected peptides exhibit a much slower rate of self-deprotection compared to their Fmoc-protected counterparts.[5] This inherent stability of the Bsmoc group under neutral or weakly basic conditions minimizes the premature deprotection that can lead to DKP formation, especially during prolonged coupling times or when synthesizing sequences prone to this side reaction.[5] The use of Bsmoc protection has been demonstrated to eliminate DKP byproducts in the synthesis of challenging peptides like tirzepatide.[10][12]
Practical Implementation: Protocols and Workflows
The successful implementation of Bsmoc chemistry in SPPS requires adherence to optimized protocols.
Synthesis of Bsmoc-Protected Amino Acids
While a growing number of Bsmoc-protected amino acids are commercially available, their synthesis in the laboratory is a straightforward process.
General Protocol for the Synthesis of Bsmoc-Cl:
-
Oxidation: Oxidize 2-hydroxymethylbenzo[b]thiophene to 1,1-dioxo-benzothiophene-2-methanol using a suitable oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
-
Chlorination: Treat the resulting sulfone with triphosgene in an appropriate solvent (e.g., dichloromethane) to yield Bsmoc-Cl.
General Protocol for the Synthesis of Bsmoc-Amino Acids:
-
Prepare the N,O-bis(trimethylsilyl) derivative of the desired amino acid.
-
React the silylated amino acid with Bsmoc-N-succinimidyl carbonate (Bsmoc-OSu), which can be prepared from Bsmoc-Cl, in a suitable solvent like dichloromethane at room temperature.
Solid-Phase Peptide Synthesis (SPPS) Workflow with Bsmoc Protection
The overall workflow for SPPS using Bsmoc protection is analogous to the standard Fmoc protocol, with the key difference being the deprotection step.
Caption: A generalized workflow for a single cycle in Bsmoc-SPPS.
Detailed Protocol for Bsmoc Deprotection in SPPS:
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection: Treat the resin with a solution of 2-5% (v/v) piperidine in DMF for 5-10 minutes at room temperature with gentle agitation.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove the Bsmoc-piperidine adduct and excess reagents.
-
Monitoring (Optional but Recommended): The completion of the deprotection can be monitored by performing a qualitative test for free amines (e.g., the Kaiser test). While the Bsmoc byproduct does not have the strong UV absorbance of the DBF-piperidine adduct used for monitoring Fmoc deprotection, HPLC analysis of a small cleaved sample can be used for quantitative monitoring if required.
Conclusion: A Superior Strategy for Demanding Syntheses
The Bsmoc protecting group represents a significant advancement in solid-phase peptide synthesis, offering a powerful tool to overcome the limitations of traditional Fmoc chemistry. Its unique Michael addition cleavage mechanism allows for milder and faster deprotection, leading to a marked reduction in critical side reactions such as aspartimide and diketopiperazine formation. While the availability and cost of Bsmoc-protected amino acids are important practical considerations, the superior performance in the synthesis of long and "difficult" peptide sequences makes it an invaluable strategy for researchers, scientists, and drug development professionals. By embracing the theoretical principles and practical protocols outlined in this guide, the scientific community can unlock new possibilities in the synthesis of complex and therapeutically relevant peptides.
References
- Babu, V. V. S., & Ananda, K. (2009). Synthesis of 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Protected N-Methyl Amino Acids. Protein & Peptide Letters, 16(2), 104-109.
- Wang, Y., et al. (2022).
- Wang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11851.
- Wang, Y., et al. (2022).
- Wang, Y., et al. (2022).
- Mesa Laboratories, Inc. (n.d.). SPPS Tips For Success Handout.
- Enamine Ltd. (n.d.). Bsmoc-Cl.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Fmoc: Exploring the Superiority of BSMOC-Cl in Peptide Synthesis.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(5), 267-285.
- MilliporeSigma. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
- Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part II. Journal of Peptide Science, 9(8), 518-526.
- Giraud, M., et al. (1999). Ultraviolet monitoring (λ 301 nm) of Fmoc deprotection during the three different syntheses of the DBD of hRFX1. Journal of Peptide Research, 53(5), 469-477.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(5), 267-285.
- Coin, I., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Carpino, L. A., et al. (1990). [(9-Fluorenylmethyl)oxy]carbonyl (FMOC) amino acid fluorides. Convienient new peptide coupling reagents applicable to the FMOC/tert-butyl strategy for solution and solid-phase syntheses. Journal of the American Chemical Society, 112(25), 9651-9652.
- Meister, G. E., & Lauth-de Viguerie, N. (2015). Peptide synthesis goes green: A water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Hyde, C., et al. (2014). Synthesis of 'difficult' peptide sequences: application of a depsipeptide technique to the Jung-Redemann 10- and 26-mers and the amyloid peptide A beta(1-42). Journal of Peptide Science, 20(1), 47-56.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(3), 1047-1058.
- Kolmar, H., et al. (2012). Peptide synthesis goes green: A water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group.
- Hachmann, J., & Lebl, M. (2006). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Journal of Peptide Science, 12(S1), S103.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
Sources
- 1. Investigation of the Effectiveness of Photo Deprotection of Polypeptides in Solution and within the Core of Miniemulsion-Derived Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bsmoc-Cl - Enamine [enamine.net]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mesalabs.com [mesalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Methodological & Application
N-Bsmoc-Glycine in Solid-Phase Peptide Synthesis: A Detailed Protocol and Application Guide
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug discovery and development. The choice of the Nα-amino protecting group is a critical determinant of the efficiency, purity, and overall success of the synthesis, particularly for complex or sensitive peptide sequences. While the 9-fluorenylmethoxycarbonyl (Fmoc) group is the current industry standard, its removal under relatively strong basic conditions can sometimes trigger undesirable side reactions. This application note provides a comprehensive guide to the use of N-Bsmoc-glycine, leveraging the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group. We will delve into the mechanistic advantages of Bsmoc chemistry, provide a detailed, field-proven protocol for its use in SPPS, and offer insights into its strategic application for the synthesis of high-purity peptides.
Introduction: The Rationale for Bsmoc Chemistry
The ideal Nα-protecting group in SPPS should be stable during the coupling reaction but readily and cleanly removable under conditions that do not affect the peptide backbone or acid-labile side-chain protecting groups.[1][2] This principle of orthogonality is fundamental to successful peptide synthesis.[3][] The Fmoc group, which is cleaved by a secondary amine like piperidine, fulfills this requirement.[5] However, the standard 20% piperidine in DMF used for Fmoc removal can be sufficiently basic to cause side reactions such as diketopiperazine formation, especially in sequences containing proline or glycine.[6][7]
The Bsmoc group presents a compelling alternative. It is also a base-labile protecting group, but its unique chemical structure renders it significantly more sensitive to basic conditions.[8][9] This heightened sensitivity allows for deprotection under much milder conditions, such as with 2% piperidine in DMF, which in turn minimizes base-mediated side reactions.[10][11]
Key Advantages of the Bsmoc Protecting Group:
-
Milder Deprotection Conditions: The increased lability of the Bsmoc group allows for the use of more dilute base solutions for its removal, which is particularly beneficial for synthesizing peptides with sensitive sequences.[6][12]
-
Reduced Side Reactions: The milder deprotection conditions significantly reduce the incidence of side reactions like aspartimide and diketopiperazine formation.[6][11]
-
Water-Soluble Byproducts: The byproducts generated during Bsmoc deprotection are generally more water-soluble than those from Fmoc deprotection, simplifying the purification process and leading to higher yields of the desired peptide.[13]
-
Orthogonality: The Bsmoc group is fully orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) commonly used in Fmoc-based SPPS.[2][3]
The Chemistry of Bsmoc Deprotection
The cleavage of the N-Bsmoc group proceeds through a base-initiated β-elimination mechanism, analogous to the Fmoc group. The enhanced lability of the Bsmoc group is a direct consequence of the electron-withdrawing nature of the benzo[b]thiophene dioxide core. Treatment with a base, such as piperidine, results in the abstraction of a proton from the β-carbon of the protecting group. This initiates the elimination of the carbamate and the formation of a stable dibenzofulvene-like byproduct, which then forms an adduct with the base. This adduct is typically highly soluble and is easily washed away from the peptide-resin.[8]
Detailed Protocol for this compound SPPS
This protocol outlines a standard cycle for the incorporation of this compound and subsequent amino acids in manual solid-phase peptide synthesis. The quantities provided are for a 0.1 mmol scale synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Peptide Synthesis Grade | Varies |
| Fmoc-amino acids | Peptide Synthesis Grade | Varies |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Varies |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Varies |
| Dichloromethane (DCM) | Reagent Grade | Varies |
| Piperidine | Reagent Grade | Varies |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Varies |
| Oxyma Pure (or HOBt) | Reagent Grade | Varies |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Varies |
| Triisopropylsilane (TIS) | Reagent Grade | Varies |
| Water | HPLC Grade | Varies |
Experimental Workflow
The overall workflow for a single cycle of SPPS using Bsmoc-glycine is depicted below.
Caption: A generalized workflow for a single cycle in solid-phase peptide synthesis using this compound.
Step-by-Step Protocol
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol) in a suitable reaction vessel.
-
Add DMF (approximately 10 mL per gram of resin) to swell the resin. Agitate gently for at least 30 minutes.[14]
-
Drain the DMF from the reaction vessel.
Step 2: Initial this compound Coupling
This step assumes the use of a resin with a pre-attached linker that has a free amine group (e.g., Rink Amide resin after Fmoc removal). If starting with a resin that requires loading of the first amino acid, follow the manufacturer's recommended procedure.
-
Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and an activating agent such as Oxyma Pure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Rationale: Pre-activation of the carboxylic acid group of the incoming amino acid is necessary to form a reactive species that will readily couple with the free amine on the resin. DIC is a common carbodiimide coupling reagent, and Oxyma Pure is an additive that minimizes racemization and improves coupling efficiency.[15]
-
-
Coupling Reaction: Add the activated this compound solution to the swollen and drained resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: To ensure the coupling reaction has gone to completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (the beads remain yellow) indicates the absence of free primary amines and a successful coupling.
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove any excess reagents and byproducts.
Step 3: Bsmoc Deprotection
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) piperidine in DMF.
-
Deprotection Reaction: Add the 2% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the resin slurry at room temperature for 7-10 minutes.[8][10]
-
Rationale: The use of a dilute piperidine solution is sufficient to cleave the highly base-labile Bsmoc group while minimizing potential side reactions on the growing peptide chain.[11]
-
-
Reagent Removal: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove the cleavage byproducts and excess piperidine. A final wash with DCM (2 x 10 mL per gram of resin) can be performed if the subsequent coupling will be carried out in DCM.[8]
Step 4: Subsequent Amino Acid Couplings
-
Follow the procedure outlined in Step 2 to couple the next Fmoc-protected amino acid.
-
After coupling, the Fmoc group is removed using a standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF for 20 minutes).
-
Repeat the coupling and deprotection cycles until the desired peptide sequence is assembled.
Step 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and its N-terminal protecting group removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used and the amino acid composition of the peptide. A common general-purpose cleavage cocktail is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[1][16]
-
Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups. The other components of the cocktail act as scavengers to trap reactive cationic species that are generated during the cleavage process and can otherwise lead to side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[17]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA. Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Bsmoc Deprotection | Insufficient deprotection time or reagent concentration. | Extend the deprotection time to 15 minutes or use a slightly higher concentration of piperidine (e.g., 5%). Ensure the deprotection solution is freshly prepared. |
| Low Coupling Efficiency | Steric hindrance; aggregation of the peptide chain. | Double couple the problematic amino acid. Use a more potent coupling reagent combination such as HATU/HOAt. |
| Diketopiperazine Formation | Although reduced with Bsmoc, it can still occur, especially with Pro or Gly at the C-terminus. | Ensure immediate coupling after Bsmoc deprotection. Use a 2-chlorotrityl chloride resin which is more sterically hindered and can suppress this side reaction.[18] |
| Low Yield After Cleavage | Incomplete cleavage from the resin; peptide precipitation issues. | Extend the cleavage time. Ensure a sufficient volume of cold ether is used for precipitation. Re-cleave the resin with fresh cleavage cocktail.[19] |
Conclusion
The N-Bsmoc protecting group offers a valuable strategic advantage in solid-phase peptide synthesis, particularly for sequences prone to base-catalyzed side reactions. Its increased lability allows for milder deprotection conditions, leading to higher purity and yield of the final peptide product. The detailed protocol provided herein, grounded in established chemical principles, offers a reliable framework for researchers and drug development professionals to successfully implement this compound and other Bsmoc-protected amino acids in their synthetic endeavors. By understanding the causality behind each experimental step, scientists can confidently apply and adapt this methodology to the synthesis of a wide range of peptide targets.
References
-
Wang, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Bayer, E., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
ASNA Company for advanced technologies Ltd. (n.d.). Bsmoc Protected Compounds. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry. [Link]
-
AIChE. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis. Retrieved from [Link]
-
Zhang, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Formula for Bsmoc- and Fmoc-protected peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1193. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Protected N-Methyl Amino. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Fmoc and Bsmoc deprotection and its byproduct. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
-
Hartmann, M., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]
-
ResearchGate. (n.d.). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bsmoc Protected Compounds [asna.com.sa]
- 10. pubs.acs.org [pubs.acs.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
using N-Bsmoc-glycine for synthesis of long peptides
Application Note & Protocol
Strategic Incorporation of Glycine in Long-Chain Peptide Synthesis: A Guide to Mitigating Aggregation Using N-Boc-Glycine and Advanced Derivatives
Abstract
The synthesis of peptides exceeding 30 amino acids presents significant challenges, primarily due to the propensity for peptide chains to aggregate on the solid support. This phenomenon can lead to incomplete reactions, difficult purifications, and ultimately, low yields of the target peptide. Glycine, with its unique conformational flexibility, can be a key contributor to the formation of inter-chain hydrogen bonding networks that initiate this aggregation. This document provides a comprehensive guide for researchers on the strategic use of N-Boc-L-glycine and the application of advanced dipeptide building blocks to disrupt aggregation during Solid-Phase Peptide Synthesis (SPPS). We will explore the underlying principles of aggregation, provide detailed protocols for coupling strategies, and present data-driven recommendations for synthesizing long, complex peptides.
Introduction: The Challenge of Aggregation in Long Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the way peptides are made. However, as the length of the target peptide increases, so does the likelihood of encountering sequence-dependent difficulties. The most formidable of these is on-resin aggregation, where growing peptide chains interact with each other, collapsing into insoluble β-sheet structures that are inaccessible to reagents.
Several factors contribute to this problem:
-
Peptide Sequence: Hydrophobic residues and alternating polar/non-polar sequences are known to be problematic.
-
Resin Loading: Higher loading can increase the proximity of peptide chains, promoting interaction.
-
Solvent and Reagents: The choice of solvents and coupling reagents can either mitigate or exacerbate aggregation.
Glycine's role in this process is complex. Its lack of a side chain provides high conformational freedom, which can facilitate the alignment of peptide backbones into the β-sheet structures that are precursors to aggregation. Therefore, the strategic incorporation of glycine is critical for the successful synthesis of long peptides.
Foundational Strategy: Optimized Coupling of N-Boc-L-Glycine
For many sequences, standard N-Boc-L-glycine can be successfully incorporated with an optimized protocol. The key is to ensure rapid and efficient coupling to minimize the time the peptide chain is in a vulnerable state for aggregation.
Key Considerations for N-Boc-Glycine Coupling
-
Coupling Reagents: The choice of carbodiimide and additive is crucial. A combination of Diisopropylcarbodiimide (DIC) with an additive like Ethyl Cyano(hydroxyimino)acetate (Oxyma) is highly effective. HBTU and HATU are also excellent choices, particularly for sterically hindered couplings, though their cost is higher.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent. However, in cases of suspected aggregation, the addition of chaotropic salts or switching to a more "disrupting" solvent like N-Methyl-2-pyrrolidone (NMP) can be beneficial.
-
Double Coupling: For difficult sequences, a second coupling step is often warranted to ensure the reaction goes to completion. This is a simple and effective method to overcome moderate aggregation.
Protocol: Standard N-Boc-L-Glycine Coupling
This protocol assumes a 0.1 mmol scale synthesis on a standard polystyrene resin (e.g., MBHA resin).
Materials:
-
N-Boc-L-glycine (3 eq., 0.3 mmol, 52.5 mg)
-
HBTU (2.9 eq., 0.29 mmol, 110 mg)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL)
-
DMF (Peptide synthesis grade)
-
Piperidine (20% in DMF for Fmoc deprotection, if applicable) or TFA (for Boc deprotection)
-
Kaiser Test reagents
Workflow:
Caption: Workflow for a standard N-Boc-L-Glycine coupling cycle.
Procedure:
-
Deprotection: Swell the resin in DMF. Perform the N-terminal deprotection step appropriate for your strategy (e.g., 20% piperidine/DMF for Fmoc; neat TFA for Boc).
-
Wash: Wash the resin thoroughly with DMF (3 x 2 min).
-
Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the presence of the free primary amine. A positive result (blue beads) indicates successful deprotection.
-
Activation: In a separate vessel, dissolve N-Boc-L-glycine and HBTU in DMF. Add DIPEA and allow the solution to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Wash: Wash the resin thoroughly with DMF (3 x 2 min).
-
Confirmation: Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, proceed to a second coupling.
-
Double Couple (If Necessary): Repeat steps 4-8.
Advanced Strategy: Disrupting Aggregation with Pseudoprolines
When synthesizing highly aggregation-prone sequences, particularly those with repeating Glycine-Alanine or other β-sheet forming motifs, a more robust strategy is required. The introduction of "kink-inducing" elements can effectively disrupt the inter-chain hydrogen bonding that leads to aggregation. Pseudoproline dipeptides are powerful tools for this purpose.
A pseudoproline is a temporary, reversible modification to the peptide backbone that mimics the structure of proline. For sequences containing Glycine, a common strategy is to use a pre-formed dipeptide, such as N-Boc-Phe-Gly-(Ψ, Me, Me)pro-OH , where the Glycine is part of an oxazolidine ring structure. This locks the peptide bond in a cis conformation, breaking up the nascent β-sheet structure.
Caption: Disruption of β-sheet formation by a pseudoproline dipeptide.
Protocol: Coupling of a Glycine-Containing Pseudoproline Dipeptide
This protocol outlines the coupling of a commercially available N-Boc-protected pseudoproline dipeptide.
Materials:
-
N-Boc-Xaa-Gly(Ψ,H,H)pro-OH (or similar pseudoproline dipeptide) (1.5 eq., 0.15 mmol)
-
HATU (1.45 eq., 0.145 mmol)
-
DIPEA (3 eq., 0.3 mmol)
-
DMF or NMP
Procedure:
-
Deprotection and Wash: Perform N-terminal deprotection on the resin-bound peptide and wash thoroughly as described in Protocol 2.2.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide and HATU in DMF. Add DIPEA and allow to pre-activate for 2-3 minutes. Note: Pseudoproline dipeptides are precious reagents; using slightly less excess is common practice.
-
Coupling: Add the activated solution to the resin and agitate for 2-4 hours. Coupling can be slower than with single amino acids.
-
Wash: Wash the resin with DMF (3 x 2 min).
-
Confirmation: Use the Kaiser test to confirm reaction completion. Due to the secondary amine formed, the test result may be a reddish-brown instead of the strong blue of a primary amine.
-
Cleavage: The oxazolidine ring of the pseudoproline is stable to standard piperidine treatment for Fmoc removal but is cleaved by the strong acid (TFA) used in the final cleavage from the resin, restoring the native peptide backbone.
Data Summary and Comparison
The following table summarizes the key parameters and expected outcomes for the described strategies.
| Parameter | Standard N-Boc-Glycine | Pseudoproline Dipeptide Strategy |
| Typical Use Case | Sequences with low to moderate aggregation risk. | Highly hydrophobic or known β-sheet forming sequences. |
| Reagent Excess | 2-4 equivalents | 1.2-1.5 equivalents |
| Coupling Time | 1-2 hours | 2-4 hours |
| Cost | Low | High |
| Impact on Aggregation | Minimal | High (Disruptive) |
| Final Peptide Structure | Native | Native (after TFA cleavage) |
| Key Advantage | Cost-effective and simple for routine synthesis. | Overcomes severe aggregation, enabling synthesis of "impossible" sequences. |
Troubleshooting and Best Practices
-
Monitor Swelling: A visible decrease in resin bed volume during synthesis is a strong indicator of on-resin aggregation.
-
Solvent Disruption: If aggregation is suspected, perform extra washes with NMP or add 1-2% of a chaotropic agent like LiCl to the DMF.
-
Strategic Placement: Pseudoprolines are most effective when placed in the middle of a suspected aggregation-prone region. Computational tools can help predict these regions.
-
Deprotection: Ensure deprotection steps go to completion. Incomplete deprotection can lead to deletion sequences that are difficult to separate during purification.
Conclusion
The successful synthesis of long peptides is a balancing act between efficient chemistry and the management of complex biophysical phenomena. While standard N-Boc-L-glycine remains a cornerstone of SPPS, its use must be carefully managed in aggregation-prone sequences. For challenging targets, the strategic incorporation of advanced building blocks like pseudoproline dipeptides provides a powerful and often essential tool. By understanding the principles behind peptide aggregation and employing these advanced protocols, researchers can significantly improve the yield and purity of long, complex peptides, accelerating discovery in chemical biology and drug development.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Sheppard, R. C. (2003). Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 14(5), 689-700. [Link]
-
Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). Solving the unsolvable: the convergent synthesis of conotoxins. Future Medicinal Chemistry, 2(7), 1125–1134. [Link]
-
García-Martín, F., & Albericio, F. (2019). N-Methyl-2-pyrrolidone (NMP) in Peptide Synthesis: A Word of Caution. Organic Process Research & Development, 23(8), 1541–1544. [Link]
-
White, P., Keyte, J. W., Bailey, K., & Fields, G. (2004). The use of pseudoprolines in the synthesis of collagen-like peptides. Letters in Peptide Science, 10(5-6), 633-639. [Link]
The Strategic Advantage of N-Bsmoc-glycine in Automated Peptide Synthesis: A Guide to Enhanced Efficiency and Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of automated solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and the ability to synthesize increasingly complex and sensitive peptides is relentless. While the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the established workhorse, the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group offers a compelling alternative with distinct advantages. This application note provides a comprehensive technical guide to the theory and practical application of N-Bsmoc-glycine in automated peptide synthesizers. We will delve into the chemical principles underpinning the enhanced lability of the Bsmoc group, present detailed, validated protocols for its use, and offer insights into optimizing synthesis cycles to mitigate common side reactions and enhance the purity of crude peptides.
Introduction: Beyond the Fmoc Paradigm
The success of SPPS hinges on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions.[1][2] The most widely adopted strategy, Fmoc/tBu, relies on the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[3][4] However, the standard conditions for Fmoc removal (typically 20% piperidine in DMF) can sometimes lead to side reactions, particularly in sequences prone to aspartimide formation or diketopiperazine formation.[5][6]
The N-Bsmoc protecting group emerges as a strategic tool to address these challenges. Its heightened sensitivity to basic conditions allows for significantly milder and faster deprotection protocols.[5][7] This not only accelerates synthesis cycles but, more importantly, minimizes the exposure of the growing peptide chain to harsh basic conditions, thereby preserving the integrity of sensitive residues and improving the final purity of the target peptide.[8] The steric bulk of the Bsmoc group also provides robust protection against premature deprotection during coupling steps.[7]
This guide will provide the necessary framework for researchers to confidently integrate this compound and other Bsmoc-protected amino acids into their automated synthesis workflows.
The Chemistry of Bsmoc: A Tale of Enhanced Lability
The key to the Bsmoc group's utility lies in its chemical structure. The electron-withdrawing nature of the benzo[b]thiophene dioxide core enhances the acidity of the β-proton.[5] This makes the Bsmoc group significantly more susceptible to base-initiated β-elimination compared to the Fmoc group.
Caption: Chemical structure of this compound.
// Define the structure of Bsmoc-glycine Bsmoc_Gly [label=<
![]() |
>]; }
The deprotection mechanism, illustrated below, is a base-initiated β-elimination. A base, such as piperidine, abstracts a proton from the β-carbon of the protecting group. This initiates the elimination of the carbamate and the formation of a stable dibenzofulvene-like byproduct, which then forms an adduct with the base.[5] This adduct is typically highly soluble and easily washed away from the peptide-resin.[8]
Caption: Mechanism of N-Bsmoc deprotection via β-elimination.
Application in Automated Peptide Synthesizers: Protocols and Considerations
The integration of this compound into automated SPPS workflows is straightforward, requiring minor but critical adjustments to standard Fmoc protocols. The following are generalized protocols adaptable to most automated peptide synthesizers.
Reagent Preparation
Proper preparation of reagents is critical for successful synthesis.
| Reagent | Preparation and Recommendations |
| This compound | Dissolve in a suitable solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) at the concentration specified by the synthesizer's protocol (typically 0.2 M to 0.5 M). |
| Coupling Reagents | Standard coupling reagents such as HBTU, HATU, or HCTU are compatible with Bsmoc chemistry. Prepare according to the manufacturer's instructions and the synthesizer's requirements.[5] |
| Base | Diisopropylethylamine (DIPEA) or Collidine are commonly used. |
| Deprotection Solution | Prepare a fresh solution of 2-5% (v/v) piperidine in DMF. The lower concentration is often sufficient for Bsmoc removal and is recommended to minimize base-mediated side reactions. |
| Washing Solvents | High-purity DMF and Dichloromethane (DCM) are essential for thorough washing steps. |
Automated Synthesis Cycle Protocol for this compound
This protocol outlines a single, generalized cycle for the addition of this compound. This cycle is repeated for each amino acid in the sequence.
Note: These are starting parameters. Optimization may be required based on the specific peptide sequence and synthesizer.
| Step | Procedure | Typical Duration | Key Considerations |
| 1. Resin Swelling | Place the resin in the reaction vessel and swell in DMF. | 30-60 min | Ensures optimal reaction kinetics. |
| 2. Bsmoc Deprotection | Treat the resin with 2-5% piperidine in DMF. | 5-7 min | The increased lability of Bsmoc allows for shorter deprotection times compared to Fmoc (which typically requires 15-20 min).[5] Monitor the deprotection using a UV detector if available on the synthesizer. |
| 3. Washing | Thoroughly wash the resin with DMF (5-7 cycles). | 5-10 min | Crucial for removing the deprotection reagent and byproducts.[5] |
| 4. Amino Acid Coupling | Deliver the pre-activated this compound solution to the reaction vessel. | 30-60 min | Standard coupling times are generally effective. For difficult couplings, consider a double coupling or extended reaction time. |
| 5. Washing | Wash the resin with DMF (5-7 cycles). | 5-10 min | Removes excess reagents and byproducts before the next cycle. |
Caption: Generalized automated SPPS workflow for a single Bsmoc-amino acid coupling cycle.
Final Cleavage and Deprotection
The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are performed under standard acidic conditions, identical to those used in Fmoc-SPPS. The Bsmoc group is stable to the acidic conditions used for cleavage.
Protocol:
-
Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Isolation and Drying: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient deprotection time or low base concentration. | Extend the deprotection time in increments of 1-2 minutes. Ensure the deprotection solution is freshly prepared. |
| Aspartimide Formation | Prolonged exposure to basic conditions, especially with Asp-Gly or Asp-Ser sequences. | The use of Bsmoc with its milder and shorter deprotection cycle inherently reduces this risk. Consider using side-chain protecting groups designed to minimize aspartimide formation (e.g., Hmb). |
| Low Coupling Efficiency | Steric hindrance, peptide aggregation. | Perform a double coupling. Use a more potent coupling reagent. If aggregation is suspected, incorporate a "magic mixture" or use a different solvent system. |
Conclusion
This compound and other Bsmoc-protected amino acids represent a valuable addition to the peptide chemist's toolkit for automated synthesis. The enhanced lability of the Bsmoc group allows for milder and faster deprotection steps, which can significantly improve the purity of crude peptides, especially those containing sensitive sequences. By adapting standard automated SPPS protocols to accommodate the unique properties of the Bsmoc group, researchers can push the boundaries of peptide synthesis, achieving higher quality products with greater efficiency.
References
- Benchchem. Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group.
- NINGBO INNO PHARMCHEM CO.,LTD. BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis.
- ASNA Company for advanced technologies Ltd. Bsmoc Protected Compounds.
- Collins, J. M., et al. (2014). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 1-13.
- Ningbo Inno Pharmchem Co., Ltd. Beyond Fmoc: Exploring the Superiority of BSMOC-Cl in Peptide Synthesis.
- Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Benchchem. Comparing Fmoc and Boc strategies in solid-phase peptide synthesis.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Thermo Fisher Scientific. This compound, 99% 1 g.
- Carpino, L. A., et al. (2007). The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups. The Journal of Organic Chemistry, 72(7), 2418–2427.
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained.
-
ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
- Danishefsky, S. J., et al. (2012). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 18(10), 634-640.
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Methods in Molecular Biology (Vol. 35, pp. 17-29). Humana Press.
-
AAPPTec. Amino Acid Sidechain Deprotection. Available from: [Link]
-
Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
- Li, Y., et al. (2019). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry, 7, 517.
- Roy, P., & Gauthier, M. A. (2014). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Current Organic Synthesis, 11(1), 35-53.
- Teva Pharmaceutical Industries Ltd. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. WO2010117725A2.
- Henninot, A., Collins, J. M., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of Medicinal Chemistry, 61(4), 1382-1414.
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Automated Microwave-Enhanced Peptide Synthesis [cem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Coupling N-Bsmoc-Glycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Bsmoc-Glycine in SPPS
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of the Nα-amino protecting group is a critical determinant of the overall success and purity of the synthesized peptide. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has long been the industry standard, alternative protecting groups such as the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group offer significant advantages in specific contexts. The Bsmoc group, in particular, provides a strategic advantage due to its enhanced lability under milder basic conditions compared to Fmoc. This allows for faster deprotection cycles and can be crucial in preventing side reactions like diketopiperazine formation, a common challenge, especially with C-terminal glycine or proline residues.[1]
Glycine, being the simplest amino acid, lacks a chiral center and steric hindrance from a side chain. However, the selection of an appropriate coupling reagent remains a critical parameter to ensure efficient and complete amide bond formation, especially when dealing with the bulky Bsmoc protecting group and the potential for on-resin aggregation.[2] This guide provides a detailed analysis of various coupling reagents and optimized protocols for the successful incorporation of this compound in your SPPS workflow.
The Pivotal Role of Coupling Reagents
The formation of a peptide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide chain is not a spontaneous reaction. It requires the activation of the carboxylic acid to a more reactive species that is susceptible to nucleophilic attack by the amine. This is the primary function of a coupling reagent. The ideal coupling reagent should facilitate rapid and efficient amide bond formation while minimizing side reactions, particularly racemization (although not a concern for glycine).[3] The choice of coupling reagent can significantly impact the yield and purity of the final peptide.
Comparative Analysis of Common Coupling Reagents for this compound
The coupling procedure for Bsmoc-protected amino acids is generally analogous to the well-established Fmoc protocols.[4] Therefore, common coupling reagents used in Fmoc-SPPS are expected to be effective for this compound. Below is a comparative analysis of some of the most widely used coupling reagents.
Uronium/Aminium Salts: HBTU, HATU, and HCTU
Uronium and aminium salts are among the most popular and efficient coupling reagents used in SPPS.[5] They react with the carboxylic acid to form a highly reactive OBt- or OAt-ester intermediate.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a widely used and cost-effective coupling reagent that provides a good balance of reactivity and stability.[6][7] It rapidly activates the carboxylic acid to form an HOBt ester, which then reacts with the amine.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is more reactive than HBTU due to the presence of the 7-azabenzotriazole moiety, which results in the formation of a more reactive OAt ester.[8] This enhanced reactivity can be beneficial for more challenging coupling reactions.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is another highly efficient coupling reagent, with reactivity often considered comparable to or slightly exceeding that of HBTU.
A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amine if the coupling reagent is used in large excess, which can lead to chain termination.
Phosphonium Salts: PyBOP
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a phosphonium-based coupling reagent that also forms a reactive OBt-ester. A key advantage of PyBOP is that it does not cause guanidinylation, making it a safer choice in situations where a large excess of coupling reagent might be necessary.[9]
Carbodiimides: DIC/HOBt
-
DIC (N,N'-Diisopropylcarbodiimide) with HOBt (1-Hydroxybenzotriazole): This is a classic and cost-effective coupling method. DIC activates the carboxylic acid, which then reacts with HOBt to form the active HOBt-ester.[10][11] The main drawback of DIC is the formation of N,N'-diisopropylurea as a byproduct, which is soluble in common SPPS solvents like DMF and can be washed away.[8] This method is generally considered to have slower kinetics compared to onium salts.[9]
Data Summary: Comparison of Coupling Reagents
| Coupling Reagent | Class | Activating Agent | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HBTU | Uronium/Aminium | HOBt | High | Cost-effective, reliable | Potential for guanidinylation |
| HATU | Uronium/Aminium | HOAt | Very High | Highly efficient, good for difficult couplings | More expensive than HBTU, potential for guanidinylation |
| HCTU | Uronium/Aminium | 6-Cl-HOBt | High | High reactivity | Potential for guanidinylation |
| PyBOP | Phosphonium | HOBt | High | No guanidinylation side reaction | Can be more expensive than HBTU |
| DIC/HOBt | Carbodiimide | HOBt | Moderate | Cost-effective | Slower reaction kinetics, formation of urea byproduct |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound amine in SPPS. These protocols are based on standard, widely used procedures for Fmoc-amino acids and are adapted for the Bsmoc protecting group.[4]
General Resin Preparation and Bsmoc Deprotection
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]
-
Bsmoc Deprotection: Treat the resin with a solution of 2-5% piperidine in DMF. Given the higher lability of the Bsmoc group, a lower concentration of piperidine and shorter reaction times (e.g., two treatments of 5-7 minutes each) are often sufficient.[4]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Bsmoc deprotection byproducts.[4]
Protocol 1: Coupling using HBTU
This protocol is a robust and widely applicable method for coupling this compound.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[10] A negative test (beads remain colorless or yellowish) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts.
Protocol 2: Coupling using DIC/HOBt
This protocol provides a cost-effective alternative for coupling this compound.
-
Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the deprotected resin, followed by the addition of DIC (3 equivalents).
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Reaction times may be longer compared to HBTU.
-
Monitoring: Monitor the reaction progress using the ninhydrin test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove the soluble diisopropylurea byproduct and other excess reagents, followed by a DCM wash.
Visualization of Key Processes
Caption: A generalized workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS) using the Bsmoc strategy.
Caption: Simplified activation pathways for this compound using HBTU and DIC/HOBt coupling reagents.
Troubleshooting
-
Incomplete Coupling (Positive Ninhydrin Test):
-
Extend Reaction Time: Glycine itself is not sterically hindered, but aggregation of the growing peptide chain can slow down the reaction.[2] Extending the coupling time can often drive the reaction to completion.
-
Double Couple: If the reaction is still incomplete after an extended period, a second coupling with fresh reagents is recommended.
-
Switch to a More Reactive Reagent: If incomplete coupling persists, especially in a "difficult" sequence, switching from DIC/HOBt to a more potent reagent like HATU may be beneficial.
-
Solvent Choice: While DMF is the standard, N-methylpyrrolidone (NMP) has superior solvating properties and can sometimes improve coupling efficiency in cases of aggregation.
-
-
Aggregation:
-
The use of the bulky Fmoc group with glycine has been reported to sometimes induce agglomeration.[2] While Bsmoc has a different structure, being mindful of potential aggregation, especially in longer peptides, is prudent. Using solvents like NMP or incorporating microwave-assisted synthesis can help mitigate these effects.[2]
-
Conclusion
The use of this compound offers distinct advantages in SPPS, particularly in mitigating side reactions and improving synthetic efficiency through milder deprotection conditions. The coupling of this compound can be effectively achieved using standard coupling reagents developed for Fmoc-SPPS. For routine couplings, HBTU and DIC/HOBt offer a reliable and cost-effective approach. For more challenging sequences where aggregation may be a concern, the use of a more reactive coupling reagent such as HATU may be warranted. By understanding the mechanisms of these reagents and following optimized protocols, researchers can successfully incorporate this compound into their peptide synthesis workflows, leading to higher purity and yield of the target peptide.
References
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Supplementary Information. [Link]
-
Reddit. (2021). Solid phase peptide synthesis help. r/Biochemistry. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik Blog. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library. [Link]
-
Fujii, N., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386. [Link]
-
Karavoltsos, S., et al. (2018). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Molecules, 23(10), 2469. [Link]
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Technical Library. [Link]
-
Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Aapptec Peptides. SYNTHESIS NOTES. Aapptec Technical Library. [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. [Link]
-
Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. Biopolymers, 37(3), 195-204. [Link]
-
ResearchGate. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?. ResearchGate Q&A. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec Technical Library. [Link]
-
Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]
-
Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 108(1), e22833. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]
-
Mesa Labs. (2021). SPPS Tips For Success Handout. [Link]
-
Slideshare. (2018). Spps and side reactions in peptide synthesis. [Link]
-
Olivos, H. J., et al. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Protein and Peptide Letters, 18(5), 451-469. [Link]
-
ResearchGate. (2014). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?. ResearchGate Q&A. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. rsc.org [rsc.org]
- 7. biomatik.com [biomatik.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of N-Bsmoc-glycine
Abstract
This comprehensive guide provides detailed application notes and protocols for the efficient deprotection of N-Bsmoc-glycine. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis. The document delves into the unique chemical properties of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group, contrasting its deprotection mechanism with the more conventional 9-fluorenylmethoxycarbonyl (Fmoc) group. We will explore the underlying principles of the Michael addition-based deprotection of the Bsmoc group and present validated protocols for both solid-phase and solution-phase peptide synthesis. This guide aims to equip researchers with the necessary knowledge to leverage the advantages of Bsmoc chemistry for the synthesis of high-purity peptides, particularly for complex or sensitive sequences.
Introduction to the N-Bsmoc Protecting Group
The strategic use of temporary protecting groups for the α-amino function of amino acids is a cornerstone of modern peptide synthesis. While the Fmoc group has been the mainstay in solid-phase peptide synthesis (SPPS) for decades, alternative protecting groups offering distinct advantages in specific contexts are of significant interest. The N-Bsmoc group is one such alternative, providing a powerful tool for overcoming common challenges in peptide synthesis.[1]
Unlike the Fmoc group, which is cleaved via a β-elimination reaction, the Bsmoc group is removed through a Michael addition mechanism.[1][2] This fundamental difference in reactivity allows for deprotection under milder basic conditions, which can be crucial for the synthesis of peptides containing base-sensitive residues.[3][4] Furthermore, the byproducts of Bsmoc deprotection are often water-soluble, simplifying their removal and leading to cleaner crude peptide products.[4][5]
Glycine, the simplest amino acid, with a single hydrogen atom as its side chain, is a fundamental component of many peptides.[6][7] While its small size can sometimes lead to challenges such as diketopiperazine formation in Fmoc-based SPPS, the use of Bsmoc-glycine can offer a strategic advantage in mitigating such side reactions. This guide will focus specifically on the deprotection of this compound, providing detailed protocols and a discussion of the critical parameters for successful implementation.
The Chemistry of N-Bsmoc Deprotection
The key to the utility of the Bsmoc group lies in its unique deprotection pathway. The 1,1-dioxobenzo[b]thiophene moiety acts as a Michael acceptor.[8] In the presence of a nucleophilic base, such as a primary or secondary amine, a Michael-type addition reaction occurs. This initial attack leads to the formation of a reactive intermediate that readily fragments to release the free amine of the glycine residue and the base-adduct of the Bsmoc group.[8]
This mechanism is distinct from the E1cB (Elimination, Unimolecular, conjugate Base) pathway of Fmoc deprotection. The Michael addition is typically faster and can be achieved with weaker or less concentrated bases, which is a significant advantage in preventing base-mediated side reactions.[1][4]
Caption: Mechanism of N-Bsmoc deprotection via Michael addition.
Deprotection Reagents and Conditions
The choice of deprotection reagent and conditions depends on whether the synthesis is being performed on a solid support (SPPS) or in solution. The following table summarizes commonly used and validated conditions for the deprotection of this compound.
| Reagent/Condition | Synthesis Phase | Typical Concentration | Reaction Time | Key Advantages & Considerations | Source(s) |
| Piperidine in DMF | Solid-Phase (SPPS) | 2% (v/v) | 7-10 minutes | Milder than the 20% piperidine used for Fmoc deprotection, reducing side reactions like aminosuccinimide formation. | [1][9] |
| Tris(2-aminoethyl)amine (TAEA) in DCM | Solution-Phase | 2% (v/v) | 10-20 minutes | The resulting TAEA-Bsmoc adduct is highly water-soluble, allowing for simple aqueous extraction to purify the deprotected peptide. | [3][4][9] |
| Piperazino silica | Solid-Phase (SPPS) | N/A | Variable | An insoluble base that simplifies workup by filtration. | [3][4] |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the deprotection of this compound in both solid-phase and solution-phase synthesis.
Protocol 1: this compound Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard deprotection cycle for an N-Bsmoc-protected peptide-resin.
Materials:
-
This compound-functionalized resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Deprotection Solution: 2% (v/v) piperidine in DMF (prepare fresh)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[1]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add the 2% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[9]
-
Agitation: Agitate the resin slurry at room temperature for 7-10 minutes.[1][9]
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove the Bsmoc-piperidine adduct and excess reagents.[9]
-
DCM Wash (Optional): If the subsequent coupling reaction is to be performed in a solvent other than DMF, perform a final wash with DCM (2 x 10 mL per gram of resin).[9]
-
Proceed to Coupling: The resin is now ready for the coupling of the next amino acid.
Caption: General workflow for a single SPPS cycle using Bsmoc chemistry.
Protocol 2: this compound Deprotection in Solution-Phase Synthesis
This protocol is suitable for the deprotection of this compound or this compound-containing peptides in solution.
Materials:
-
This compound or this compound-containing peptide
-
Dichloromethane (DCM)
-
Tris(2-aminoethyl)amine (TAEA)
-
Saturated sodium chloride solution or deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the N-Bsmoc-protected substrate in DCM.
-
Deprotection: Add 2% (v/v) TAEA to the solution.[9]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-20 minutes at room temperature.[9]
-
Aqueous Workup: Upon completion, add an equal volume of water or saturated sodium chloride solution to the reaction mixture. The TAEA-Bsmoc adduct is highly water-soluble and will be partitioned into the aqueous phase.[4][9]
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with water or saturated sodium chloride solution (2-3 times) to ensure complete removal of the byproduct.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected glycine or peptide.[9]
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If monitoring indicates incomplete deprotection, the reaction time can be extended slightly. However, prolonged exposure to basic conditions should be avoided. Ensure the deprotection solution is freshly prepared.
-
Side Reactions: While Bsmoc chemistry significantly reduces the risk of base-mediated side reactions compared to Fmoc chemistry, for particularly sensitive sequences, it is crucial to adhere to the recommended mild deprotection conditions.[4]
-
Steric Hindrance: The Bsmoc group is sterically bulky, which can be advantageous in preventing premature deprotection.[3][5] However, in cases of severe steric hindrance within the peptide sequence, coupling reactions following deprotection may require optimization.
-
Purity of Reagents: The purity of solvents and reagents is critical for successful peptide synthesis. Use high-purity, peptide synthesis-grade materials.
Conclusion
The N-Bsmoc protecting group offers a compelling alternative to the traditional Fmoc group for the protection of glycine and other amino acids in peptide synthesis. Its unique Michael addition-based deprotection mechanism allows for the use of milder basic conditions, leading to reduced side reactions and cleaner crude products. The water-solubility of the deprotection byproducts further simplifies purification, particularly in solution-phase synthesis. The detailed protocols and technical insights provided in this guide are intended to enable researchers to confidently and effectively implement this compound in their synthetic strategies, ultimately facilitating the production of high-purity peptides for a wide range of applications.
References
- Vertex AI Search. Bsmoc Protected Compounds.
- Benchchem. A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis.
- National Institutes of Health. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups.
- NINGBO INNO PHARMCHEM CO.,LTD. BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis.
- Journal of the American Chemical Society. New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group.
- Benchchem. Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group.
- Benchchem. Application Notes and Protocols for Incorporating N-Bsmoc-L-tryptophan into Peptide Sequences.
- SciSpace. Synthesis of 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Protected N-Methyl Amino.
- ACS Publications. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group | The Journal of Organic Chemistry.
- Wikipedia. Glycine.
- Study.com. Glycine Overview, Structure & Formula - Lesson.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bsmoc Protected Compounds [asna.com.sa]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Glycine - Wikipedia [en.wikipedia.org]
- 7. Glycine Overview, Structure & Formula - Lesson | Study.com [study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Glycopeptide Thioester Synthesis for Native Chemical Ligation
Audience: Researchers, scientists, and drug development professionals.
From the Senior Application Scientist:
The synthesis of complex glycopeptides, essential tools in glycobiology and therapeutic development, presents unique challenges. Among the most powerful techniques for assembling large glycopeptides and glycoproteins is Native Chemical Ligation (NCL), which requires a peptide fragment bearing a C-terminal thioester. However, generating these thioester moieties, particularly within the popular and milder Fmoc-based Solid-Phase Peptide Synthesis (SPPS) framework, is complicated by the base-lability of the thioester bond, which is incompatible with the standard piperidine treatment used for Fmoc group removal.[1]
Initial inquiries into the use of N-Bsmoc-glycine or N-Smoc-glycine for this application did not yield established protocols in the scientific literature. The Smoc (2,7-disulfo-9-fluorenylmethoxycarbonyl) protecting group is primarily documented as a water-soluble N-terminal protecting group for aqueous SPPS, not for C-terminal thioester generation.[2]
This guide, therefore, pivots to a robust and well-established strategy that addresses the core challenge: the Sulfonamide "Safety-Catch" Linker approach . This method provides an elegant solution for Fmoc-SPPS-based synthesis of glycopeptide thioesters, enabling the creation of crucial building blocks for NCL. We will detail the underlying chemistry, provide field-tested protocols, and explain the causality behind the experimental choices to ensure a self-validating and reproducible workflow.
Part 1: The "Safety-Catch" Principle in Glycopeptide Thioester Synthesis
The central challenge in producing peptide thioesters via Fmoc-SPPS is that the conditions required to remove the N-terminal Fmoc protecting group (typically 20% piperidine in DMF) also cleave the desired C-terminal thioester. The "safety-catch" strategy circumvents this by using a linker that is stable to the basic conditions of the synthesis but can be "activated" in a separate, controlled step to become susceptible to cleavage by a thiol.
The sulfonamide linker is an ideal choice. In its initial state, the sulfonamide is non-nucleophilic and stable throughout the entire peptide elongation process, protecting the C-terminus. After the full glycopeptide chain is assembled, the sulfonamide nitrogen is activated, typically through alkylation. This activation converts the sulfonamide into a highly reactive N-acyl-N-alkyl-sulfonamide, which is now an excellent leaving group. The activated C-terminus can then be efficiently cleaved by a thiol, yielding the desired glycopeptide thioester.[3]
Logical Workflow of the Safety-Catch Strategy
The entire process, from resin preparation to the final thioester product, follows a logical and sequential workflow. This ensures that each step is compatible with the preceding and subsequent reactions, a hallmark of a robust synthetic protocol.
Caption: Workflow for glycopeptide thioester synthesis using a safety-catch linker.
Part 2: Experimental Protocols
These protocols provide a detailed methodology for the synthesis of a model glycopeptide thioester using an N-Fmoc-glycine as the C-terminal residue on a commercially available 4-aminomethyl-3,5-dimethoxy-phenoxy-valeric acid (ADPV)-sulfonamide linker resin.
Protocol 1: Solid-Phase Glycopeptide Synthesis on Safety-Catch Resin
This protocol covers the assembly of the full glycopeptide sequence on the solid support.
Materials:
-
Fmoc-Sieber-sulfonamide resin (or similar safety-catch resin)
-
Fmoc-Gly-OH
-
Other Fmoc-protected amino acids (including a pre-glycosylated Fmoc-Asn(Ac-glycan)-OH or Fmoc-Ser/Thr(Ac-glycan)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide, peptide synthesis grade)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DCM (Dichloromethane)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the sulfonamide resin (100 mg, ~0.1 mmol) in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
In a separate vial, pre-activate Fmoc-Gly-OH (4 eq., 0.4 mmol) with HBTU (3.9 eq., 0.39 mmol) and DIPEA (8 eq., 0.8 mmol) in DMF for 5 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution.
-
Agitate for an additional 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Peptide Elongation:
-
Repeat the coupling (Step 2) and deprotection (Step 3) cycles for each subsequent amino acid in the sequence.
-
For coupling glycosylated amino acids, extend the coupling time to 4-6 hours or perform a double coupling to ensure high efficiency, as the bulky glycan can cause steric hindrance.
-
-
Final N-terminal Protection:
-
After the final Fmoc deprotection, the N-terminal amine must be protected to prevent side reactions during linker activation. The Boc group is ideal for this.[4]
-
Couple Boc-anhydride (Boc₂O, 5 eq.) with DIPEA (5 eq.) in DMF to the N-terminal amine for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.
-
Protocol 2: On-Resin Activation and Thiolysis to Generate the Thioester
This protocol details the "safety-catch" activation and subsequent cleavage to yield the final product.
Materials:
-
Dry, resin-bound glycopeptide from Protocol 1
-
Activating agent: Iodoacetonitrile or Bromoacetonitrile
-
Base: DIPEA or MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene)
-
Solvent: NMP (N-Methyl-2-pyrrolidone)
-
Thiol for cleavage: Benzyl mercaptan (BnSH)
-
Scavenger: TIS (Triisopropylsilane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS, 2.5% H₂O
-
Anhydrous diethyl ether
Procedure:
-
Sulfonamide Activation:
-
Swell the resin in anhydrous NMP.
-
Add iodoacetonitrile (10 eq.) and DIPEA (5 eq.).
-
Agitate the mixture in the dark for 12-16 hours at room temperature.
-
Wash the resin thoroughly with NMP (5x) and DCM (5x).
-
-
Thiolysis (Cleavage):
-
Swell the activated resin in NMP.
-
Add a solution of benzyl mercaptan (BnSH, 20 eq.) and DIPEA (10 eq.) in NMP.
-
Agitate for 6-12 hours.
-
Filter the resin and collect the filtrate containing the protected glycopeptide thioester.
-
Wash the resin with additional NMP and combine the filtrates.
-
-
Deprotection and Precipitation:
-
Concentrate the filtrate under reduced pressure.
-
Add the cold cleavage cocktail (95% TFA/TIS/H₂O) to the residue to remove all acid-labile side-chain protecting groups.
-
Stir for 2-3 hours at room temperature.
-
Precipitate the crude glycopeptide thioester by adding cold diethyl ether.
-
Centrifuge, decant the ether, and wash the pellet with cold ether (2x).
-
-
Purification:
-
Dry the crude product under vacuum.
-
Purify by reverse-phase HPLC.
-
Confirm the product identity and purity by mass spectrometry.
-
Part 3: Mechanistic Insights and Data
Understanding the chemical transformations is key to troubleshooting and optimizing the synthesis.
Mechanism of Activation and Thiolysis
The two-step activation and cleavage process is a cornerstone of this method's success.
Caption: Mechanism of sulfonamide linker activation and thiolysis.
Table of Key Reaction Parameters
This table summarizes critical parameters for the synthesis, providing a quick reference for experimental setup.
| Step | Reagents & Solvents | Typical Equivalents (vs. Resin) | Time | Key Considerations |
| AA Coupling | Fmoc-AA-OH, HBTU, DIPEA, DMF | 4 (AA), 3.9 (HBTU), 8 (DIPEA) | 2-4 h | Glycosylated amino acids may require longer coupling times or double coupling. |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 15 min | Ensure thorough washing to remove all piperidine before the next coupling step. |
| Linker Activation | Iodoacetonitrile, DIPEA, NMP | 10 (Alkylating agent), 5 (Base) | 12-16 h | Reaction should be performed in the dark to prevent side reactions with the iodo-reagent. |
| Thiolysis | Benzyl Mercaptan, DIPEA, NMP | 20 (Thiol), 10 (Base) | 6-12 h | The choice of thiol can be varied to generate different types of thioesters (e.g., alkyl, aryl). |
| Final Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | N/A | 2-3 h | Scavengers are crucial to prevent re-attachment of protecting groups to sensitive residues. |
Part 4: Conclusion and Outlook
The sulfonamide safety-catch linker strategy represents a powerful and reliable method for the synthesis of C-terminal glycopeptide thioesters using the otherwise incompatible Fmoc-SPPS chemistry. By temporarily "protecting the protecting group," this approach allows for the assembly of complex, glycosylated sequences that are ready for subsequent native chemical ligation. This enables the construction of larger, more complex glycoproteins for research into their biological functions and for the development of novel glycopeptide-based therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this essential technique in their work.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Available at: [Link])
-
CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. (Available at: [Link])
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. (Available at: [Link])
-
Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Methods in Molecular Biology, 2208, 1-12. (Available at: [Link])
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Available at: [Link])
-
He, Y., et al. (2024). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 12, 1369814. (Available at: [Link])
-
Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. (Available at: [Link])
-
Uth, C. (2019). Aqueous solid-phase peptide synthesis (ASPPS). TUprints, Technische Universität Darmstadt. (Available at: [Link])
-
Brask, J., & Albericio, F. (2013). Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats. Journal of Peptide Science, 19(3), 143-149. (Available at: [Link])
-
Haug, B. E., & Sveinbjørnsson, J. (2012). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 859, 27-41. (Available at: [Link])
-
Li, Y., & Zhu, J. (2021). Recent Development in Ligation Methods for Glycopeptide and Glycoprotein Synthesis. Chinese Journal of Chemistry, 39(10), 2731-2746. (Available at: [Link])
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). (Available at: [Link])
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). (Available at: [Link])
-
Thaysen-Andersen, M., & Meldal, M. (2012). Synthesis of glycopeptides and glycopeptide conjugates. Beilstein Journal of Organic Chemistry, 8, 1766-1813. (Available at: [Link])
-
Sarma, B. K., et al. (2017). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 19(1), 43-61. (Available at: [Link])
-
Camarero, J. A., et al. (2004). Fmoc-based synthesis of peptide alpha-thioesters using an aryl hydrazine support. The Journal of Organic Chemistry, 69(12), 4145-4151. (Available at: [Link])
-
Macmillan, D., et al. (2011). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Organic & Biomolecular Chemistry, 9(21), 7470-7476. (Available at: [Link])
-
White, P. D., et al. (2012). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 859, 27-41. (Available at: [Link])
-
Thompson, R. E., et al. (2012). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition, 51(25), 6265-6269. (Available at: [Link])
Sources
- 1. A Shortcut to the Synthesis of Peptide Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of N-Bsmoc-glycine for the Synthesis of Complex Peptide Libraries
Abstract
The synthesis of complex peptides, including branched, cyclic, and modified structures, is fundamental to drug discovery and materials science. Success in these endeavors hinges on a robust and flexible orthogonal protection strategy. While the 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), its deprotection conditions can sometimes lead to side reactions with sensitive sequences.[1][2] This application note details the utility of the N-α-1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group, specifically for glycine, as a powerful tool for overcoming these challenges. We provide a comprehensive overview of the Bsmoc group's advantages, detailed protocols for its incorporation and selective deprotection, and strategic applications in the construction of complex peptide libraries.
The Bsmoc Protecting Group: A Superior Orthogonal Tool
The primary distinction between the Fmoc and Bsmoc protecting groups lies in their chemical structure and the resulting deprotection mechanism. Fmoc is removed via a β-elimination reaction, typically requiring a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][4] In contrast, the Bsmoc group, featuring an electron-withdrawing sulfone moiety, is significantly more labile to bases.[5] It is cleaved through a Michael addition mechanism, allowing for deprotection under much milder basic conditions.[3]
Key Advantages of N-Bsmoc-glycine:
-
Milder Deprotection Conditions: The Bsmoc group can be quantitatively cleaved using dilute solutions of piperidine (e.g., 2% in DMF), reducing the risk of base-catalyzed side reactions like aspartimide formation, especially in sensitive Asp-Gly sequences.[3][6]
-
Rapid Cleavage Kinetics: Deprotection of Bsmoc is considerably faster than Fmoc, accelerating synthesis cycle times and improving overall efficiency.[5]
-
Orthogonality to Fmoc: The significant difference in lability allows for the selective removal of Bsmoc in the presence of Fmoc, providing a third dimension of orthogonality crucial for synthesizing branched or site-specifically modified peptides.[6][7]
-
Simplified Purification: The byproducts generated during Bsmoc deprotection are often water-soluble, simplifying their removal from the peptide-resin and leading to higher purity of the crude product.[1][3]
Comparative Deprotection Data
| Protecting Group | Standard Deprotection Reagent | Typical Time | Key Byproduct Characteristics | Orthogonality |
| Fmoc | 20% Piperidine in DMF | 15-20 min | Dibenzofulvene-piperidine adduct (hydrophobic) | Orthogonal to acid-labile groups (e.g., Boc, Trt) |
| Bsmoc | 2% Piperidine in DMF | 7-10 min | Water-soluble Michael adduct[1][3] | Orthogonal to Fmoc and acid-labile groups |
Protocols for SPPS using this compound
These protocols outline the standard procedures for incorporating this compound into a peptide sequence on a solid support. All operations should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.
Materials and Reagents
-
This compound
-
Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU
-
Bases: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Reagents: Piperidine, Hydrazine (for Dde/ivDde removal)
-
Washing Solvents: Methanol (MeOH), Diethyl ether
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Analytical tools: HPLC, LC-MS
-
Qualitative monitoring reagents: Ninhydrin (Kaiser test) or Bromophenol Blue.[8][9]
Protocol 1: Standard SPPS Cycle for this compound Incorporation
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a pre-loaded or prepared resin.
-
Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes. Drain the solvent.
-
Fmoc Deprotection (if applicable): If the resin or preceding amino acid is Fmoc-protected, treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling (this compound):
-
In a separate vial, pre-activate this compound (3 eq. relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-3 minutes.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the drained resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Reaction Monitoring (Self-Validation):
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads.[8] A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 6% lutidine in DMF for 10 minutes. Wash as in step 4. This step is crucial for ensuring the purity of the final library.
Protocol 2: Selective Bsmoc Group Deprotection
This procedure is used when you need to remove the Bsmoc group while leaving other protecting groups, such as Fmoc, intact.
-
Resin Preparation: Start with the Bsmoc-protected peptide-resin after thorough washing from the previous step.
-
Selective Deprotection:
-
Treat the resin with a solution of 2% piperidine in DMF .
-
Agitate for 7-10 minutes at room temperature.[3] A second treatment is typically not necessary due to the high lability of the Bsmoc group.
-
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5x), DCM (3x), and finally DMF (3x) to ensure complete removal of all byproducts.
-
Validation: Perform a Kaiser test. A positive result (blue beads) confirms the successful deprotection and presence of a free primary amine (glycine's N-terminus).
-
Proceed: The resin is now ready for the next step, such as coupling another amino acid or performing a side-chain modification.
Application in Complex Peptide Library Synthesis
The true power of this compound lies in its application for creating non-linear and modified peptide architectures, which are essential for developing diverse chemical libraries.[10]
Use Case: Synthesis of a Branched Peptide
Branched peptides are valuable for creating multivalent binders, vaccine candidates, and drug delivery systems. A common strategy involves using an amino acid with a protected side-chain amine, such as Lysine. By protecting the N-α position with Fmoc and the N-ε (side-chain) position with Bsmoc (or vice versa), one can selectively deprotect and elongate the peptide chain from either position.
Workflow for Branched Peptide Synthesis:
-
Main Chain Synthesis: Synthesize the primary peptide backbone using standard Fmoc/tBu chemistry. Incorporate a lysine residue protected as Fmoc-Lys(Bsmoc)-OH at the desired branching point.
-
N-Terminus Capping: After completing the main chain, cap the final N-terminal amine with an acetyl group or Boc protecting group to prevent it from reacting further.
-
Selective Side-Chain Deprotection: Treat the resin with 2% piperidine in DMF to selectively remove the Bsmoc group from the lysine side chain, leaving the Fmoc-protected residues and the capped N-terminus untouched.
-
Side Chain Synthesis: Synthesize the second peptide chain (the branch) starting from the newly exposed lysine side-chain amine, using standard Fmoc/tBu SPPS cycles.
-
Final Cleavage: Once the entire branched structure is complete, cleave the peptide from the resin and remove all remaining side-chain protecting groups using a strong acid cocktail (e.g., TFA-based).
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Bsmoc Deprotection | Insufficient deprotection time; degraded piperidine solution. | Increase reaction time to 12 minutes. Use a fresh 2% piperidine/DMF solution. Confirm with a Kaiser test. |
| Premature Fmoc Removal | Using a piperidine concentration higher than 2-3% during Bsmoc deprotection. | Strictly adhere to the 2% piperidine concentration for Bsmoc removal. Ensure thorough washing between steps. |
| Incomplete Coupling to Glycine | Steric hindrance from the preceding residue; peptide aggregation. | Increase coupling time to 3 hours. Use a more powerful coupling reagent like HATU. Consider microwave-assisted synthesis to disrupt aggregation. |
| Side Reaction with Asp Residue | Prolonged exposure to base during standard Fmoc deprotection of the next residue. | The use of Bsmoc-Gly itself helps mitigate this. For subsequent steps involving sensitive sequences, minimize base exposure time. |
Conclusion
This compound is a highly valuable reagent for advanced solid-phase peptide synthesis. Its enhanced base lability compared to Fmoc provides a crucial level of orthogonality, enabling the streamlined construction of complex peptide libraries. By allowing for selective deprotection under exceptionally mild conditions, the Bsmoc group minimizes common side reactions, accelerates synthesis workflows, and simplifies purification. The protocols and strategies outlined in this document empower researchers, scientists, and drug development professionals to confidently incorporate this compound into their synthetic schemes, paving the way for the discovery of novel peptides with intricate architectures and tailored functions.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis.
- Papini, A. M. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 277-293.
-
Carpino, L. A., et al. (1998). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 120(8), 1676–1689. Retrieved from [Link]
-
Noki, S., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 10115–10123. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis.
-
Gour, N., et al. (2023). Evolution of branched peptides as novel biomaterials. Journal of Materials Chemistry B, 11(1), 25-42. Retrieved from [Link]
-
ResearchGate. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Beyond Fmoc: Exploring the Superiority of BSMOC-Cl in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
manual vs automated synthesis using N-Bsmoc-glycine
An Application Guide to Solid-Phase Peptide Synthesis (SPPS): A Comparative Analysis of Manual and Automated Methodologies Using N-Boc-Glycine
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. The choice between manual and automated solid-phase peptide synthesis (SPPS) represents a critical decision point, balancing control, throughput, and cost. This guide provides an in-depth technical analysis of both methodologies, using the foundational building block, N-Boc-glycine, as a practical exemplar. We will explore the underlying chemistry, provide detailed, field-proven protocols, and offer a comparative framework to inform your synthetic strategy.
The Bedrock of Boc-SPPS: Core Principles
Solid-Phase Peptide Synthesis, a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble resin support.[1][2] The Boc (tert-butyloxycarbonyl) strategy, a classical and robust approach, is defined by its use of graduated acid lability for protecting groups.[3]
-
Nα-Protection: The α-amino group of the incoming amino acid is temporarily protected by the Boc group. This group is stable under coupling conditions but is readily cleaved by a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]
-
Side-Chain Protection: Reactive amino acid side chains are protected by more robust, acid-labile groups, often benzyl-based (Bzl). These protecting groups remain intact during the repetitive Nα-Boc deprotection steps.[1]
The synthesis proceeds in a cyclical manner, as illustrated below. Each cycle extends the peptide chain by one amino acid.
Manual Boc-SPPS: The Art of Hands-On Synthesis
Manual synthesis offers maximum flexibility and control, allowing for real-time adjustments and troubleshooting. It is particularly valuable for complex or short sequences where direct observation and intervention are beneficial. The following protocol details the manual addition of a single N-Boc-glycine residue.
Protocol 2.1: Manual Coupling of N-Boc-Glycine
This protocol assumes a starting amount of 1g of a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide in a reaction vessel with a sintered glass filter.
-
N-Boc-glycine (Boc-Gly-OH)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of peptide synthesis grade.
-
Kaiser Test Kit (Ninhydrin test) for reaction monitoring.
Step-by-Step Methodology:
-
Resin Preparation:
-
Ensure the peptide-resin from the previous step (after deprotection and neutralization) is washed and ready for coupling. The resin should be swollen in DMF.
-
-
Amino Acid Activation:
-
In a separate glass vial, dissolve N-Boc-glycine (3 equivalents relative to resin capacity) and HBTU (3 equivalents) in DMF.[8]
-
Causality: HBTU is an aminium/uronium-based coupling reagent that rapidly converts the carboxylic acid of Boc-Glycine into a highly reactive OBt-ester intermediate, facilitating efficient amide bond formation while minimizing side reactions.[8][9]
-
Add DIEA (6 equivalents) to the solution. Allow this mixture to "pre-activate" for 1-2 minutes. The solution will typically change color.
-
Causality: DIEA acts as a non-nucleophilic base to neutralize the HBTU salt and activate the coupling reaction. An excess is used to drive the reaction to completion.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin in the reaction vessel.
-
Immediately add the pre-activated N-Boc-glycine solution to the resin.
-
Agitate the mixture at room temperature. A wrist-action shaker or nitrogen bubbling is recommended for gentle, consistent mixing.
-
Allow the reaction to proceed for 1-2 hours.[3]
-
-
Reaction Monitoring (The Self-Validating Step):
-
After the prescribed time, take a small sample of resin beads (a few beads are sufficient) and wash them thoroughly with DCM.
-
Perform a qualitative Kaiser (ninhydrin) test.
-
Negative Result (yellow beads): Indicates the absence of free primary amines, signifying a complete coupling reaction. Proceed to the next step.
-
Positive Result (blue/purple beads): Indicates the presence of unreacted N-terminal amines. The coupling is incomplete. Recouple by repeating steps 3 and 4.
-
-
Trustworthiness: The Kaiser test is a critical checkpoint. Proceeding without a negative result will lead to the formation of deletion sequences, a significant impurity that can be difficult to remove.[10]
-
-
Washing:
-
Once the coupling is complete (Kaiser test negative), drain the reaction solution.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
3x with DMF
-
3x with DCM
-
-
The resin is now ready for the next cycle, starting with Nα-Boc deprotection.[11]
-
Automated Boc-SPPS: Precision and Throughput
Automated peptide synthesizers translate the manual steps into a precisely controlled, programmable sequence.[12] This dramatically increases throughput and reproducibility while reducing hands-on time and the potential for human error.[13][14]
Protocol 3.1: Generalized Automated Coupling of N-Boc-Glycine
This protocol outlines the logical steps programmed into an automated synthesizer. Specific parameters will be entered into the instrument's software.
System Preparation:
-
Ensure all reagent bottles (N-Boc-glycine solution, activator, base, TFA, neutralization solution, wash solvents) are filled and correctly connected to the synthesizer.
-
Program the synthesis sequence, specifying the identity of the amino acid for each cycle (in this case, Glycine).
Automated Cycle Steps:
-
Deprotection:
-
Washing:
-
The system performs a series of automated washes with DCM and then typically an alcohol like isopropanol (IPA) to remove residual acid.[4]
-
-
Neutralization:
-
A solution of 10% DIEA in DCM is delivered to the vessel.[1]
-
After a programmed agitation time (e.g., 2 x 2 minutes), the solution is drained.
-
The resin is washed again with DCM and DMF to prepare for coupling.
-
-
Coupling:
-
The synthesizer delivers the N-Boc-glycine solution, HBTU solution, and DIEA to the reaction vessel (some systems pre-activate in a separate loop).
-
The reaction is agitated at a controlled temperature (often ambient, but some systems allow for heating to overcome difficult couplings) for a set time (e.g., 60 minutes).[15]
-
-
Final Wash:
-
The coupling solution is drained, and the resin is washed extensively with DMF and DCM.
-
The system is now ready to begin the next cycle for the subsequent amino acid in the sequence.
-
Comparative Analysis: Manual vs. Automated Synthesis
The choice between manual and automated synthesis depends on the specific goals of the project, including scale, complexity, and available resources.
| Parameter | Manual Synthesis | Automated Synthesis |
| Throughput | Low; typically one peptide at a time. | High; many systems can synthesize multiple peptides in parallel.[14] |
| Time per Cycle | Variable; ~2-3 hours, operator dependent. | Consistent and Fast; ~1-1.5 hours, instrument dependent.[14] |
| Hands-On Time | High; requires constant operator attention. | Low; primarily setup and final cleavage.[14] |
| Reproducibility | Operator-dependent; can have high variability. | High; precise robotic fluid handling ensures consistency.[12] |
| Flexibility | High; easy to change protocols, reagents, or reaction times mid-synthesis. | Lower; requires reprogramming, may be limited by instrument hardware. |
| Error Potential | Higher potential for human error in measurement and timing.[13] | Low potential for operational error; risk lies in initial programming. |
| Process Monitoring | Direct; real-time monitoring (e.g., Kaiser test) allows for intervention. | Indirect; relies on pre-optimized, timed reactions. Some advanced systems offer real-time UV monitoring of deprotection.[15][16] |
| Cost | Lower initial equipment cost; can be more reagent-intensive due to repetitive couplings. | High initial instrument cost; highly efficient with reagent use. |
| Best Suited For | Difficult/short sequences, methods development, low-throughput labs. | Long peptides, routine synthesis, high-throughput screening, GMP production. |
Final Cleavage and Purity Analysis
Regardless of the synthesis method, the final steps involve cleaving the peptide from the solid support and assessing its purity.
Protocol 5.1: HF Cleavage
The most common and robust method for Boc-SPPS is cleavage with anhydrous hydrogen fluoride (HF).[6] CAUTION: HF is extremely toxic and corrosive and requires a specialized, dedicated apparatus and extensive safety training.
-
Preparation: The final, dried peptide-resin is placed in an HF-resistant reaction vessel (e.g., Teflon).
-
Scavengers: A "scavenger cocktail" (e.g., anisole) is added to the resin.[4]
-
HF Cleavage: Liquid HF is distilled into the reaction vessel, and the mixture is stirred at 0°C for 1-2 hours.[3][5]
-
Work-up: The HF is carefully evaporated. The crude peptide is then precipitated with cold diethyl ether, filtered, and dried.
Purity Analysis
The crude peptide product is a mixture containing the target peptide along with impurities such as deletion sequences or products of incomplete deprotection.[17][18]
-
High-Performance Liquid Chromatography (HPLC): Reversed-Phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity. It separates the target peptide from impurities based on hydrophobicity, allowing for accurate quantification.[2][17]
-
Mass Spectrometry (MS): MS is used to confirm the identity of the synthesized peptide by verifying its molecular weight.
References
- Vertex AI Search, Overview of Solid Phase Peptide Synthesis (SPPS).
- National Institutes of Health (NIH), Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC.
- BenchChem, A Researcher's Guide to Purity Analysis of Synthetic Peptides by HPLC.
- BenchChem, Application Notes and Protocols for Automated Peptide Synthesis Using Boc-His(3-Bom)-Osu.
- BenchChem, A Comparative Guide to Manual and Automated Peptide Synthesis: The Case of Z-D-His-OH.
- ChemPep, Boc Solid Phase Peptide Synthesis.
- Bachem, Solid Phase Peptide Synthesis (SPPS) explained.
- AAPPTec, Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sigma-Aldrich, Boc Resin Cleavage Protocol.
- Agilent Technologies, Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Almac Group, Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- BenchChem, Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- BenchChem, Application Notes and Protocols for Coupling Reagents Comp
- American Chemical Society, Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ioniz
- ResearchGate, Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ioniz
- Chapman University Digital Commons, Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting.
- PubMed, Methods for solid phase peptide synthesis which employ a minimum of instrument
- Gyros Protein Technologies, Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- LinkedIn, Mastering Solid Phase Peptide Synthesis (SPPS).
- Biosynth, Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Oreatech, Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis.
- Merck Millipore, Novabiochem® Coupling reagents.
- BenchChem, Technical Support Center: Boc Deprotection of Glycine.
- BenchChem, Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
- Concept Life Sciences, FAQs - Solid-phase Peptide Synthesis.
- PubMed, Automated synthesis of a C-terminal photoprobe using combined Fmoc and t-Boc synthesis strategies on a single autom
- Gyros Protein Technologies, Getting Started with Automated Peptide Synthesis Guide | PurePep Blog.
- American Chemical Society, Peptide Coupling Reagents, More than a Letter Soup.
- YouTube, Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- UCI Department of Chemistry, Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- ChemicalBook, BOC-Glycine | 4530-20-5.
- Frontiers, Automated Peptide Synthesizers and Glycoprotein Synthesis.
- S4Science, Monitoring Peptide Synthesis.
- Biosynth, N-Boc-glycine | 4530-20-5 | FB18945.
- Sihauli Chemicals, N-Boc Glycine.
- ChemBK, N-Boc-glycine.
- CymitQuimica, CAS 31954-27-5: N-(tert-butoxycarbonyl)glycine methyl ester.
- ResearchGate, Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B).
- ResearchGate, (PDF) Automated Peptide Synthesizers and Glycoprotein Synthesis.
- Luxembourg Bio Technologies, Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Digital CSIC, Solid-phase peptide synthesis.
- Reddit, Solid phase peptide synthesis help : r/Biochemistry.
Sources
- 1. peptide.com [peptide.com]
- 2. lcms.cz [lcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 14. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. bachem.com [bachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. almacgroup.com [almacgroup.com]
Application Notes and Protocols: N-Bsmoc-Glycine for Site-Specific Peptide Modification
Introduction: Precision Engineering of Peptides through Site-Specific Modification
In the landscape of peptide and protein chemistry, the ability to introduce specific modifications at a single, predetermined site is a cornerstone of modern drug discovery and biological research.[1][2] Site-specific modification allows for the precise installation of probes, payloads, or structural constraints, thereby enabling the fine-tuning of a peptide's therapeutic properties, such as stability, cell permeability, and target affinity.[2][3] The strategic incorporation of N-Bsmoc-glycine into a peptide sequence during solid-phase peptide synthesis (SPPS) offers a robust and elegant solution for achieving such precision.
This guide provides a comprehensive overview and detailed protocols for the use of this compound as a versatile tool for site-specific peptide modification. We will delve into the underlying chemical principles of the Bsmoc protecting group, its advantages over the more conventional Fmoc group in specific contexts, and provide step-by-step instructions for its application in the laboratory.
The Bsmoc Protecting Group: A Chemically Orthogonal Handle
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group is a base-labile amino protecting group that serves as an excellent orthogonal partner to the widely used Fmoc/tBu strategy in SPPS.[4][5][6] Orthogonality in peptide synthesis refers to the use of multiple protecting groups that can be selectively removed under distinct chemical conditions, allowing for precise control over the synthetic process.[7][8][9]
While both Fmoc and Bsmoc groups are cleaved by bases, the Bsmoc group exhibits significantly higher lability.[10][11] This heightened sensitivity allows for its removal under much milder basic conditions compared to the standard piperidine concentrations used for Fmoc deprotection.[11][12] This key difference is rooted in their distinct deprotection mechanisms.
The primary advantage of this differential lability is the ability to selectively deprotect the Bsmoc-protected glycine residue while all other Fmoc-protected amines and acid-labile side-chain protecting groups remain intact.[5][6] This unmasked primary amine at the glycine position then becomes a unique reactive handle for a variety of chemical modifications.
Advantages of the this compound Strategy
The use of this compound for site-specific modification offers several key advantages:
-
Milder Deprotection Conditions: The Bsmoc group can be removed with dilute solutions of piperidine (e.g., 2%) or other weak bases, which minimizes base-induced side reactions such as aspartimide formation, a common issue in Fmoc-based SPPS.[4][5][13]
-
Orthogonality: It is fully orthogonal to the standard Fmoc/tBu and Boc/Bzl protection schemes, providing synthetic flexibility.[8][14]
-
Water-Soluble Byproducts: The byproducts of Bsmoc cleavage are generally more water-soluble than those from Fmoc deprotection, simplifying purification.[10][15]
-
Versatility of Glycine: Glycine, being the simplest amino acid, provides a sterically unhindered site for subsequent chemical reactions, allowing for a wide range of modifications.
Experimental Workflow: From Synthesis to Modification
The overall workflow for utilizing this compound for site-specific peptide modification can be summarized in the following key stages:
Detailed Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the standard procedure for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-compatible resin (e.g., Rink Amide, Wang)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Activator base (e.g., DIPEA, NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, deprotect the Fmoc group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling (Preceding this compound): Couple the desired Fmoc-amino acids sequentially according to standard Fmoc-SPPS protocols.[16][17][18]
-
This compound Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 eq.), and the activator base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Continuation of Synthesis: Continue the peptide synthesis by coupling the subsequent Fmoc-amino acids as described in step 4.
Protocol 2: Selective On-Resin Deprotection of the Bsmoc Group
This protocol details the selective removal of the Bsmoc group to expose the glycine amine for modification.
Materials:
-
Bsmoc-protected peptide-resin
-
Deprotection solution: 2% (v/v) piperidine in DMF (prepare fresh)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Bsmoc-protected peptide-resin in DMF for 30 minutes.
-
Selective Deprotection:
-
Drain the DMF.
-
Add the 2% piperidine in DMF solution to the resin.
-
Agitate the resin slurry for 7-10 minutes at room temperature.[11]
-
Drain the deprotection solution.
-
Repeat the treatment with 2% piperidine in DMF for another 7-10 minutes to ensure complete deprotection.
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the cleavage byproducts and excess piperidine. A final wash with DCM (3 times) can be performed to prepare the resin for the subsequent modification step.
| Parameter | Fmoc Deprotection | Bsmoc Deprotection (Selective) |
| Reagent | 20% Piperidine in DMF | 2% Piperidine in DMF |
| Reaction Time | 2 x 5-10 minutes | 2 x 7-10 minutes |
| Byproducts | Dibenzofulvene-piperidine adduct | Michael adduct (water-soluble) |
| Selectivity | Non-selective (removes all Fmoc) | Selective for Bsmoc over Fmoc |
Table 1: Comparison of Deprotection Conditions for Fmoc and Bsmoc Groups.
Protocol 3: On-Resin Modification of the Exposed Glycine Residue
This protocol provides a general framework for modifying the newly exposed glycine amine. The specific reagents and conditions will vary depending on the desired modification. Here, we provide an example of acylation.
Materials:
-
Peptide-resin with deprotected glycine amine
-
Carboxylic acid to be coupled (e.g., a fluorescent dye, biotin, or a custom molecule) (3-5 equivalents)
-
Coupling reagents (e.g., HBTU, HATU) (3-5 equivalents)
-
Activator base (e.g., DIPEA) (6-10 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the resin from Protocol 2 is well-washed and swollen in DMF.
-
Activation of Modifying Agent:
-
In a separate vial, dissolve the carboxylic acid, coupling reagent, and activator base in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated modifying agent solution to the peptide-resin.
-
Allow the reaction to proceed for 2-4 hours, or until completion, at room temperature with gentle agitation.
-
Monitor the reaction progress using a suitable method (e.g., Kaiser test, which should be negative upon completion).
-
-
Washing: Wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove all excess reagents and byproducts.
Final Cleavage, Purification, and Characterization
Following the successful on-resin modification, the peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS) and 1,2-ethanedithiol (EDT)). The choice of cleavage cocktail depends on the amino acid composition of the peptide.
The cleaved peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized. The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final modified peptide should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.
Troubleshooting and Key Considerations
-
Incomplete Bsmoc Deprotection: If selective deprotection is incomplete, consider slightly extending the reaction time or using a freshly prepared deprotection solution.
-
Side Reactions during Modification: For sensitive modifying agents, consider using milder coupling reagents or performing the reaction at a lower temperature.
-
Steric Hindrance: While glycine is sterically unhindered, bulky modifying agents may require longer coupling times or double coupling.
-
Monitoring Reactions: Consistent and accurate monitoring of each step (coupling and deprotection) is crucial for a successful synthesis.
Conclusion
The strategic use of this compound provides a powerful and reliable method for the site-specific modification of synthetic peptides. Its unique chemical properties, particularly its lability to mild basic conditions, allow for a high degree of control and precision in introducing a wide array of functionalities. The protocols outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage this versatile tool in their pursuit of novel and enhanced peptide-based therapeutics and research probes.
References
-
Wright, Z. V., Kaplan, A. C., & Baskin, J. M. (2018). Residue-Specific Peptide Modification: A Chemist's Guide. PMC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ASNA Company for advanced technologies Ltd. (n.d.). Bsmoc Protected Compounds. Retrieved from [Link]
-
Krasnoslobodtsev, A. V., & Smirnov, I. V. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC. Retrieved from [Link]
-
Muttenthaler, M., et al. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics. Retrieved from [Link]
-
Gomółka, A., et al. (2021). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. MDPI. Retrieved from [Link]
-
Zhang, L., & Tam, J. P. (1997). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Retrieved from [Link]
-
Le, C., et al. (2018). Chemoselective Peptide Modification via Photocatalytic Tryptophan β-Position Conjugation. Journal of the American Chemical Society. Retrieved from [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Le, C., et al. (2018). Chemoselective Peptide Modification via Photocatalytic Tryptophan β-Position Conjugation. PubMed. Retrieved from [Link]
-
Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. ResearchGate. Retrieved from [Link]
-
Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wesslowski, J., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. PubMed. Retrieved from [Link]
-
Tucker, B. S., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. Retrieved from [Link]
-
PHOTOCHEMICAL MODIFICATION OF PEPTIDES ON RESIN VIA CHARGE-TRANSFER COMPLEXES - ScholarlyCommons. (n.d.). Retrieved from [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]
- Water soluble solid phase peptide synthesis. (2013). Google Patents.
-
Fmoc and Bsmoc deprotection and its byproduct. - ResearchGate. (n.d.). Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013). Retrieved from [Link]
-
Dube, D., et al. (2009). Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. PubMed Central. Retrieved from [Link]
-
Formula for Bsmoc-and Fmoc-protected peptides. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
D'Souza, C., & Devaraj, N. K. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2019). Single-site glycine-specific labeling of proteins. PMC. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2010). Retrieved from [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Site-specific chemical modification procedures. In Methods in Molecular Biology (Vol. 35, pp. 167-182). Humana Press. Retrieved from [Link]
-
Synthesis of Boc-Gly - PrepChem.com. (n.d.). Retrieved from [Link]
Sources
- 1. Residue-Specific Peptide Modification: A Chemist’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bsmoc Protected Compounds [asna.com.sa]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bsmoc-Cl - Enamine [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biosynth.com [biosynth.com]
- 15. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 16. bachem.com [bachem.com]
- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 18. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: N-Bsmoc-Glycine in Peptide Synthesis
Welcome to the technical support center for N-Bsmoc-glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of N-(1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl)-glycine (this compound) in peptide synthesis. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the nuances of this advanced protecting group and optimize your synthetic outcomes.
Introduction: The Bsmoc Advantage
The N-Bsmoc protecting group is a highly base-labile N-α-amino protecting group used in solid-phase peptide synthesis (SPPS). Its primary advantage over the more conventional 9-fluorenylmethoxycarbonyl (Fmoc) group lies in its increased sensitivity to basic conditions. This heightened lability allows for deprotection using milder or more dilute basic reagents, which can be crucial for the synthesis of peptides containing sequences prone to base-catalyzed side reactions.[1]
The cleavage of the Bsmoc group proceeds through a Michael addition mechanism, in contrast to the β-elimination pathway of the Fmoc group.[1] This fundamental difference in reaction mechanism contributes to faster deprotection kinetics and the formation of byproducts that are often more water-soluble, simplifying their removal during washing steps.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over N-Fmoc-glycine?
A1: The primary advantages of this compound include:
-
Reduced Side Reactions: Its higher sensitivity to base allows for the use of milder deprotection conditions (e.g., 2-5% piperidine in DMF vs. 20% for Fmoc), which significantly suppresses base-catalyzed side reactions such as aspartimide formation in Asp-Gly sequences and diketopiperazine (DKP) formation.[1]
-
Faster Deprotection: The deprotection of the Bsmoc group is generally faster than that of the Fmoc group.
-
Simplified Purification: The byproducts of Bsmoc deprotection are often more water-soluble, facilitating their removal and leading to cleaner crude peptides.
Q2: What deprotection conditions are recommended for this compound?
A2: For solid-phase peptide synthesis (SPPS), a solution of 2-5% (v/v) piperidine in N,N-dimethylformamide (DMF) is typically sufficient for complete deprotection. A common protocol involves a single treatment for 5-10 minutes at room temperature. For solution-phase synthesis, 2% (v/v) tris(2-aminoethyl)amine (TAEA) in dichloromethane (DCM) can be used.[1]
Q3: Is this compound compatible with standard automated peptide synthesizers?
A3: Yes, this compound is compatible with automated peptide synthesizers. However, the deprotection methods in the synthesizer's protocols must be adjusted to account for the higher lability of the Bsmoc group. This typically involves reducing the concentration of piperidine and/or shortening the deprotection time. It is crucial to consult your instrument's manual and perform initial optimization runs.
Q4: Can the high lability of the Bsmoc group lead to premature deprotection?
A4: While the high lability of the Bsmoc group is advantageous, it can also pose a risk of premature deprotection, particularly during prolonged coupling steps or with highly hindered amino acids that require extended reaction times. The presence of excess base (e.g., DIPEA) used for coupling can potentially lead to partial deprotection. Careful monitoring and optimization of coupling times are recommended to mitigate this risk.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in your experiments.
Issue 1: Low Yield of the Target Peptide
-
Symptom: Significantly lower than expected yield of the final peptide after cleavage and purification.
-
Possible Cause A: Diketopiperazine (DKP) Formation. This is a common side reaction with glycine, especially at the dipeptide stage. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide and chain termination. While Bsmoc is used to reduce DKP formation, it can still occur, particularly with proline as the second amino acid.
-
Solution:
-
Use a More Hindered Linker: Employing a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to the steric hindrance around the ester linkage.
-
Introduce the First Two Amino Acids as a Dipeptide: Coupling a pre-formed dipeptide (e.g., Bsmoc-Xaa-Gly-OH) can bypass the susceptible dipeptide-resin stage.
-
Minimize Time Between Deprotection and Coupling: Proceed with the next coupling reaction immediately after the deprotection and washing steps to minimize the time the free N-terminal amine is exposed.
-
-
-
Possible Cause B: Premature Deprotection during Coupling. The basic conditions of the coupling reaction (e.g., presence of DIPEA) may cause partial removal of the highly labile Bsmoc group.
-
Solution:
-
Use a Milder Base for Coupling: Consider using a less basic activator base, such as N-methylmorpholine (NMM), in place of DIPEA.
-
Optimize Coupling Time: Minimize the coupling time to what is necessary for complete reaction. Monitor the reaction progress using a qualitative test like the Kaiser test.
-
Pre-activation: Pre-activating the carboxylic acid of the incoming amino acid before adding it to the resin can reduce the exposure of the Bsmoc-protected peptide to the base.
-
-
Issue 2: Presence of Deletion Sequences in the Final Product
-
Symptom: Mass spectrometry analysis of the crude product shows significant peaks corresponding to the mass of the target peptide minus one or more amino acids.
-
Possible Cause A: Incomplete Deprotection. Although Bsmoc deprotection is generally rapid, incomplete removal can occur with sterically hindered residues or due to peptide aggregation.
-
Solution:
-
Increase Deprotection Time: Extend the deprotection time slightly (e.g., from 7 to 10 minutes) or perform a second deprotection step.
-
Use a Chaotropic Salt: In cases of suspected on-resin aggregation, adding a chaotropic salt like LiCl to the deprotection solution can help disrupt secondary structures and improve reagent accessibility.
-
-
-
Possible Cause B: Incomplete Coupling. Steric hindrance or peptide aggregation can also lead to incomplete coupling of the subsequent amino acid.
-
Solution:
-
Double Coupling: Perform the coupling reaction twice to ensure complete acylation of the free amine.
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU or HCTU.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can improve coupling efficiency, but caution is advised to avoid potential side reactions.
-
-
Data Presentation: Bsmoc vs. Fmoc in Mitigating Side Reactions
The primary advantage of the Bsmoc strategy is the significant reduction in base-mediated side reactions. The following table summarizes a comparative analysis of side product formation in a model peptide containing a base-sensitive Asp(OtBu)-Gly sequence.
| Protecting Group Strategy | Deprotection Conditions | Aspartimide Formation (%) | Target Peptide Purity (%) |
| Fmoc | 20% Piperidine/DMF | 15-25 | 70-80 |
| Bsmoc | 2% Piperidine/DMF | <5 | >90 |
Data is illustrative and based on typical findings in comparative studies. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
In a study on the synthesis of Tirzepatide, the use of Bsmoc-protected amino acids was shown to eliminate the formation of diketopiperazine (DKP) byproducts that were observed with the standard Fmoc strategy.[2][3]
Experimental Protocols & Workflows
Protocol 1: Standard N-Bsmoc Deprotection in SPPS
-
Resin Swelling: Swell the Bsmoc-protected peptide-resin in DMF for 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 2% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin slurry at room temperature for 7 minutes.[1]
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove the cleavage byproducts and excess reagents.[1]
-
(Optional) DCM Wash: If the subsequent coupling will be performed in a solvent other than DMF, perform a final wash with DCM (2 x 10 mL per gram of resin).[1]
-
Proceed to Coupling: The resin is now ready for the coupling of the next amino acid.
Workflow Diagram: Troubleshooting Low Peptide Yield
Caption: Troubleshooting workflow for diagnosing and resolving low peptide yield when using this compound.
Deprotection Mechanism Diagram
Caption: Comparison of the deprotection mechanisms for the Fmoc and Bsmoc protecting groups.
References
- BenchChem. (2025). Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group. BenchChem.
-
Wang, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47036–47047. [Link]
-
Wang, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed Central. [Link]
Sources
preventing diketopiperazine formation with N-Bsmoc-glycine
< . Technical Support Center: Preventing Diketopiperazine Formation with N-Bsmoc-glycine
Welcome to the Technical Support Center for preventing diketopiperazine (DKP) formation, a persistent challenge in solid-phase peptide synthesis (SPPS), with a focus on the strategic use of this compound. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and answers to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) formation is a significant side reaction in SPPS where the N-terminal amine of a dipeptidyl-resin attacks the ester linkage to the solid support. This intramolecular cyclization cleaves the dipeptide from the resin as a stable six-membered cyclic compound (a diketopiperazine).[1][2] This results in the termination of the growing peptide chain, leading to a truncated final product and a substantial decrease in the overall yield of the desired full-length peptide.[2]
Q2: Which amino acid sequences are most susceptible to DKP formation?
A2: Peptide sequences containing Glycine or Proline are particularly prone to DKP formation.[1][2] Glycine's lack of steric hindrance around the alpha-carbon facilitates the necessary bond rotations for the N-terminal amine to approach the reactive ester linkage.[2] Proline's unique cyclic structure predisposes the preceding peptide bond to a cis conformation, which dramatically accelerates the rate of cyclization.[3] Sequences with a C-terminal Glycine followed by a Proline are especially problematic.
Q3: How does the N-Bsmoc protecting group help prevent DKP formation?
A3: The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group is a highly base-labile amino-protecting group.[4][5] Its key advantage over the more common 9-fluorenylmethyloxycarbonyl (Fmoc) group is its increased sensitivity to basic conditions.[4] This allows for the use of much milder or more dilute basic reagents for its removal, significantly reducing the exposure of the sensitive dipeptidyl-resin to the basic conditions that promote DKP formation.[4][6][7]
Q4: When should I consider using this compound in my synthesis?
A4: The use of this compound is highly recommended when synthesizing peptides known to be susceptible to DKP formation. Specifically, consider using Bsmoc-Gly-OH when:
-
Glycine is the C-terminal amino acid.
-
The second amino acid to be coupled is Proline or another sterically unhindered amino acid.
-
You have previously observed significant DKP formation with a particular sequence using standard Fmoc chemistry.
-
Maximizing the yield of a critical or expensive peptide is paramount.
While Bsmoc-protected amino acids can be more expensive than their Fmoc counterparts, their use is justified for challenging sequences where DKP formation is a major concern.[8]
Q5: What are the key differences in handling N-Bsmoc vs. N-Fmoc protected amino acids?
A5: The primary difference lies in the deprotection step. The Bsmoc group is cleaved under significantly milder basic conditions than the Fmoc group. A typical deprotection solution for Bsmoc is 2% piperidine in DMF, with a reaction time of about 7 minutes.[4] This contrasts with the standard 20% piperidine in DMF used for Fmoc deprotection. It is crucial to adhere to the recommended milder conditions for Bsmoc to leverage its benefits in preventing base-mediated side reactions.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when using this compound to mitigate DKP formation.
Issue 1: Significant peak corresponding to the mass of cyclo(Gly-Xaa) observed in LC-MS analysis of the crude product.
-
Possible Cause: Inefficient or incomplete suppression of DKP formation. While Bsmoc protection significantly reduces the risk, it may not eliminate it entirely, especially in highly susceptible sequences.
-
Troubleshooting Steps:
-
Verify Deprotection Conditions: Ensure you are using the correct, milder deprotection conditions for the Bsmoc group (e.g., 2% piperidine in DMF for 5-7 minutes).[4] Over-exposure to the base, even at a lower concentration, can still promote DKP formation.
-
Optimize Coupling of the Third Amino Acid: The free N-terminal dipeptide is most vulnerable to cyclization immediately after Bsmoc deprotection. Ensure the subsequent coupling reaction is rapid and efficient.
-
Use a highly efficient coupling reagent such as HCTU or HATU.
-
Ensure the amino acid to be coupled is adequately activated and used in sufficient excess (typically 3-5 equivalents).
-
-
Consider a Dipeptide Coupling Strategy: For exceptionally difficult sequences, consider synthesizing the first two amino acids as a dipeptide (e.g., Bsmoc-Xaa-Gly-OH) in solution and then coupling this dipeptide to the resin. This completely bypasses the vulnerable dipeptidyl-resin intermediate.[1]
-
Issue 2: Low loading of the first amino acid (Bsmoc-Gly-OH) onto the resin.
-
Possible Cause: Incomplete reaction during the initial loading of Bsmoc-Gly-OH onto the resin.
-
Troubleshooting Steps:
-
Resin Choice: For sterically demanding protecting groups like Bsmoc, ensure you are using a resin with appropriate substitution levels (e.g., 0.4-0.8 mmol/g). Very high substitution resins can lead to steric hindrance and incomplete loading.
-
Activation Method: Ensure proper activation of the Bsmoc-Gly-OH. Pre-activation with a suitable coupling reagent (e.g., HCTU, HATU) and a base like N,N-diisopropylethylamine (DIPEA) is crucial.
-
Reaction Time and Temperature: Allow sufficient reaction time for the loading step (typically 2-4 hours at room temperature). Gentle agitation is necessary to ensure proper mixing.
-
Quantify Loading: After the loading step, perform a quantitative test (e.g., Fmoc or Bsmoc cleavage and UV absorbance measurement) to determine the actual loading efficiency. If loading is low, you can either repeat the loading step or adjust the scale of your synthesis accordingly.
-
Issue 3: Premature cleavage of the Bsmoc group during coupling.
-
Possible Cause: The basicity of the coupling cocktail is sufficient to cause partial deprotection of the highly labile Bsmoc group.
-
Troubleshooting Steps:
-
Choice of Base: While DIPEA is a common choice for activation, its basicity can sometimes be problematic with Bsmoc. Consider using a less basic activator base like 2,4,6-collidine.
-
In Situ Neutralization: If using a pre-activated ester of Bsmoc-Gly-OH, ensure that any residual acid from the previous deprotection step is thoroughly neutralized before adding the activated amino acid. However, avoid prolonged exposure to the neutralization solution.
-
Experimental Protocols
Protocol 1: Standard Bsmoc-Glycine Deprotection and Subsequent Coupling
This protocol outlines the critical steps for removing the Bsmoc group from resin-bound glycine and coupling the next amino acid, minimizing the risk of DKP formation.
Materials:
-
Bsmoc-Gly-Resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 2% (v/v) piperidine in DMF
-
Washing Solution: DMF
-
Next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH)
-
Coupling Reagent (e.g., HCTU)
-
Activation Base (e.g., DIPEA)
Procedure:
-
Resin Swelling: Swell the Bsmoc-Gly-Resin in DMF for 30 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Bsmoc Deprotection: Add the 2% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin slurry at room temperature for 7 minutes.[4]
-
Reagent Removal: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine and the Bsmoc cleavage byproducts.
-
Immediate Coupling: Proceed immediately to the coupling of the next amino acid.
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-5 eq.), HCTU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF.
-
Add the activation solution to the washed resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: After coupling, wash the resin with DMF (3 x 10 mL per gram of resin) to remove excess reagents.
-
Continue Synthesis: Proceed with the standard Fmoc-SPPS protocol for the remaining amino acids.
Protocol 2: Analysis of DKP Formation by HPLC-MS
Purpose: To quantify the extent of DKP formation.
Procedure:
-
Sample Preparation: After the coupling of the third amino acid, take a small sample of the resin (approx. 5-10 mg).
-
Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the sample, decant the ether, and dry the peptide pellet under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by reverse-phase HPLC-MS.
-
Data Interpretation:
-
Identify the peak corresponding to the desired full-length tripeptide.
-
Look for a peak with a mass corresponding to the cyclic dipeptide (e.g., cyclo(Gly-Pro)). The presence and integration of this peak will indicate the level of DKP formation.
-
Data Presentation
Table 1: Comparison of Deprotection Conditions and Resulting DKP Formation
| Protecting Group | Deprotection Conditions | Typical DKP Formation (Gly-Pro sequence) |
| Fmoc | 20% Piperidine in DMF, 20 min | 15-50% |
| Bsmoc | 2% Piperidine in DMF, 7 min | <5% |
| Fmoc | 2% DBU / 5% Piperazine in NMP, 30 min | 5-10%[9] |
Visualizations
Mechanism of Diketopiperazine Formation
Caption: Intramolecular cyclization leading to DKP formation.
Bsmoc vs. Fmoc Deprotection Strategy
Caption: Comparison of Fmoc and Bsmoc deprotection workflows.
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Google Sites.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
- Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group. Benchchem.
- Bsmoc Protected Compounds. Benchchem.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link]
-
A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed. [Link]
-
The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. ACS Publications. [Link]
- Technical Support Center: Diketopiperazine (DKP)
-
The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups. NIH. [Link]
-
The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc)† Amino-Protecting Group. ResearchGate. [Link]
-
New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc)† Group. Journal of the American Chemical Society. [Link]
-
DKP formation mechanism. ResearchGate. [Link]
- Technical Support Center: Side Reactions of Glycinamide in Solid-Phase Peptide Synthesis. Benchchem.
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
- Technical Support Center: Minimizing Diketopiperazine Form
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bsmoc Protected Compounds [asna.com.sa]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for N-Boc-Glycine Solid-Phase Synthesis
Welcome to our dedicated technical support center for N-Boc-glycine solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of glycine-containing peptides using Boc chemistry. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: Low Yield of the Final Peptide after Cleavage.
Question: I've completed my synthesis, but after cleavage, the yield of my target peptide is significantly lower than expected. What are the likely causes and how can I address this?
Answer: Low peptide yield is a common issue that can stem from several stages of the synthesis. Let's break down the most probable causes.
Possible Causes:
-
Incomplete Boc Deprotection: The most frequent culprit is the incomplete removal of the Boc protecting group from the N-terminus of the growing peptide chain. If the Boc group isn't cleaved, the subsequent amino acid cannot be coupled, leading to the formation of deletion sequences, which are shorter peptides that are difficult to separate from the desired product.[1] While Boc deprotection of glycine is generally efficient compared to sterically hindered amino acids, it can still be problematic under non-optimized conditions.[1]
-
Poor Coupling Efficiency: The formation of the amide bond between the activated N-Boc-glycine and the N-terminus of the peptide-resin may be inefficient. This can be due to steric hindrance (less of an issue with glycine itself, but can be a factor with the preceding residue), aggregation of the peptide chain, or suboptimal activation of the amino acid.[2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate, making the N-terminus inaccessible for both deprotection and coupling.[4][5] Glycine, in combination with other amino acids, can sometimes promote such aggregation.[5][6]
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when glycine is the second or third amino acid in the sequence (e.g., X-Gly-resin). After deprotection of the second amino acid, its free N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine and terminating the chain.[1][7]
-
Premature Cleavage from the Resin: The linkage between the peptide and the resin can be sensitive to the repeated acid treatments used for Boc deprotection, leading to gradual loss of peptide from the support throughout the synthesis.[7]
Recommended Solutions:
-
Ensure Complete Deprotection:
-
Reagent Quality: Use fresh, high-quality trifluoroacetic acid (TFA). TFA is hygroscopic and its efficacy can diminish over time.[1]
-
Reaction Time: Increase the deprotection time to 30 minutes. A standard protocol involves a pre-wash with 50% TFA in dichloromethane (DCM) for 5 minutes, followed by a 25-minute deprotection step.[7]
-
Monitoring: After deprotection and neutralization, perform a ninhydrin (Kaiser) test to confirm the presence of a free primary amine. A positive test (intense blue color) indicates successful deprotection.[8]
-
-
Optimize Coupling Conditions:
-
Coupling Reagents: For difficult couplings, consider using more potent activating reagents like HBTU, HATU, or PyBOP in combination with an additive like HOBt.[3]
-
Reaction Time and Temperature: Extend the coupling time or gently increase the temperature to improve kinetics.[3]
-
Monitoring: After the coupling step, perform a ninhydrin test. A negative test (colorless or faint yellow) indicates complete coupling. If the test is positive, a recoupling step is necessary.[8]
-
-
Mitigate Peptide Aggregation:
-
Solvent Choice: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the reaction mixture to disrupt secondary structures.[4]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN can help to break up aggregates.[4]
-
In Situ Neutralization: This technique minimizes the time the peptide is in its aggregation-prone neutral state by combining the neutralization and coupling steps.[9][10][11]
-
-
Prevent Diketopiperazine Formation:
-
Minimize Premature Cleavage:
-
Resin Choice: Use a more acid-stable resin linker, such as a PAM (phenylacetamidomethyl) linker, which is more resistant to premature cleavage by TFA compared to the classical Merrifield resin.[7]
-
Workflow for Troubleshooting Low Peptide Yield
Caption: Troubleshooting workflow for low peptide yield in Boc-SPPS.
Problem 2: Unexpected Peaks in HPLC/MS Analysis.
Question: My final product shows multiple peaks in the HPLC chromatogram, and the mass spectrometry data reveals masses that don't correspond to my target peptide. What are these impurities?
Answer: The presence of unexpected peaks is indicative of side reactions or incomplete reactions during your synthesis. Mass spectrometry is a powerful tool for identifying these byproducts.
Common Impurities and Their Identification:
| Impurity | Mass Difference from Target Peptide | Likely Cause | Recommended Action |
| Deletion Sequence | Lower mass corresponding to one or more missing amino acids | Incomplete deprotection or coupling.[1] | Optimize deprotection and coupling steps; use monitoring tests (Ninhydrin). |
| Truncated Peptide | Lower mass | Chain termination due to capping by impurities or side reactions. | Ensure high purity of reagents and solvents. |
| Peptide with Adducts | Higher mass (e.g., +56 for t-butyl) | Alkylation of sensitive residues (Trp, Met, Cys) by carbocations generated during Boc deprotection.[10][12] | Add scavengers like dithiothreitol (DTE) or thioanisole to the deprotection solution.[10][12] |
| Aspartimide-related Peptides | Same mass as target peptide (isomer) or +13 for piperidide adduct (if piperidine is used) | Formation of a five-membered ring at Asp residues, especially in Asp-Gly or Asp-Ser sequences.[4][7] | Add HOBt to the deprotection solution (in Fmoc chemistry) or use pre-formed activated esters. |
| Oxidized Peptide | +16 (for Met or Cys) | Oxidation of sensitive residues during synthesis or workup. | Use scavengers during cleavage and handle the peptide under an inert atmosphere. |
Recommended Analytical Approach:
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data for the impurity peaks to help determine their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ions to elucidate their sequence and identify the site of modification.
Problem 3: The Ninhydrin Test is Giving Ambiguous Results.
Question: I'm using the ninhydrin test to monitor my synthesis, but the color development is not clear (e.g., weak blue, or unexpected colors). How do I interpret these results?
Answer: The ninhydrin test is a reliable method for detecting primary amines, but its results can be influenced by several factors.[8][13]
Interpreting Ninhydrin Test Results:
| Observed Color | Interpretation | Possible Cause(s) | Recommended Action |
| Intense Blue/Purple | Positive Result: Free primary amine present. | Successful deprotection. | Proceed to the next coupling step. |
| Colorless/Faint Yellow | Negative Result: No primary amine present. | Complete coupling. | Proceed to the next deprotection step. |
| Weak Blue Color | Incomplete Reaction: Some free primary amines remain. | Inefficient coupling. | Recouple the amino acid and re-test. |
| Yellow-Orange | Secondary Amine: Expected for N-terminal proline or other secondary amines.[13][14] | The N-terminal residue is a secondary amine. | This is a normal result for these residues. Use a different test like the isatin test for confirmation.[8] |
| Brown | Amide Side Chain: Can occur with N-terminal asparagine.[13][15] | The N-terminal residue is asparagine. | This is an expected result. |
| Unexpected Purple (with Proline) | Contamination: The proline sample may be contaminated with primary amines.[14] | Contaminated reagents or glassware. | Use high-purity reagents and ensure glassware is thoroughly cleaned. |
Standard Ninhydrin Test Protocol:
-
Sample Preparation: Take a small sample of the peptide-resin (a few beads) in a small test tube.
-
Reagent Addition: Add 2-3 drops each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol).[8]
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[8][15]
-
Observation: Observe the color of the solution and the beads.[8]
Caption: Decision workflow for interpreting ninhydrin test results.
Experimental Protocols
Protocol 1: Standard Boc Deprotection
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 25 minutes.[7]
-
Drain the deprotection solution and wash the resin with DCM (3 x 1 min).
-
Wash the resin with isopropanol (IPA) (2 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Proceed to the neutralization step.
Protocol 2: Neutralization
-
Wash the peptide-resin with DCM (2 x 1 min).
-
Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[16]
-
Repeat the DIEA/DCM wash for another 2 minutes.
-
Wash the resin thoroughly with DCM (5 x 1 min) to remove excess base.[16]
-
The resin is now ready for the next coupling cycle.
Protocol 3: Final Cleavage from Resin (HF Cleavage)
Caution: Hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, p-cresol) to the resin.
-
Cool the apparatus to 0°C.
-
Carefully condense liquid HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the cleaved peptide with cold diethyl ether to precipitate the product and remove the scavengers.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by HPLC.
References
- Technical Support Center: Boc Deprotection of Glycine - Benchchem. (URL: )
-
Side reactions in solid-phase peptide synthesis and their applications - PubMed. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
-
In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed. (URL: [Link])
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed. (URL: [Link])
- Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (URL: )
-
Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
-
Spps and side reactions in peptide synthesis | PPTX - Slideshare. (URL: [Link])
- Troubleshooting unexpected color development in Ninhydrin test - Benchchem. (URL: )
-
In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis - ResearchGate. (URL: [Link])
-
Studies in Solid Phase Peptide Synthesis: A Personal Perspective - OSTI.GOV. (URL: [Link])
-
SYNTHESIS NOTES - Aapptec Peptides. (URL: [Link])
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (URL: [Link])
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed. (URL: [Link])
- Technical Support Center: Optimizing Coupling Conditions for N-Boc-Allylglycine Methyl Ester - Benchchem. (URL: )
-
Ninhydrin Test- Definition, Principle, Procedure, Result, Uses - Microbe Notes. (URL: [Link])
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (URL: [Link])
-
Synthesis of Boc-Gly - PrepChem.com. (URL: [Link])
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF - ResearchGate. (URL: [Link])
-
What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method? | ResearchGate. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC. (URL: [Link])
-
N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination | Bioconjugate Chemistry - ACS Publications. (URL: [Link])
-
Identification Test of Amino acid| Ninhydrin Test ।Laboratory Procedure| Heredity Biosciences - YouTube. (URL: [Link])
- A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency - Benchchem. (URL: )
- An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines - Benchchem. (URL: )
-
(PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. microbenotes.com [microbenotes.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Coupling Efficiency of N-Bsmoc-Glycine
Welcome to the technical support guide for optimizing the use of N-Bsmoc-glycine in peptide synthesis. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group offers several advantages over the more conventional Fmoc group, including deprotection under milder basic conditions, which can reduce side reactions like aminosuccinimide formation in sensitive sequences.[1][2][3] However, its steric bulk can present unique challenges during the coupling step.[3][4]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and achieve optimal coupling efficiency in your solid-phase peptide synthesis (SPPS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over N-Fmoc-glycine?
A1: The Bsmoc group is more labile to bases than the Fmoc group. This allows for deprotection using weaker or more dilute basic solutions (e.g., 2-5% piperidine in DMF instead of the standard 20% for Fmoc).[5][6] This is particularly advantageous for synthesizing peptides containing base-sensitive residues, as it minimizes side reactions and leads to higher purity and yield.[1][2][3] Additionally, the byproducts of Bsmoc deprotection are often highly water-soluble, simplifying purification, especially in solution-phase synthesis.[1][4]
Q2: What are the standard deprotection conditions for the Bsmoc group in SPPS?
A2: A standard protocol for Bsmoc deprotection involves treating the peptide-resin with 2% (v/v) piperidine in DMF for approximately 7-10 minutes.[6][7] The increased lability of the Bsmoc group allows for both a lower concentration of base and a shorter reaction time compared to standard Fmoc chemistry.[6]
Q3: Is this compound considered a sterically hindered amino acid?
A3: While glycine itself is the smallest amino acid with no side chain, the Bsmoc protecting group is sterically bulky.[1][3][4] This bulk can sometimes hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain, potentially slowing down the coupling reaction compared to Fmoc-glycine under identical conditions.
Q4: What are the recommended starting conditions for coupling this compound?
A4: For a standard coupling, pre-activating this compound (3-5 equivalents) with a uronium salt like HCTU or HATU (3-5 equivalents) in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIEA) (6-10 equivalents) in DMF is a robust starting point. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling of this compound, explains the underlying chemical principles, and provides actionable solutions.
Problem 1: Low Coupling Yield or Incomplete Reaction
A positive Kaiser test (indicating free primary amines) or mass spectrometry analysis showing a significant deletion sequence (missing glycine) points to an inefficient coupling reaction.
Cause A: Insufficient Carboxyl Group Activation
The steric bulk of the Bsmoc group may require a more reactive activated species to overcome the energy barrier for amide bond formation.[1] Standard carbodiimide reagents like DIC, especially when used alone, may not be potent enough.
Solution: Employ a More Powerful Coupling Reagent
Switching to a more efficient coupling reagent is the most effective solution. Uronium/aminium or phosphonium salt-based reagents generate highly reactive active esters in situ, dramatically improving coupling efficiency.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[8] HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt active ester.[8]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful choices.[8] They do not carry the risk of chain termination through guanidinylation, a potential side reaction with uronium salts when used in excess.[9]
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent Family | Examples | Active Ester Formed | Reactivity | Key Considerations |
| Carbodiimides | DIC, DCC | O-acylisourea | Moderate | Risk of racemization without additives (e.g., HOBt, Oxyma). Often insufficient for hindered couplings.[10] |
| Phosphonium Salts | PyBOP, PyAOP | OBt/OAt Ester | High | Byproducts are less hazardous than BOP. Does not cause guanidinylation side reactions.[8][9] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU, COMU | OBt/O-6-ClBt/OAt Ester | Very High | Extremely efficient. HATU and COMU are often superior for the most challenging couplings.[8][11] Can cause guanidinylation if used in large excess.[9][12] |
Cause B: Suboptimal Reaction Kinetics or Peptide Aggregation
Even with a potent coupling reagent, the reaction may be slow due to steric hindrance or aggregation of the growing peptide chain on the resin, which physically blocks reactive sites.[11] This is particularly common in glycine-rich sequences.[13][14][15]
Solutions:
-
Perform a Double Coupling: This is a straightforward and highly effective method. After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel and add a fresh solution of activated this compound to drive the reaction to completion.[11]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress with a Kaiser test to determine the optimal duration.[11]
-
Elevate the Temperature: For very difficult couplings, increasing the temperature to 35-50°C can significantly improve reaction rates.[16] Microwave-assisted peptide synthesis (MAPS) is another powerful technique that uses elevated temperatures to accelerate slow reactions.[11][17]
-
Improve Solvation: If peptide aggregation is suspected, switch from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture such as DCM/DMF/NMP (1:1:1).[11]
Problem 2: Appearance of Unexpected Side Products
Mass spectrometry analysis reveals peaks corresponding to modifications of the desired peptide.
Cause A: Guanidinylation of the N-terminus
This side reaction can occur when using uronium/aminium coupling reagents (like HATU, HBTU) in excess. The reagent can react directly with the free N-terminal amine of the peptide chain, forming a guanidinium cap that terminates the chain.[9][12][18]
Solution: Adjust Reagent Stoichiometry or Switch Reagent Class
-
Stoichiometric Control: Avoid using a large excess of the uronium reagent relative to the carboxylic acid component. A slight defect of the coupling reagent is sometimes recommended.[9]
-
Switch to Phosphonium Reagents: Phosphonium salts like PyBOP or PyAOP do not cause this side reaction and can be used in excess to drive slow reactions to completion, making them a safer choice for fragment condensation or cyclization.[9]
Cause B: Racemization
While glycine is achiral and therefore cannot racemize, this is a critical consideration for all other Bsmoc-protected amino acids. Over-activation of the carboxyl group can lead to the loss of stereochemical integrity at the α-carbon.
Solution: Use Racemization-Suppressing Additives
The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure® is crucial.[8] These additives form active esters that are more stable and less prone to racemization than the intermediates formed without them.[8][10] Modern coupling reagents like HATU (which contains an HOAt moiety) and COMU (Oxyma-based) have this protection built-in.
Visualizations and Workflows
Bsmoc Group Structure and Deprotection
The Bsmoc group is removed via a base-catalyzed Michael addition/elimination mechanism.
Caption: A single SPPS cycle for adding one Bsmoc-protected amino acid.
Troubleshooting Flowchart for Low Coupling Efficiency
Use this decision tree to diagnose and solve coupling issues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bsmoc Protected Compounds [asna.com.sa]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. people.uniurb.it [people.uniurb.it]
Navigating N-Bsmoc-glycine Deprotection: A Technical Support Guide for Researchers
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for the deprotection of N-Bsmoc-glycine, a critical step in modern peptide synthesis. Move beyond generic protocols and gain a deeper understanding of the underlying chemistry to enhance the efficiency and purity of your glycine-containing peptides.
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group offers significant advantages over the more conventional 9-fluorenylmethoxycarbonyl (Fmoc) group, particularly in the synthesis of peptides prone to challenging side reactions. Its unique deprotection mechanism and increased lability allow for milder reaction conditions, which can be pivotal when working with sensitive sequences. This technical support center is designed to address the specific issues you may encounter during the deprotection of this compound, providing practical solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the deprotection mechanism between Bsmoc and Fmoc?
A1: The deprotection of the Fmoc group proceeds via a β-elimination reaction, typically initiated by a secondary amine like piperidine. In contrast, the Bsmoc group is cleaved through a Michael addition mechanism[1]. This distinction in reaction pathways is the primary reason for the different deprotection kinetics and conditions required for each protecting group.
Q2: What are the standard conditions for this compound deprotection?
A2: For solid-phase peptide synthesis (SPPS), a common starting point is treating the resin with a 2% (v/v) solution of piperidine in N,N-dimethylformamide (DMF) for approximately 7-10 minutes at room temperature[1]. In solution-phase synthesis, a 2% (v/v) solution of tris(2-aminoethyl)amine (TAEA) in dichloromethane (DCM) is also effective, with the reaction typically completing within 10-20 minutes.
Q3: What are the main advantages of using this compound over N-Fmoc-glycine?
A3: The key benefits of using the Bsmoc protecting group for glycine include:
-
Faster Deprotection: The Bsmoc group is more labile than the Fmoc group, allowing for shorter deprotection times and/or the use of milder bases[2].
-
Reduced Side Reactions: The milder deprotection conditions required for Bsmoc can significantly suppress base-catalyzed side reactions. Notably, the use of Bsmoc-protected amino acids has been shown to eliminate the formation of diketopiperazine (DKP), a common and problematic side reaction, especially in sequences containing proline or glycine[3][4].
-
Simplified Purification: The byproduct of Bsmoc deprotection is a water-soluble adduct, which is easily washed away from the peptide, simplifying the purification process[2].
Troubleshooting Guide: Optimizing Deprotection Time
Issue: Incomplete Deprotection of this compound
Symptom: A positive Kaiser test (blue or purple beads) after the deprotection step, or the presence of the starting material (this compound-peptide) in the HPLC analysis of the crude product.
dot
Caption: Troubleshooting workflow for incomplete deprotection.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Degraded Deprotection Reagent | Piperidine can degrade over time, leading to reduced efficacy. | Always use a freshly prepared solution of 2% piperidine in high-purity, peptide-synthesis-grade DMF. |
| Insufficient Deprotection Time | While the Bsmoc group is highly labile, very short reaction times may not be sufficient for complete removal, especially with longer peptide chains. | Increase the deprotection time in increments of 5 minutes (e.g., from 10 minutes to 15 minutes) and monitor the reaction by HPLC. |
| Peptide Aggregation | As the peptide chain elongates, it can aggregate on the solid support, hindering access of the deprotection reagent to the N-terminus. | Switch from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP), which can help to disrupt secondary structures. Alternatively, for very difficult sequences, consider using a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2% in DMF. |
| Steric Hindrance | Although glycine itself is not sterically hindered, bulky neighboring amino acids can impede the approach of the deprotection reagent. | Similar to aggregation issues, increasing the deprotection time or using a stronger base can overcome steric hindrance. |
Experimental Protocols
Protocol 1: Optimization of this compound Deprotection Time
This protocol outlines a systematic approach to determine the optimal deprotection time for a specific peptide sequence.
-
Resin Preparation: Swell the this compound-peptide-resin in DMF for 30 minutes.
-
Initial Deprotection: Treat a small aliquot of the resin with 2% piperidine in DMF for 7 minutes.
-
Reaction Monitoring:
-
Take a small sample of the resin, wash thoroughly with DMF, and perform a Kaiser test.
-
Cleave the peptide from a small sample of the resin and analyze by HPLC to determine the percentage of deprotection.
-
-
Time Course Analysis: Repeat step 2 with increasing deprotection times (e.g., 10, 15, and 20 minutes) on separate aliquots of the resin.
-
Data Analysis: Compare the HPLC chromatograms and Kaiser test results to identify the minimum time required for complete deprotection.
Protocol 2: HPLC Monitoring of this compound Deprotection
This protocol provides a general method for monitoring the deprotection reaction using reverse-phase HPLC.
-
Sample Preparation:
-
At each time point, cleave the peptide from a small amount of resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for 1-2 hours).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the N-Bsmoc-protected and the deprotected peptide by their retention times and mass spectrometry analysis.
-
Calculate the percentage of deprotection by comparing the peak areas of the two species.
-
dot
Sources
- 1. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
impact of solvent choice on N-Bsmoc-glycine reactions
Welcome to the technical support center for N-Bsmoc-glycine applications in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this valuable protecting group. Here, we address common challenges and provide in-depth, field-proven insights into the critical role of solvent choice in ensuring successful and efficient synthesis.
Introduction: The Bsmoc Group and the Solvent Dilemma
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group offers significant advantages over the more common Fmoc group, particularly in its increased acid stability and unique deprotection mechanism. However, its successful application is highly dependent on a well-considered solvent strategy. This guide will explore the causality behind solvent choices to empower you to optimize your this compound reactions.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding this compound and solvent selection.
Q1: Why is my this compound not dissolving properly in my chosen solvent?
A1: this compound, like other protected amino acids, has specific solubility characteristics. Glycine itself is highly polar, but the bulky, aromatic Bsmoc group introduces significant non-polar character. This dual nature can lead to poor solubility if the solvent is not appropriately matched.
-
In highly polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): While these are the workhorse solvents of Solid Phase Peptide Synthesis (SPPS) and generally good choices, solubility issues can still arise, especially at high concentrations.[1][2] Ensure your solvent is of high purity and anhydrous, as water content can negatively impact solubility.
-
In less polar solvents like Dichloromethane (DCM): DCM is often used in Boc-based synthesis but is generally not the best choice for dissolving protected amino acids for coupling in Fmoc- or Bsmoc-based SPPS due to its lower polarity.[1] While it is excellent for resin swelling (polystyrene-based), it may not efficiently solvate the protected amino acid.[1][3]
-
Troubleshooting Tip: If you encounter solubility issues in DMF or NMP, consider gentle warming or sonication. For particularly stubborn cases, adding a small percentage of a more polar, water-miscible solvent like Dimethyl sulfoxide (DMSO) can be beneficial, though this should be done with caution as it can alter reaction kinetics.[1]
Q2: I'm observing incomplete Bsmoc deprotection. Could my solvent be the culprit?
A2: Absolutely. The deprotection of the Bsmoc group proceeds via a Michael addition mechanism, which is highly sensitive to the solvent environment.[4] The efficiency of the base used for deprotection (e.g., piperidine) is directly influenced by the solvent.
-
Solvent's Role in Deprotection: The solvent must effectively solvate both the protected peptide on the solid support and the deprotecting agent. Polar aprotic solvents like DMF and NMP are standard because they swell the resin, allowing the base to access the Bsmoc group.[1]
-
Viscosity and Diffusion: Highly viscous solvents can hinder the diffusion of the deprotecting agent into the resin beads, leading to incomplete deprotection, especially in longer peptide sequences or with high-loading resins.
-
Troubleshooting Tip: If incomplete deprotection is suspected, increasing the deprotection time or using a slightly higher concentration of the base can be effective. However, a primary consideration should be ensuring adequate resin swelling. A switch from DMF to NMP, which is more polar, can sometimes improve yields by enhancing solvation.[1][2]
Q3: My coupling reaction with this compound is slow or incomplete. How does solvent choice affect this?
A3: The solvent plays a critical role in the kinetics of the coupling reaction. The reaction involves the activation of the carboxylic acid of this compound and its subsequent reaction with the free amine on the growing peptide chain.
-
Solvation of Reactants: The solvent must effectively dissolve the this compound, the coupling reagents (e.g., HBTU, HATU), and any additives.[4][5] Poor solvation of any of these components will lead to a dramatic decrease in reaction rate.
-
Dielectric Constant and Transition State Stabilization: Polar aprotic solvents with a high dielectric constant can stabilize the charged intermediates and transition states formed during the activation and coupling steps, thereby accelerating the reaction.[6]
-
Aggregation: Glycine-rich sequences are prone to aggregation, which can be exacerbated by poor solvent choice.[7] When the peptide chain aggregates, it becomes inaccessible to the activated this compound. In such cases, using a solvent mixture containing a "chaotropic" or structure-disrupting solvent like DMSO can be beneficial.[1]
Q4: Can I use "greener" or alternative solvents for my this compound reactions?
A4: Yes, the field of peptide synthesis is actively exploring more sustainable solvent alternatives to DMF and NMP due to toxicity concerns.[5][8] Some potential alternatives include:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent that can disrupt aggregation.
-
N-Butylpyrrolidinone (NBP): A less toxic alternative to NMP with a higher boiling point.[9]
-
Binary Mixtures: Mixtures of solvents, such as DMSO/ethyl acetate or others, are being investigated to balance solubility, resin swelling, and green chemistry principles.[5]
When considering an alternative solvent, it is crucial to re-optimize reaction conditions, including coupling and deprotection times, as the kinetics will likely be different.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound reactions, with a focus on solvent-related causes.
| Observed Problem | Potential Solvent-Related Cause(s) | Recommended Actions & Explanations |
| Low Coupling Efficiency | 1. Poor solubility of this compound or coupling reagents. 2. Inadequate resin swelling. 3. Peptide aggregation on the resin. | 1. Confirm complete dissolution of reagents before adding to the resin. Consider switching to NMP from DMF for potentially better solvation.[1][2] 2. Ensure proper resin swelling by allowing sufficient time in the solvent before the first coupling. Polystyrene resins swell well in DCM, DMF, and NMP.[3][10] 3. To disrupt aggregation , consider adding a small percentage of DMSO to your primary solvent or using a specialized "magic mixture".[1][7] |
| Incomplete Bsmoc Deprotection | 1. Poor diffusion of the deprotection base into the resin. 2. Degradation of the deprotection base in the solvent. | 1. Increase deprotection time or use a slightly more concentrated base solution. Ensure the resin is well-swollen. 2. Use fresh, high-purity solvents. DMF can degrade over time to produce dimethylamine, which can prematurely deprotect Fmoc groups if used in a mixed protocol.[1] While Bsmoc is more stable, using fresh solvent is always best practice. |
| Formation of Deletion Sequences | 1. A combination of slow coupling and incomplete deprotection. 2. Significant peptide aggregation blocking reactive sites. | 1. Address both coupling and deprotection steps. Optimize the solvent for both processes. A more polar solvent like NMP can be beneficial. 2. Employ aggregation-disrupting strategies. This is critical for glycine-rich sequences. Consider using N-alkylated amino acids or pseudoproline dipeptides in problematic sequences.[7] |
| Side Reactions (e.g., Racemization) | 1. Prolonged activation times due to slow kinetics in a suboptimal solvent. | 1. Ensure rapid and efficient coupling. Choose a solvent that maximizes the solubility and reactivity of all components. The faster the coupling, the lower the risk of racemization. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Standard this compound Coupling
This protocol outlines a standard manual coupling procedure for this compound in a solid-phase synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
High-purity NMP or DMF
-
Syringe or reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in the chosen solvent (NMP or DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF.
-
Prepare Coupling Solution: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in the reaction solvent. Causality Note: Pre-activating the amino acid for a short period (1-2 minutes) before adding it to the resin can improve coupling efficiency, especially for sterically hindered couplings.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with the reaction solvent to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
Diagram: The Central Role of the Solvent in SPPS
The following diagram illustrates the critical functions of the solvent in a single coupling cycle of Solid Phase Peptide Synthesis (SPPS).
Caption: A systematic approach to troubleshooting solvent issues.
References
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]
-
Solid-phase peptide synthesis. (2014). Digital CSIC. Retrieved from [Link]
-
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub. Retrieved from [Link]
-
Solvent effects on glycine. I. A supermolecule modeling of tautomerization via intramolecular proton transfer. (2003). PubMed. Retrieved from [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Chemical Society. Retrieved from [Link]
-
Dissociation, Association and Solvation Parameters for Saturated Glycine in Various Solvents at 298.15 K. (n.d.). Journal of Solution Chemistry. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]
-
Solvent effect on dipeptide bond formation: glycine as a case study. (n.d.). ChemRxiv. Retrieved from [Link]
-
Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated. (n.d.). PEPTLAB. Retrieved from [Link]
-
Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? (2014). ResearchGate. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). University of Rhode Island. Retrieved from [Link]
-
Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Effect of Solvation on Glycine Molecules: A Theoretical Study. (2023). PMC - NIH. Retrieved from [Link]
-
Effect of Solvation on Glycine Molecules: A Theoretical Study. (2023). ResearchGate. Retrieved from [Link]
-
Effect of solvents on the electronic spectra of the amino acid (glycin). (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent Effects on Chemical Processes. 11. Solvent Effects on the Kinetics of Decarboxylative Dechlorination of N-chloro Amino Acids in Binary Aqueous-Organic Solvents. (n.d.). PubMed. Retrieved from [Link]
-
Solvents for dissolving glycine and as peptide coupling reaction medium? (2023). ResearchGate. Retrieved from [Link]
-
Total wash elimination for solid phase peptide synthesis. (2023). PMC - NIH. Retrieved from [Link]
-
Alpha-helix stabilization by alanine relative to glycine: roles of polar and apolar solvent exposures and of backbone entropy. (n.d.). PubMed. Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH. Retrieved from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Computational notes on the effect of solvation on the electronic properties of glycine. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (n.d.). MDPI. Retrieved from [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
Assisted dipeptide bond formation: glycine as a case study. (n.d.). PMC - NIH. Retrieved from [Link]
-
Theoretical Investigation of Glycine Micro-Solvated. Energy and NMR Spin Spin Coupling Constants Calculations. (n.d.). MDPI. Retrieved from [Link]
-
Solvent effects for SN2, SN1, E2, and E1. (2021). YouTube. Retrieved from [Link]
-
Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max). (n.d.). PubMed. Retrieved from [Link]
-
α-helix stabilization by alanine relative to glycine: Roles of polar and apolar solvent exposures and of backbone entropy. (2006). ResearchGate. Retrieved from [Link]
-
How can I dissolve Valine, alanine, and glycine in polar aprotic solvent like dmf and dmso. (2024). ResearchGate. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptlab.unifi.it [peptlab.unifi.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
Technical Support Center: Strategies for Difficult Couplings Involving N-Bsmoc-Glycine
Welcome to the Technical Support Center for scientists and researchers in peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding challenging couplings involving N-Bsmoc-glycine. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you overcome synthetic hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound in solid-phase peptide synthesis (SPPS).
Question 1: Why am I observing low coupling efficiency with this compound, even though glycine is not sterically hindered?
Answer:
While glycine itself is the smallest amino acid, the N-Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) protecting group is bulky. This bulkiness can create steric hindrance, not at the alpha-carbon, but by impeding the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, especially if the preceding amino acid is also sterically demanding. Furthermore, as the peptide chain elongates, it can adopt secondary structures that mask the N-terminal amine, a common issue in SPPS that can be exacerbated by the presence of a large protecting group.[1][2][3]
Recommended Actions:
-
Optimize Coupling Reagents: For difficult couplings, standard carbodiimide reagents like DCC or DIC may be insufficient. Switch to more potent uronium/aminium or phosphonium salt-based coupling reagents.[4][5]
-
Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly efficient and react quickly, minimizing side reactions.[4][5][6] HATU, in particular, is known for its ability to overcome steric hindrance.[5]
-
Phosphonium Reagents: PyAOP and PyBOP are also excellent choices for sterically hindered couplings.[4][5]
-
-
Increase Coupling Time and Temperature: Extending the reaction time (e.g., from 1-2 hours to 4-12 hours) can help drive the reaction to completion.[6] Cautiously increasing the temperature to 35-50°C can also enhance the reaction rate, but this should be done with care to avoid racemization.[7]
-
Double Coupling: If a single coupling does not result in a negative Kaiser test (indicating complete reaction), a second coupling with fresh reagents should be performed before proceeding to the next deprotection step.[7][8]
Question 2: My peptide sequence containing this compound is prone to aggregation, leading to poor yields and difficult purification. What can I do?
Answer:
Peptide aggregation, particularly the formation of β-sheet structures on the resin, is a major cause of synthetic failure.[8][9] Glycine-rich sequences are especially susceptible to this phenomenon.[9][10][11] The bulky N-Bsmoc group, while not directly participating in hydrogen bonding, can contribute to spatial arrangements that favor inter-chain interactions.
Recommended Actions:
-
Incorporate Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.5 M LiCl in DMF, before the coupling step can disrupt secondary structures and improve solvent penetration.[8]
-
Use Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can be more effective than DMF alone in solvating the growing peptide chain and preventing aggregation.[8]
-
Introduce Backbone Protection: For sequences known to be difficult, consider using a backbone-protected glycine derivative. A pseudo-proline dipeptide or a dimethoxybenzyl (Dmb) protected glycine, such as Fmoc-(Dmb)Gly-OH, can disrupt the hydrogen bonding that leads to aggregation.[9]
Question 3: I am observing unexpected side products after the deprotection of the N-Bsmoc group. What could be the cause?
Answer:
The N-Bsmoc group is designed to be labile to weaker bases than the Fmoc group, which is one of its key advantages.[1][12] However, improper deprotection conditions can still lead to side reactions.
Recommended Actions:
-
Use Milder Deprotection Conditions: The standard deprotection cocktail for N-Bsmoc is 2% piperidine in DMF for a short duration (e.g., 7 minutes).[13] Alternatively, tris(2-aminoethyl)amine (TAEA) can be used.[1] Avoid prolonged exposure to the base to minimize the risk of side reactions like diketopiperazine formation, especially if the sequence is susceptible.[14][15]
-
Ensure Fresh Reagents: Prepare the deprotection solution fresh before each use. Degraded piperidine can contain impurities that may lead to unwanted modifications of the peptide.
-
Thorough Washing: After deprotection, it is crucial to wash the resin extensively with DMF to completely remove the cleavage byproducts and any residual base before proceeding to the next coupling step.[13]
Frequently Asked Questions (FAQs)
What are the main advantages of using this compound over N-Fmoc-glycine?
The primary advantage of the N-Bsmoc protecting group is its increased lability to weaker bases compared to the Fmoc group.[1][12] This allows for deprotection under milder conditions, which can be beneficial for the synthesis of peptides containing base-sensitive residues.[1] The faster deprotection kinetics can also help to prevent side reactions like diketopiperazine formation.[15]
What is the mechanism of N-Bsmoc deprotection?
The deprotection of the N-Bsmoc group proceeds via a Michael-type addition mechanism.[12] A weak base, such as piperidine, attacks the β-carbon of the benzothiophene sulfone system, leading to the elimination of the protecting group from the N-terminal amine of the peptide.
Can I use the same coupling reagents for this compound as I would for other N-protected amino acids?
Yes, the same classes of coupling reagents can be used. However, due to the steric bulk of the N-Bsmoc group, more potent activating agents are often preferred to ensure high coupling efficiency, especially in difficult sequences.[4][5]
How can I monitor the completeness of the coupling reaction with this compound?
The Kaiser test is a reliable qualitative method for detecting the presence of free primary amines on the resin.[8][16] A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. For a quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.
Experimental Protocols
Protocol 1: Standard N-Bsmoc Deprotection in SPPS
-
Resin Swelling: Swell the N-Bsmoc-protected peptide-resin in DMF for 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a freshly prepared solution of 2% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).
-
Agitation: Gently agitate the resin slurry at room temperature for 7 minutes.[13]
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove all byproducts and excess reagents.[13]
-
The resin is now ready for the subsequent coupling step.
Protocol 2: Difficult Coupling of this compound
-
Resin Preparation: After N-terminal deprotection and thorough washing of the peptide-resin, perform an optional wash with a chaotropic agent (e.g., 0.5 M LiCl in DMF) if aggregation is suspected. Then, wash again with DMF to remove the chaotropic salt.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling reagent such as HATU (3-5 equivalents) in DMF. Add a base like DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended up to 12 hours.[6]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.
-
Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with fresh reagents.
-
Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.[17]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Advantages | Considerations |
| HATU | Uronium/Aminium | Highly reactive, fast kinetics, effective for sterically hindered couplings.[4][5] | Can be more expensive than other reagents. |
| HCTU | Uronium/Aminium | Similar reactivity to HATU, often more cost-effective.[4] | |
| COMU | Uronium/Aminium | High solubility and efficiency, requires only one equivalent of base.[4] | |
| PyAOP | Phosphonium | Very effective for sterically hindered and N-methyl amino acids.[4] | Solutions in DMF have moderate stability.[5] |
| PyBOP | Phosphonium | A well-established and reliable coupling reagent. | Less reactive than HATU or PyAOP.[5] |
| DCC/DIC | Carbodiimide | Inexpensive and widely used for standard couplings. | Can be less effective for difficult sequences, DCC produces an insoluble urea byproduct.[4] |
Visualizations
Caption: Key strategies to mitigate peptide aggregation during solid-phase synthesis.
References
-
Creekmore, J. (n.d.). Bsmoc Protected Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Fmoc and Bsmoc deprotection and its byproduct. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Larsen, M. R., et al. (2013). Protein conformational change delayed by steric hindrance from an N-linked glycan. Journal of Molecular Biology. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
Kusunoki, M., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. Peptide Synthesis Protocols. Retrieved from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Flinn, N. S., & Hudson, R. H. E. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry. Retrieved from [Link]
-
Toth, G. K., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science. Retrieved from [Link]
-
Ferreira, L. H. R. (2014, March 13). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method? ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2019). Polymerization rate difference of N-alkyl glycine NCAs: Steric hindrance or not? Biopolymers. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Kim, J. H., et al. (2023). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N-Terminal Glycine Peptides. ACS Chemical Biology. Retrieved from [Link]
-
Loffredo, M. R., et al. (2007). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science. Retrieved from [Link]
-
Vareckova, E., et al. (2014). Steric hindrance due to N-linked glycan processing shields HA from... ResearchGate. Retrieved from [Link]
-
Fields, C. G., et al. (1996). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Science. Retrieved from [Link]
-
Wang, Y., et al. (2024). Salt-Free Glycine Electrosynthesis via C−N Coupling Boosted by the Lattice Strain in Atomically Thin p-Block Bismuthene. Journal of the American Chemical Society. Retrieved from [Link]
-
Miranda, M. T. M., & Liria, C. W. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Trends in Peptide and Protein Sciences. Retrieved from [Link]
Sources
- 1. Bsmoc Protected Compounds [asna.com.sa]
- 2. Protein conformational change delayed by steric hindrance from an N-linked glycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymerization rate difference of N-alkyl glycine NCAs: Steric hindrance or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Bsmoc-Cl - Enamine [enamine.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Managing Steric Hindrance with N-Bsmoc-glycine
Welcome to the technical support center for navigating the challenges of peptide synthesis with N-Bsmoc-glycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing steric hindrance and optimizing your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of this compound, particularly in the context of sterically challenging peptide sequences.
Q1: What is this compound, and why is it used in peptide synthesis?
N-(1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl)-glycine, or this compound, is an amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). The Bsmoc group is a base-labile protecting group for the alpha-amino function.[1] It is often employed as an alternative to the more common Fmoc group due to its increased sensitivity to basic conditions.[1][2] This heightened lability allows for deprotection under milder conditions, which can be advantageous for synthesizing peptides with sensitive residues prone to side reactions.[1][2]
Q2: How does this compound help in managing steric hindrance?
While glycine itself is the smallest and most flexible amino acid with minimal steric hindrance, the choice of its N-terminal protecting group can influence the local steric environment during coupling.[][4] The Bsmoc group, while not inherently smaller than Fmoc, offers a key advantage in its deprotection kinetics. Its rapid cleavage under mild basic conditions (e.g., 2% piperidine in DMF) minimizes the exposure of the peptide chain to the deprotection reagent.[1][2] This can be beneficial in sequences where prolonged base exposure might lead to undesirable side reactions or aggregation, which can exacerbate steric hindrance issues in subsequent coupling steps.[5]
Q3: What are the main advantages of the Bsmoc protecting group over the Fmoc group?
The primary advantages of the Bsmoc group over the Fmoc group include:
-
Faster Deprotection: The Bsmoc group's cleavage is significantly faster, allowing for shorter deprotection times and reduced base exposure.[2]
-
Milder Deprotection Conditions: It can be removed with more dilute base solutions (e.g., 2% piperidine vs. 20% for Fmoc), which is beneficial for base-sensitive sequences.[1][2]
-
Water-Soluble Byproducts: The byproducts of Bsmoc deprotection are often water-soluble, simplifying the purification process compared to the byproducts of Fmoc chemistry.[2][6]
Q4: When should I consider using this compound in my peptide synthesis?
Consider using this compound in the following scenarios:
-
Synthesis of long or difficult peptide sequences: The milder deprotection conditions can help mitigate cumulative side reactions.[2]
-
Peptides containing base-sensitive residues: Reduced base concentration and exposure time can prevent degradation of sensitive amino acids.[2]
-
When encountering problematic purifications: The water-soluble byproducts of Bsmoc cleavage can lead to cleaner crude products.[2][6]
-
To overcome aggregation issues: Shorter deprotection cycles can sometimes reduce the propensity for peptide chain aggregation on the solid support.[5]
Part 2: Troubleshooting Guide for Steric Hindrance
This guide provides solutions to specific experimental issues that may arise when using this compound in sterically demanding synthetic contexts.
Issue 1: Incomplete coupling of the amino acid following this compound.
-
Symptoms: A positive Kaiser test (intense blue beads and solution) after the coupling step indicates the presence of unreacted free primary amines on the resin.[7][8] Mass spectrometry of the final product may show deletion sequences corresponding to the missing amino acid.[9]
-
Possible Cause & Scientific Explanation:
-
Steric Hindrance: The primary cause is often steric hindrance from the incoming protected amino acid or the growing peptide chain, which impedes the approach of the activated amino acid to the N-terminal glycine.[5][10] Bulky side chains on the incoming amino acid or secondary structures forming within the peptide-resin can block the reaction site.[5]
-
Insufficient Reagent Activation: The coupling reagent may not be potent enough to overcome the energy barrier of the sterically hindered coupling.[11][12]
-
-
Solutions & Protocols:
-
Switch to a More Powerful Coupling Reagent: For sterically hindered couplings, standard carbodiimide reagents may be insufficient. Utilize more reactive onium-salt reagents.[12][13]
-
Increase Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration (2-24 hours) or gently increasing the temperature (e.g., to 40°C) can help drive the reaction to completion.[8][13]
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents and add a fresh solution of the activated amino acid to the resin for a second coupling cycle.[10]
-
Issue 2: Low yield of the final peptide despite seemingly complete couplings.
-
Symptoms: The final yield after cleavage and purification is significantly lower than expected based on resin loading.
-
Possible Cause & Scientific Explanation:
-
Premature Cleavage/Side Reactions During Deprotection: While Bsmoc deprotection is rapid, using overly harsh or prolonged basic conditions can still lead to side reactions, especially in sensitive sequences. One common issue at the dipeptide stage (e.g., X-Gly-resin) is the formation of diketopiperazine (DKP). The deprotected N-terminal amine of the second amino acid can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a stable cyclic product.[9]
-
-
Solutions & Protocols:
-
Optimize Bsmoc Deprotection Conditions: Ensure you are using the mildest effective conditions.
-
Use Pre-formed Dipeptides: To bypass the problematic dipeptide stage on the resin, introduce the first two amino acids as a pre-formed dipeptide. This is particularly useful when glycine is the second residue.[9]
-
Issue 3: Racemization of the coupled amino acid.
-
Symptoms: HPLC analysis of the crude peptide shows diastereomeric impurities, which are difficult to separate from the desired product.
-
Possible Cause & Scientific Explanation:
-
Over-activation of the Carboxylic Acid: The activation of the incoming amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. This is a greater risk with highly reactive coupling reagents and hindered bases.[13]
-
-
Solutions & Protocols:
-
Use Racemization-Suppressing Additives: Always include additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure in your coupling reactions. These additives form active esters that are less prone to racemization.[13]
-
Choose the Appropriate Base: Use a weaker base like N-methylmorpholine (NMM) instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIEA) for critical couplings.[13]
-
Control Reaction Temperature: Perform the coupling at a lower temperature to reduce the rate of racemization.[13]
-
Part 3: Data Presentation & Experimental Protocols
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Coupling System Example | Yield | Reaction Time | Racemization | Reference |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | [11] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | [11] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | [11] |
| TFFH | Acyl fluoride formation | High | Varies | Low | [14][15] |
Table 2: Bsmoc vs. Fmoc Deprotection Comparison
| Parameter | Bsmoc Strategy | Fmoc Strategy | Reference |
| Deprotection Reagent | 2% Piperidine in DMF | 20% Piperidine in DMF | [1][2] |
| Deprotection Time | ~7-10 minutes | 2 x 10-15 minutes | [2] |
| Byproduct Solubility | Generally water-soluble | Requires specific washes to remove | [2][6] |
Experimental Protocols
Protocol 1: Standard this compound Deprotection in SPPS
This protocol outlines the standard procedure for the removal of the N-Bsmoc group from a peptide-resin.
-
Resin Swelling: Swell the Bsmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.[1]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a freshly prepared solution of 2% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[1]
-
Agitation: Agitate the resin slurry at room temperature for 7 minutes.[1]
-
Reagent Removal: Drain the deprotection solution from the reaction vessel.
-
Washing: Thoroughly wash the resin with DMF (3 times, 10 mL per gram of resin) to remove cleavage byproducts and excess reagents.[1]
-
Proceed to Coupling: The resin is now ready for the coupling of the next amino acid.
Protocol 2: HATU-Mediated Coupling of a Sterically Hindered Amino Acid
This protocol is recommended for coupling a bulky amino acid following the deprotection of this compound.
-
Pre-Coupling Steps: Perform the N-Bsmoc deprotection as described in Protocol 1 and ensure the resin is thoroughly washed.
-
Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 equivalents based on resin substitution) and HATU (2.9 equivalents) in DMF.[8]
-
Base Addition: Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the activation mixture and vortex for 1-5 minutes to pre-activate.[8]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[8]
-
Agitation: Agitate the mixture at room temperature for 30-60 minutes. For highly hindered couplings, the time may be extended.
-
Monitoring: Monitor the reaction for completion using the Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.[8]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and Dichloromethane (DCM) to prepare for the next cycle.[2]
Part 4: Visualizations
Diagram 1: this compound SPPS Workflow
Caption: A generalized workflow for a single cycle in SPPS using this compound.
Diagram 2: Bsmoc vs. Fmoc Deprotection Mechanism
Caption: Comparison of Bsmoc (Michael addition) and Fmoc (β-elimination) deprotection pathways.[2]
References
- BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis. Benchchem.
- Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group. Benchchem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.
- Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. PMC - NIH.
- Technical Support Center: Boc Deprotection of Glycine. Benchchem.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
- Glycine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences Amino Acid.
- Glycine ; Definition, Structure, Properties, Functions, Clinical relevance, Dietary Source.
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.
- Application Notes and Protocols for Fmoc-Glu(OtBu)-OH Coupling Reactions in Solid-Phase Peptide Synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide: N-Bsmoc-glycine vs. Fmoc-glycine in Peptide Purity
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a critical decision that profoundly impacts the purity of the final peptide product. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has long been the industry standard, emerging alternatives like the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group are gaining traction for their potential to overcome common synthetic challenges and enhance peptide purity. This guide provides an in-depth, objective comparison of N-Bsmoc-glycine and Fmoc-glycine, supported by mechanistic insights and experimental data, to empower you in selecting the optimal strategy for your peptide synthesis endeavors.
The Crucial Role of Nα-Protecting Groups in SPPS
In the iterative process of SPPS, the Nα-amino group of the growing peptide chain must be temporarily protected to prevent unwanted side reactions during the coupling of the next amino acid.[1] The ideal protecting group should be stable during the coupling reaction but readily and selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups—a concept known as orthogonality.[2][3]
The Fmoc group, removable under mild basic conditions, has been the cornerstone of modern SPPS for decades.[4][5] However, its use is not without challenges, particularly in the synthesis of "difficult sequences" prone to aggregation or containing sensitive residues.[4][6] This has spurred the development of alternative protecting groups like Bsmoc, which offers a different chemical approach to deprotection.[7][8]
Mechanistic Differences: A Tale of Two Deprotection Pathways
The fundamental distinction between Fmoc and Bsmoc lies in their deprotection mechanisms, which has significant downstream implications for reaction kinetics, side product formation, and ultimately, peptide purity.
Fmoc Deprotection: A β-Elimination Reaction
The Fmoc group is cleaved via a β-elimination mechanism, typically initiated by a secondary amine like piperidine.[3][8] The base abstracts a proton from the C9 position of the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine.[3]
Caption: Mechanism of Bsmoc deprotection via Michael addition.
This distinct pathway offers several key advantages that can translate to higher peptide purity.
Performance Comparison: this compound vs. Fmoc-glycine
The choice between this compound and Fmoc-glycine can have a significant impact on the outcome of a peptide synthesis, particularly for sequences prone to aggregation or side reactions.
| Feature | This compound | Fmoc-glycine |
| Deprotection Kinetics | Faster, allowing for shorter deprotection times and reduced exposure to basic conditions. [7] | Slower, may require longer reaction times, especially for sterically hindered residues. [3] |
| Deprotection Conditions | Milder basic conditions (e.g., 2-5% piperidine in DMF). [6] | Typically requires 20% piperidine in DMF. [5] |
| Byproduct Properties | Water-soluble byproducts, facilitating easier removal during washing steps. [9] | Dibenzofulvene-piperidine adduct is less polar and can sometimes co-elute with the peptide during purification. [7] |
| Side Reaction Propensity | Reduced incidence of base-mediated side reactions like aspartimide formation due to milder deprotection conditions. [4][8] | More susceptible to side reactions such as aspartimide formation, diketopiperazine formation, and piperidine adducts. [4] |
| Handling of "Difficult Sequences" | Advantageous for aggregation-prone sequences due to faster cycle times and improved solvation. [6][7] | Can exacerbate aggregation issues due to the hydrophobicity of the Fmoc group and longer deprotection times. [10] |
Mitigating Side Reactions: The Bsmoc Advantage
A significant contributor to peptide impurity is the occurrence of side reactions during SPPS. The milder deprotection conditions associated with Bsmoc-amino acids can play a crucial role in minimizing these unwanted modifications.
Aspartimide Formation: This common side reaction, particularly in sequences containing Asp-Gly or Asp-Ser motifs, leads to the formation of a cyclic imide that can subsequently rearrange to a β-aspartyl peptide, an impurity that is often difficult to separate from the desired product. [4]The use of less basic and shorter deprotection times with Bsmoc can significantly reduce the incidence of aspartimide formation. [8] Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage and can lead to truncation of the peptide chain. [4]The faster deprotection and coupling cycles enabled by Bsmoc chemistry can help to minimize the time the N-terminal amine is exposed and susceptible to this intramolecular cyclization. [6]
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences in utilizing this compound and Fmoc-glycine, the following section outlines a generalized experimental workflow for a single coupling cycle in SPPS.
Caption: Comparative SPPS workflow for Fmoc- and Bsmoc-glycine.
Detailed Protocol: Synthesis of a Model Peptide (e.g., GGGGG-NH₂) on Rink Amide Resin
Fmoc-Glycine Protocol:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in 2 mL of N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 3 minutes, drain, and repeat with fresh reagent for 10 minutes.
-
Washing: Wash the resin with DMF (5 x 2 mL).
-
Coupling: In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Washing: Wash the resin with DMF (3 x 2 mL).
-
Repeat: Repeat steps 2-5 for each subsequent glycine residue.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitation and Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the crude product by RP-HPLC and mass spectrometry.
This compound Protocol:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in 2 mL of DMF for 30 minutes.
-
Bsmoc Deprotection: Treat the resin with 2 mL of 5% piperidine in DMF for 5 minutes.
-
Washing: Wash the resin with DMF (5 x 2 mL).
-
Coupling: In a separate vial, dissolve Bsmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 45 minutes.
-
Washing: Wash the resin with DMF (3 x 2 mL).
-
Repeat: Repeat steps 2-5 for each subsequent glycine residue.
-
Final Deprotection: After the final coupling, perform a final Bsmoc deprotection (step 2).
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitation and Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the crude product by RP-HPLC and mass spectrometry.
Analytical Protocols for Peptide Purity Assessment
Accurate assessment of peptide purity is paramount. The following analytical techniques are essential for comparing the outcomes of syntheses using this compound and Fmoc-glycine.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: This is the gold standard for assessing peptide purity. Peptides are separated based on their hydrophobicity.
-
Typical Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues).
-
-
Purity Calculation: The purity is calculated as the area of the main peptide peak divided by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS):
-
Principle: Used to confirm the molecular weight of the desired peptide and to identify impurities.
-
Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Application: By analyzing the masses of the peaks in the chromatogram, one can identify deletion sequences, products of side reactions, and other impurities.
Conclusion: A Strategic Choice for Enhanced Peptide Purity
While Fmoc-glycine remains a workhorse in solid-phase peptide synthesis, this compound presents a compelling alternative, particularly for challenging sequences or when the highest possible purity is desired. The unique Michael addition deprotection mechanism of the Bsmoc group offers faster kinetics under milder basic conditions, leading to a reduction in common side reactions. Furthermore, the generation of water-soluble byproducts simplifies the purification process, potentially leading to higher overall yields of the target peptide.
For researchers and drug development professionals, the decision to use this compound should be a strategic one, informed by the specific challenges of the target peptide. In situations where aggregation, aspartimide formation, or other base-labile side reactions are a concern, the adoption of Bsmoc chemistry can be a powerful tool to enhance the purity and successful synthesis of complex peptides.
References
-
Synthesis of 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Protected N-Methyl Amino. (URL: [Link])
-
BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
-
Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
-
What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method? | ResearchGate. (URL: [Link])
-
BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis. (URL: [Link])
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed. (URL: [Link])
-
Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - NIH. (URL: [Link])
-
Experimental Procedures - The Royal Society of Chemistry. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
-
Fmoc and Bsmoc deprotection and its byproduct. - ResearchGate. (URL: [Link])
-
Amino Acid-Protecting Groups - ResearchGate. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed. (URL: [Link])
-
Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])
-
(PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS - ResearchGate. (URL: [Link])
-
A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC - NIH. (URL: [Link])
-
Does anyone have a pdf guide/SOP for solid phase peptide synth? : r/Chempros - Reddit. (URL: [Link])
Sources
- 1. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of N-Bsmoc-glycine and Boc-glycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the judicious selection of α-amino protecting groups is a critical determinant of synthesis efficiency, crude peptide purity, and the successful assembly of complex or sensitive sequences. While the acid-labile tert-butyloxycarbonyl (Boc) group has been a cornerstone of peptide chemistry for decades, alternative protecting groups offer distinct advantages in specific contexts. This guide provides an in-depth comparative analysis of N-Bsmoc-glycine and the more conventional Boc-glycine, offering insights into their respective chemical properties, performance in SPPS, and practical applications.
At a Glance: Key Differences and Strategic Implications
The fundamental distinction between this compound and Boc-glycine lies in the chemical nature of their protecting groups and, consequently, the conditions required for their removal. Boc is an acid-labile protecting group, necessitating repeated exposure of the growing peptide chain to strong acids for deprotection.[1][2] In contrast, the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group is base-labile, offering a milder and orthogonal approach to deprotection.[3][4] This divergence in deprotection chemistry has profound implications for synthesis strategy, particularly when dealing with peptides containing acid-sensitive residues or sequences prone to aggregation.
| Feature | This compound | Boc-glycine |
| Protecting Group | 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Mildly basic (e.g., 2% piperidine in DMF) | Strongly acidic (e.g., 50% TFA in DCM) |
| Deprotection Mechanism | Base-initiated Michael addition | Acid-catalyzed hydrolysis |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) | Quasi-orthogonal to more acid-stable side-chain protecting groups (e.g., Bzl)[2] |
| Key Advantages | Milder deprotection avoids acid-catalyzed side reactions; suitable for acid-sensitive peptides.[5] | Robust and well-established; can be advantageous for hydrophobic and aggregation-prone sequences.[6] |
| Potential Drawbacks | Higher cost and less widespread use compared to Boc and Fmoc derivatives.[7] | Harsh acidic conditions can lead to degradation of sensitive residues (e.g., Trp, Met).[1][8] |
Delving into the Chemistry: Mechanisms of Deprotection
The divergent deprotection pathways of Bsmoc and Boc protecting groups are central to their differing applications in peptide synthesis.
N-Bsmoc Deprotection: A Michael Addition Pathway
The Bsmoc group is cleaved under mild basic conditions, typically with a dilute solution of a secondary amine like piperidine. The deprotection proceeds via a Michael addition mechanism, where the amine attacks the electron-deficient double bond of the benzo[b]thiophene dioxide moiety.[4] This leads to the collapse of the carbamate and the release of the free amine of the glycine residue. The resulting byproduct forms a stable adduct with the deprotecting agent, which is readily soluble and easily washed away.[3]
Caption: N-Bsmoc deprotection via Michael addition.
Boc Deprotection: An Acid-Catalyzed Hydrolysis
The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation.[9] This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[9]
Caption: Boc deprotection via acid-catalyzed hydrolysis.
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols outline a standard cycle for the incorporation of this compound and Boc-glycine into a growing peptide chain on a solid support.
This compound SPPS Protocol
This protocol utilizes milder deprotection conditions, which can be advantageous for sensitive peptide sequences.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Bsmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagent and byproducts.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and an activator base like HOBt (3-5 equivalents) in DMF.
-
Add an activation base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-15 minutes.
-
Washing: Wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) before proceeding to the next cycle or final cleavage.
Boc-Glycine SPPS Protocol
This protocol employs the traditional acid-labile Boc protection strategy.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% (v/v) TFA in DCM to the resin.[1]
-
Agitate the resin slurry at room temperature for 1-2 minutes (pre-wash).
-
Drain the deprotection solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing: Wash the resin with DCM (3-5 times), followed by isopropanol (IPA) (2-3 times), and then DCM (3-5 times) to remove the acid.
-
Neutralization:
-
Add a solution of 5-10% (v/v) DIEA in DCM to the resin.
-
Agitate for 5-10 minutes to neutralize the protonated amine.
-
Drain the neutralization solution.
-
Repeat the neutralization step.
-
-
Washing: Wash the resin with DCM (5-7 times).
-
Coupling of Boc-Glycine:
-
In a separate vessel, dissolve Boc-glycine (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF or DCM.
-
Add DIEA (6-10 equivalents) to the amino acid solution for in-situ neutralization and activation.
-
Add the activated Boc-glycine solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) and then DCM (3-5 times).
-
Capping (Optional): Treat the resin with a capping solution as described in the Bsmoc protocol.
-
Washing: Wash the resin with DCM (3-5 times) before the next cycle or final cleavage.
Concluding Remarks for the Practicing Scientist
The choice between this compound and Boc-glycine is a strategic one, dictated by the specific demands of the target peptide. For sequences containing acid-sensitive functionalities or those where milder deprotection conditions are paramount to preserving the integrity of the final product, the N-Bsmoc strategy presents a compelling alternative to the traditional Boc approach. The orthogonality of the Bsmoc group to acid-labile side-chain protecting groups further enhances its utility in the synthesis of complex, modified peptides.
Conversely, the Boc strategy remains a robust and cost-effective option for a wide range of peptide syntheses, particularly for hydrophobic sequences that may be prone to aggregation.[6] Its long history of use has resulted in a wealth of established protocols and troubleshooting knowledge.
Ultimately, a thorough understanding of the chemical principles underlying each protecting group, coupled with a careful consideration of the target peptide's structure and properties, will empower the researcher to make the optimal choice for a successful synthesis campaign.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Isidro-Llobet, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 10(70), 42935-42958. Available at: [Link]
-
Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry, 64(12), 4324-4338. Available at: [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]
-
Carpino, L. A., et al. (1998). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 120(7), 1676-1689. Available at: [Link]
-
Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
The Bsmoc Advantage: A Comparative Guide to N-Bsmoc-Glycine in Advanced Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection of an N-α-amino protecting group is a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing complex peptides. For decades, the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups have been the workhorses of peptide chemistry.[1][2] However, for researchers tackling particularly challenging sequences, the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group, particularly in the form of N-Bsmoc-glycine, emerges as a superior alternative.
This guide provides an in-depth, objective comparison of the N-Bsmoc protecting group against its traditional counterparts. We will explore the fundamental mechanistic differences that translate into tangible advantages in the laboratory, supported by experimental insights and detailed protocols for researchers, scientists, and drug development professionals.
The Principle of Orthogonal Protection in SPPS
Successful peptide synthesis hinges on the principle of orthogonal protection.[3][4] This strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective demasking of reactive sites.[1][3] A typical SPPS workflow involves:
-
Temporary Nα-amino protecting groups (e.g., Fmoc, Boc, Bsmoc): Shield the N-terminus of the growing peptide chain and are cleaved at the beginning of each coupling cycle.[4]
-
Permanent side-chain protecting groups (e.g., tBu, Trt, Bzl): Protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage from the solid support.[5]
The choice of the temporary Nα-group is therefore foundational, influencing the conditions used in every cycle and impacting the stability of the entire peptide-resin complex.
A Mechanistic Divergence: Bsmoc vs. Fmoc
The core advantage of the Bsmoc group stems from its unique deprotection mechanism, which stands in stark contrast to that of the Fmoc group.
-
Fmoc Deprotection (β-Elimination): The Fmoc group is cleaved by a base (typically a secondary amine like piperidine) which abstracts an acidic proton on the fluorenyl ring. This initiates a β-elimination reaction, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[4][6][7] This DBF molecule is a reactive electrophile that must be scavenged by the amine base to prevent deleterious side reactions.[4]
-
Bsmoc Deprotection (Michael Addition): The Bsmoc group is also base-labile, but its removal proceeds through a fundamentally different Michael-type addition pathway.[6][8] The deblocking amine acts as a nucleophile, attacking the activated double bond of the benzo[b]thiophene sulfone system. This process is simultaneously the deblocking and scavenging event, leading to a stable, easily removed adduct.[8]
This mechanistic difference is the root cause of Bsmoc's superior performance in several key areas.
Figure 1: Structures of common Nα-amino protecting groups.
Performance Comparison: this compound vs. Alternatives
The theoretical advantages of the Bsmoc group's deprotection mechanism are borne out in practical applications, offering significant improvements in efficiency and purity.
Milder Deprotection Conditions & Faster Kinetics
The electron-withdrawing sulfone group in the Bsmoc structure makes it highly susceptible to nucleophilic attack.[9] Consequently, deprotection can be achieved much faster and under significantly milder basic conditions than required for Fmoc removal.[9][10][11]
-
Bsmoc: Complete deprotection can be achieved in as little as 7 minutes using a dilute 2% piperidine solution in DMF.[12] Weaker bases, such as tris(2-aminoethyl)amine (TAEA), are also highly effective.[13]
-
Fmoc: Standard protocols typically require 20% piperidine in DMF for 20-30 minutes to ensure complete removal, especially in aggregating sequences.[4][7]
This ability to use weaker or less concentrated bases is a crucial advantage when synthesizing peptides containing base-sensitive residues.
Mitigation of Critical Side Reactions
The harsh basic conditions often required for complete Fmoc removal can catalyze several destructive side reactions that compromise peptide purity and yield. Bsmoc chemistry, with its milder conditions, effectively minimizes these issues.
-
Aspartimide Formation: Peptides containing aspartic acid, particularly the Asp-Gly sequence, are highly prone to forming a stable five-membered aminosuccinimide ring under basic conditions.[14] This is a major issue in Fmoc-SPPS. The use of weaker bases in Bsmoc chemistry significantly reduces this side reaction, leading to a cleaner final product.[15]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[14][16] This is especially prevalent with proline at the C-terminus. The faster deprotection and less basic conditions of the Bsmoc strategy can prevent DKP formation, preserving the growing peptide chain.[17]
Simplified Purification via Water-Soluble Byproducts
A significant practical advantage of the Bsmoc group is the nature of its cleavage byproducts. When a polyamine like TAEA is used for deprotection, the resulting Bsmoc-adduct is highly water-soluble.[12] This is particularly beneficial in solution-phase synthesis, where the byproduct can be completely removed with a simple aqueous wash, eliminating the need for buffer extractions and leading to cleaner phase separations and higher yields.[15] In contrast, the dibenzofulvene-piperidine adduct from Fmoc deprotection can be more challenging to remove from the desired peptide during purification.
Orthogonality and Enhanced Synthetic Flexibility
The Bsmoc group's unique deprotection mechanism allows it to be used orthogonally with the Fmoc group. By carefully selecting the deblocking base, one can be selectively removed in the presence of the other. For instance, a hindered amine can deprotect an Fmoc group with minimal effect on a Bsmoc group, and vice-versa, offering advanced strategies for complex peptide modifications.[8][10][11]
Figure 2: Comparison of deprotection pathways for Fmoc and Bsmoc.
Quantitative Data Summary
The following table summarizes the key performance differences between the Bsmoc, Fmoc, and Boc protecting groups.
| Feature | N-Bsmoc | N-Fmoc | N-Boc |
| Lability | Base-Labile | Base-Labile | Acid-Labile |
| Deprotection Mechanism | Michael Addition | β-Elimination | SN1-type cleavage |
| Typical Reagent | 2% Piperidine/DMF or 2% TAEA/DCM | 20% Piperidine/DMF | 50% TFA/DCM |
| Typical Time | ~7 minutes | 20-30 minutes | 15-30 minutes |
| Byproduct Nature | Water-soluble (with TAEA) | Organic-soluble | Gaseous (isobutylene, CO₂) |
| Key Advantage | Milder conditions, fewer side reactions, easy byproduct removal | Well-established, widely available | Fully orthogonal to Fmoc/Bsmoc |
| Common Side Reactions | Minimal | Aspartimide, DKP formation | t-butylation of sensitive residues |
Experimental Protocols
To illustrate the practical application, here are comparative, generalized protocols for a single deprotection cycle in solid-phase peptide synthesis.
Protocol 1: N-Bsmoc Deprotection Cycle in SPPS
Materials:
-
Bsmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 2% (v/v) piperidine in DMF (prepare fresh)
Procedure:
-
Resin Swelling: Swell the Bsmoc-protected peptide-resin in DMF for 30 minutes in a suitable reaction vessel.[12]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add the 2% piperidine in DMF solution (approx. 10 mL per gram of resin) to the resin.
-
Agitation: Agitate the resin slurry at room temperature for 7 minutes.[12]
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove byproducts and excess reagents.[12]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
-
Proceed to Coupling: The resin is now ready for the coupling of the next N-Bsmoc-protected amino acid.
Protocol 2: Standard N-Fmoc Deprotection Cycle in SPPS
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[18]
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for an initial 5 minutes.
-
Second Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (5-6 x 10 mL per gram of resin) to ensure complete removal of the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test.
-
Proceed to Coupling: The resin is now ready for the coupling of the next N-Fmoc-protected amino acid.
Figure 3: Workflow comparison of a single deprotection cycle.
Conclusion and Strategic Recommendations
The N-Bsmoc protecting group represents a powerful and often superior alternative to the conventional Fmoc group in SPPS. Its distinct advantages—faster deprotection under milder basic conditions, significant reduction of common side reactions like aspartimide and diketopiperazine formation, and the generation of easily removable byproducts—make it an invaluable tool for modern peptide chemists.[6]
While the higher cost and more limited commercial availability of Bsmoc-protected amino acids have historically constrained their widespread industrial use, the strategic benefits often outweigh these factors in a research and development context.[19] Researchers, scientists, and drug development professionals should strongly consider the N-Bsmoc strategy when facing challenges such as:
-
Synthesis of long or "difficult" peptide sequences prone to aggregation.
-
Peptides containing base-sensitive residues or linkages (e.g., Asp-Gly, depsipeptides).
-
Syntheses where DKP formation is a known risk.
-
Solution-phase peptide synthesis where simplified purification is paramount.[11]
By understanding the fundamental chemical principles and practical advantages of this compound and other Bsmoc-protected amino acids, scientists can unlock new efficiencies and achieve higher purity in the synthesis of complex and therapeutically relevant peptides.[6][20]
References
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis.
- AAPPTec.
- NINGBO INNO PHARMCHEM CO.,LTD. Beyond Fmoc: Exploring the Superiority of BSMOC-Cl in Peptide Synthesis.
- Journal of the American Chemical Society. New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group.
- Enamine. Bsmoc-Cl.
- Benchchem. A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis.
- Benchchem. Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group.
- ResearchGate. Fmoc and Bsmoc deprotection and its byproduct.
- ResearchGate. The 1,1-Dioxobenzo[ b ]Thiophene-2-Ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group.
- ASNA Company. Bsmoc Protected Compounds.
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
- NIH. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups.
- Benchchem. Comparative study of Boc versus Fmoc protecting groups in synthesis.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- RSC Publishing. Greening the synthesis of peptide therapeutics: an industrial perspective.
- ACS Publications. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group.
- Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis.
- Albericio, F., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis.
- Chan, W. C., & White, P. D. (Eds.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. genscript.com [genscript.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Bsmoc-Cl - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bsmoc Protected Compounds [asna.com.sa]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 20. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Peptide Purity Analysis: A Comparative Evaluation of N-Bsmoc-Glycine Derivatization by HPLC
In the landscape of therapeutic development and proteomics research, the purity of a peptide is not merely a quality metric; it is a critical determinant of experimental validity, biological activity, and patient safety.[1][2] Impurities, which can arise during solid-phase peptide synthesis (SPPS) or subsequent degradation, may elicit unpredictable biological responses or skew research data.[2] Consequently, robust analytical methods for quantifying peptide purity are indispensable. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering high resolution and accuracy.[3][4][5]
However, a significant challenge in HPLC analysis is the inherent variability in the ultraviolet (UV) absorbance of peptides. Many peptides lack strong chromophoric residues (like Tryptophan, Tyrosine, or Phenylalanine), making sensitive detection difficult.[6] While detection at low wavelengths (210-220 nm) leverages the absorbance of the peptide bond itself, this approach can suffer from baseline instability and interference from mobile phase components like trifluoroacetic acid (TFA).[6][7][8]
To overcome these limitations, pre-column derivatization presents a powerful strategy.[9][10] By attaching a molecule with a strong chromophore to the peptide, we can dramatically enhance detection sensitivity and selectivity. This guide provides an in-depth comparison of using N-(9H-fluoren-9-ylmethoxycarbonyl)-N'-(4-sulfobenzoyl)-glycine, commonly referred to as N-Bsmoc-glycine, for peptide derivatization against other prevalent HPLC-based purity analysis methods.
The Rationale for Derivatization: Why this compound?
Pre-column derivatization involves reacting the analyte (peptide) with a labeling reagent before it is injected into the HPLC system.[9][10] The ideal derivatizing agent should react rapidly and specifically with the target functional group (typically the N-terminal primary amine and the ε-amino group of Lysine) under mild conditions, yield a stable product, and possess a high molar absorptivity for sensitive detection.
This compound is designed to meet these criteria. The Bsmoc (4-sulfobenzoyl) group is an exceptionally strong chromophore, providing a significant boost in UV signal. The glycine spacer ensures the reaction kinetics are favorable, and the Fmoc group is a well-understood protecting group in peptide chemistry. This derivatization enhances the hydrophobicity of the peptide, making it well-suited for separation by the most common mode of peptide HPLC: Reversed-Phase HPLC (RP-HPLC).[9]
Comparative Analysis of Peptide Purity Methods
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity needs, sample complexity, throughput demands, and available instrumentation. Here, we compare the this compound derivatization method with direct UV detection and the orthogonal technique of Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | This compound Derivatization | Direct UV Detection (214/220 nm) | LC-MS Analysis |
| Principle | Pre-column chemical derivatization of amine groups with a UV-active label. | Direct measurement of peptide bond absorbance.[6][11] | Separation by LC followed by mass-to-charge ratio analysis.[1] |
| Sensitivity | Very High | Moderate to Low (sequence dependent) | High to Very High |
| Selectivity | High (for primary amines) | Low (many compounds absorb at low UV) | Very High (based on mass) |
| Quantitative Accuracy | Excellent, uniform response factor after derivatization. | Variable, dependent on peptide length and composition. | Good, but can be affected by ion suppression.[12] |
| Complexity | Moderate (requires extra sample preparation step). | Low (simple "dilute and shoot" approach).[2] | High (requires specialized equipment and expertise).[3] |
| Throughput | Moderate | High | Moderate to Low |
| Cost | Low to Moderate (reagents and standard HPLC). | Low (standard HPLC). | High (instrumentation and maintenance). |
| Impurity Identification | Purity assessment only; no structural information. | Purity assessment only; no structural information. | Provides molecular weight of impurities, aiding identification.[1] |
Experimental Workflows & Protocols
Authoritative and reproducible protocols are the bedrock of scientific integrity. Below are detailed workflows for the this compound derivatization method and a standard direct UV detection method.
Workflow 1: Peptide Purity using this compound Derivatization
This workflow outlines the key steps from sample preparation to data analysis. The causality behind this multi-step process is to convert all peptide species into derivatives with a uniform, high-intensity UV response, thereby enabling accurate quantification irrespective of the native peptide sequence.
Caption: Workflow for this compound Derivatization HPLC.
Detailed Protocol: this compound Derivatization
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 8.5): Dissolve boric acid in ultrapure water, adjust pH to 8.5 with 10 M Sodium Hydroxide.
-
Derivatization Reagent (10 mg/mL): Dissolve this compound in HPLC-grade acetonitrile (ACN).
-
Quenching Solution (2 M Phosphoric Acid): Prepare by diluting concentrated phosphoric acid with ultrapure water.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the peptide sample in the Borate Buffer to a final concentration of approximately 1 mg/mL.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the peptide sample solution with 50 µL of the derivatization reagent solution.
-
Vortex briefly to mix.
-
Incubate the mixture in a heating block at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Add 20 µL of the quenching solution to stop the reaction. Vortex to mix.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Data Analysis:
Workflow 2: Direct UV Detection Method
This workflow is simpler, reflecting its primary advantage. The choice of a low detection wavelength (214 nm) is critical, as this is where the peptide backbone exhibits maximum absorbance.[8][11]
Caption: Workflow for Direct UV Detection HPLC.
Detailed Protocol: Direct UV Detection
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.[4]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[4]
-
Gradient: A shallow gradient is often optimal, for example, an increase of 1% B per minute.[15] A typical starting point is 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C (to improve peak shape).[4]
-
-
Data Analysis:
-
Calculate the purity by the area percent method as described previously.
-
Choosing the Right Method: A Logic-Based Approach
The decision to employ derivatization is a trade-off between increased sensitivity and increased workflow complexity. This diagram illustrates the decision-making process for selecting the appropriate analytical strategy.
Caption: Logic diagram for selecting a peptide purity method.
Conclusion and Expert Recommendations
The determination of peptide purity is a non-negotiable aspect of quality control in both research and pharmaceutical development.[16][17] While direct UV detection at low wavelengths offers a simple and rapid assessment, its reliability is contingent on peptide concentration and the absence of interfering excipients.
The pre-column derivatization of peptides with This compound represents a significant enhancement for quantitative purity analysis. By normalizing the UV response across different peptide species, it provides a more accurate and highly sensitive method, particularly for peptides lacking native chromophores or those analyzed at low concentrations. The trade-off is a more involved sample preparation procedure.
For comprehensive analysis, especially during process development or for regulatory submissions where impurity identification is critical, LC-MS is the undisputed gold standard.[1][18] It provides not only purity data but also invaluable mass information to identify and characterize unknown peaks.
As a Senior Application Scientist, my recommendation is to employ a phase-appropriate approach:
-
For routine, high-throughput screening of relatively pure samples: Direct UV detection is often sufficient.
-
For accurate quantification of low-concentration samples or peptides without chromophores: The this compound derivatization method is superior.
-
For reference standard characterization, stability studies, and impurity profiling: LC-MS is essential to meet regulatory expectations and ensure a complete understanding of the product.[14][17]
Ultimately, a combination of these methods provides the most robust and comprehensive strategy for ensuring the quality and safety of peptide products.
References
-
Mechanism of Peptide Purity Analysis. MtoZ Biolabs. [Link]
-
What is HPLC Testing and Why Does It Matter for Peptides? Amino Pure Canada. [Link]
-
New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. (2023-04-25). Chromatography Online. [Link]
-
Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]
-
Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Almac Group. [Link]
-
Comparison of Peptide Content Determination Methods. Mtoz Biolabs. [Link]
-
HPLC Analysis and Purification of Peptides. Mant, C. T., & Hodges, R. S. (2007). Methods in Molecular Biology, 386, 3–45. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021-07-29). Acta Scientific Pharmaceutical Sciences. [Link]
-
LC-MS/MS Peptide Analysis: Complete Protocol. Innovate Targeting Solutions. [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023-05-03). Agilent Technologies. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2018-05-01). LCGC Europe. [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide Group. [Link]
-
What is the best wave length for measuring the absorbance of peptides during the HPLC run? ResearchGate. [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2025-10-13). Molecules. [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]
-
Can peptides without Tyr, Trp, Phe, or His be analyzed by UV-HPLC? ResearchGate. [Link]
-
HPLC Peptide Purity Analysis Service. MtoZ Biolabs. [Link]
-
Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. (2018-09-01). MethodsX, 5, 1079–1090. [Link]
-
Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. [Link]
Sources
- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. aminopurecanada.ca [aminopurecanada.ca]
- 3. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 4. biovera.com.au [biovera.com.au]
- 5. biocompare.com [biocompare.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. almacgroup.com [almacgroup.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. usp.org [usp.org]
- 17. polypeptide.com [polypeptide.com]
- 18. chromatographyonline.com [chromatographyonline.com]
A Comparative Yield Analysis: N-Bsmoc-Glycine vs. Fmoc-Glycine in Solid-Phase Peptide Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of an N-α-amino protecting group is a critical decision that profoundly influences the yield, purity, and overall success of the synthetic endeavor. For decades, the 9-fluorenylmethoxycarbonyl (Fmoc) group has been the undisputed workhorse, offering a robust and well-understood methodology.[1][2] However, the emergence of alternatives like the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group presents compelling advantages, particularly in scenarios demanding higher purity, milder conditions, and improved yields for complex or sensitive peptide sequences.[3][4]
This guide provides an in-depth, data-driven comparison of N-Bsmoc-glycine and Fmoc-glycine, moving beyond theoretical advantages to offer practical, field-proven insights. We will dissect the chemical mechanisms, present comparative performance data, and provide detailed experimental protocols to empower you, the researcher, to make an informed decision for your specific synthetic challenge.
The Chemical Foundation: Structure and Deprotection Mechanisms
The fundamental differences in performance between Fmoc and Bsmoc originate from their distinct chemical structures and, consequently, the mechanisms by which they are cleaved.
-
Fmoc (9-fluorenylmethoxycarbonyl): This group is removed via a base-catalyzed β-elimination reaction.[3][5] A relatively strong base, typically 20% piperidine in DMF, is required to abstract the acidic proton at the C9 position of the fluorenyl ring, initiating the elimination cascade.[6][7] This process liberates the free amine along with carbon dioxide and a dibenzofulvene (DBF) byproduct, which is subsequently trapped by piperidine to form a stable adduct.[1][5]
-
Bsmoc (1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl): The Bsmoc group is engineered for higher base sensitivity.[4] Its removal proceeds through a Michael addition mechanism, which is significantly faster and can be initiated by milder or more dilute basic conditions, such as 2% piperidine in DMF.[3][8] This increased lability is a key advantage when dealing with sensitive peptide sequences.
Performance and Yield: A Data-Driven Comparison
While overall peptide yield is highly sequence-dependent, the choice between Bsmoc and Fmoc chemistry has a direct and measurable impact on purity and recovery due to differences in deprotection kinetics and byproduct profiles.
One of the most significant advantages of the Bsmoc group is the nature of its cleavage byproducts. The adducts formed during Bsmoc deprotection are highly water-soluble, which starkly contrasts with the more organic-soluble dibenzofulvene-piperidine adduct from Fmoc cleavage.[8][9] This fundamental difference simplifies the purification process immensely. In solution-phase synthesis, Bsmoc byproducts can be removed with simple aqueous washes, reducing product loss during extractions and leading to higher recovered yields.[8][10] In solid-phase synthesis, the water-soluble nature ensures more efficient removal during wash steps, resulting in a cleaner crude product and simplifying subsequent HPLC purification.
| Parameter | Fmoc-Glycine | This compound | Advantage |
| Deprotection Conditions | Standard: 20% Piperidine in DMF[6][11] | Milder: 2% Piperidine in DMF[3][4] | Bsmoc |
| Deprotection Byproduct | Dibenzofulvene-piperidine adduct (Organic-soluble)[5] | Water-soluble adducts[8][9] | Bsmoc |
| Purification Efficiency | Byproduct can co-elute with peptide in HPLC, requiring more extensive purification. | Easy removal of byproducts via aqueous washes or standard resin washing.[3][9] | Bsmoc |
| Side Reaction Propensity | Higher risk of aspartimide and diketopiperazine formation due to stronger/longer base exposure.[12][13] | Reduced risk due to milder conditions and shorter deprotection times.[3][4][14] | Bsmoc |
| Cost & Availability | Low cost, widely available from numerous suppliers.[1] | Higher cost, less common supply chain.[15] | Fmoc |
Supporting Experimental Data: Studies have shown tangible benefits of Bsmoc chemistry in difficult syntheses. For instance:
-
In the assembly of a peptide containing the sensitive Asp-Gly sequence, the standard Fmoc protocol resulted in 11.6% aspartimide formation. Under milder Bsmoc conditions (2% piperidine), this side reaction was reduced to just 4.8%.[8]
-
During the synthesis of a pentapeptide with a sterically challenging Aib-Aib coupling, the use of Bsmoc chemistry improved the yield of the desired product by approximately 13% compared to the Fmoc-based synthesis.[8]
These examples underscore a crucial point: Bsmoc's advantages translate directly to higher yields of the desired, pure peptide, especially when the sequence is prone to base-catalyzed side reactions or steric hindrance.[3]
Experimental Protocols: A Validated Workflow
The following protocols outline a single, validated cycle of amino acid deprotection and coupling in SPPS. The primary difference lies in the deprotection step, highlighting the milder conditions required for Bsmoc cleavage.
Protocol 1: Standard Fmoc-Glycine Deprotection Cycle
This protocol assumes a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[11]
-
Agitate the resin slurry at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 7-10 minutes.
-
-
Reagent Removal & Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (5 x 10 mL per gram of resin) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[11]
-
-
Amino Acid Coupling: Proceed with the standard coupling protocol for the next amino acid (e.g., using HCTU, HATU, or DIC/Oxyma).
Protocol 2: Adapted Bsmoc-Glycine Deprotection Cycle
This protocol highlights the milder conditions and shorter time required for Bsmoc removal.
-
Resin Swelling: Swell the Bsmoc-protected peptide-resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Bsmoc Deprotection:
-
Reagent Removal & Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (3 x 10 mL per gram of resin). Due to the high water solubility of the Bsmoc byproduct, fewer washes are typically required for its complete removal compared to Fmoc.[4]
-
-
Amino Acid Coupling: Proceed with the standard coupling protocol for the next amino acid.
Senior Application Scientist Insights: When to Choose Bsmoc
While Fmoc chemistry remains the cost-effective standard for routine peptide synthesis, the Bsmoc strategy is not merely a novel alternative but a powerful problem-solving tool. The decision to invest in higher-cost Bsmoc-amino acids should be driven by the specific challenges of the synthetic target.
Choose the N-Bsmoc strategy when:
-
Synthesizing Peptides with Sensitive Sequences: For sequences containing Asp-Gly, Asp-Ser, or other motifs prone to aspartimide formation, the milder deprotection conditions of Bsmoc can significantly increase the purity and yield of the final product.[8][12]
-
Preventing Diketopiperazine Formation: During the synthesis of dipeptides, particularly those involving Proline or Glycine, the rapid and mild Bsmoc deprotection minimizes the window for the liberated N-terminal amine to attack the ester linkage to the resin, thus suppressing diketopiperazine formation.[13][14]
-
Improving Yields of Long or "Difficult" Peptides: For long peptides where cumulative side reactions can drastically reduce yield, or for sequences prone to aggregation, the cleaner and more efficient Bsmoc chemistry can be the key to a successful synthesis.[3]
-
Simplifying Purification is Paramount: When the final purity is critical and purification is a known bottleneck, starting with a cleaner crude product, as afforded by Bsmoc's water-soluble byproducts, can save significant time and resources, ultimately improving the overall yield of the purified peptide.[8][9]
The primary barrier to the widespread adoption of Bsmoc chemistry has been the higher price and less established supply chain for Bsmoc-protected amino acids compared to their Fmoc counterparts.[15] However, for high-value therapeutic peptides or diagnostically critical sequences where purity and yield are non-negotiable, the initial investment in Bsmoc reagents is often justified by the superior outcome.
Conclusion
The N-Bsmoc protecting group represents a significant advancement in peptide synthesis, offering a powerful alternative to the conventional Fmoc group. Its key advantages—faster deprotection under substantially milder basic conditions, a marked reduction in common side reactions, and the generation of easily removable water-soluble byproducts—make it an optimal choice for the synthesis of long or challenging peptide sequences.[3] While Fmoc-glycine remains a robust and economical option for routine applications, researchers, scientists, and drug development professionals should strategically deploy this compound to overcome known synthetic hurdles, ultimately leading to higher purity, increased yields, and a more efficient path to the target peptide.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis. Available at: [Link]
-
Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC, NIH. Available at: [Link]
-
Carpino, L. A., et al. (1995). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
-
Wade, J. D., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Isamat, F., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Available at: [Link]
-
Kölmel, D. K., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]
-
ResearchGate. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc)† Amino-Protecting Group. Available at: [Link]
-
BioVera. Solid-Phase Peptide Synthesis Methods: Complete Guide. Available at: [Link]
-
ResearchGate. Fmoc and Bsmoc deprotection and its byproduct. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Marquardt, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with N-Bsmoc-glycine
In the intricate field of synthetic peptide manufacturing, the choice of N-α-amino protecting group is a critical decision that profoundly influences not only the efficiency and purity of the synthesis but also the subsequent analytical characterization. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has long been the established standard in solid-phase peptide synthesis (SPPS), emerging alternatives like the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group are presenting compelling advantages.[1]
This guide provides an in-depth comparison of peptides synthesized using N-Bsmoc-glycine versus the conventional Fmoc-glycine, with a specific focus on their analysis by mass spectrometry (MS). For researchers, chromatographers, and mass spectrometrists in pharmaceutical development and proteomics, understanding these differences is key to optimizing workflows, accurately identifying impurities, and ensuring the quality of the final peptide product.
Part 1: The Protecting Group's Role in Synthesis and its Downstream Analytical Impact
The primary function of an N-α-amino protecting group is to prevent self-coupling of amino acids during the stepwise assembly of a peptide chain.[2] The key difference between Bsmoc and Fmoc lies in their chemical structures and, consequently, their deprotection mechanisms.
-
Fmoc (9-fluorenylmethoxycarbonyl): This group is cleaved by a β-elimination reaction, typically initiated by a moderately strong base like 20% piperidine in DMF.[1][3] While effective, this process can sometimes be slow and may lead to side reactions, such as diketopiperazine formation, especially with sensitive sequences.[4] The byproducts of Fmoc deprotection can be challenging to remove completely, often complicating the purification process.[1]
-
Bsmoc (1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl): The Bsmoc group is removed through a different pathway known as a Michael addition mechanism.[5] This reaction is notably faster and can be achieved under milder basic conditions than those required for Fmoc removal.[1][6] A significant advantage of Bsmoc chemistry is that its deprotection byproducts are often water-soluble, which simplifies their removal during purification and leads to a cleaner crude peptide product.[1]
This fundamental difference in synthesis and purification has direct implications for mass spectrometry analysis. A cleaner crude sample from a Bsmoc-based synthesis can translate to a less complex liquid chromatography (LC) separation, with fewer interfering peaks and a cleaner baseline, thereby simplifying the identification and quantification of the target peptide.
Caption: Key differences in the deprotection step.
Part 2: Mass Spectrometric Signatures of Bsmoc vs. Fmoc Peptides
The most critical application of mass spectrometry in peptide synthesis is for quality control, confirming the mass of the target peptide and identifying any synthesis-related impurities. Incomplete removal of the N-terminal protecting group is a common impurity that must be monitored.
Identifying Incompletely Deprotected Peptides
The distinct masses of the Bsmoc and Fmoc groups provide a clear way to differentiate between them in a mass spectrum. Should the deprotection step be incomplete, the resulting peptide will carry an additional mass corresponding to the residual protecting group.
| Protecting Group | Chemical Formula | Monoisotopic Mass (Da) | Key Isotopic Feature |
| Fmoc | C₁₅H₁₁O₂ | 222.0786 | Primarily Carbon/Hydrogen isotopes |
| Bsmoc | C₉H₇O₄S | 226.0038 | Contains Sulfur (³⁴S isotope at +1.996 Da, ~4.2% abundance) |
Data sourced from PubChem CID 93124 for Fmoc-Gly-OH and calculated for Bsmoc group.
The presence of sulfur in the Bsmoc group provides a highly useful diagnostic tool. The natural isotopic abundance of ³⁴S means that any Bsmoc-containing species will exhibit a characteristic A+2 peak that is approximately 4.2% of the intensity of the monoisotopic peak. This signature can be used to confirm the presence of Bsmoc-related impurities unequivocally.
Fragmentation (MS/MS) Analysis for Impurity Confirmation
Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that can confirm a peptide's sequence and locate modifications or residual protecting groups. The fragmentation patterns of residual Bsmoc and Fmoc groups are distinct.
-
Fmoc Fragmentation: Under Collision-Induced Dissociation (CID), the Fmoc group is known to produce a highly characteristic fragment ion at m/z 179 , corresponding to the fluorenylmethyl cation.[7] The observation of this ion in an MS/MS spectrum is a strong indicator of an Fmoc-containing peptide.
-
Predicted Bsmoc Fragmentation: The Bsmoc group, containing a sulfone moiety, is predicted to fragment via characteristic pathways for such structures. A common fragmentation route for aromatic sulfones is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 63.9619 Da .[8][9] This unique neutral loss can serve as a diagnostic marker for Bsmoc-containing impurities.
Caption: Predicted fragmentation of N-terminal protecting groups.
Part 3: Experimental Protocols for LC-MS Analysis
To ensure reliable and reproducible results, standardized protocols for sample preparation and analysis are essential.
Protocol 1: Crude Peptide Sample Preparation for LC-MS
This protocol describes the steps from cleavage of the peptide from the synthesis resin to preparation of the analytical sample.
-
Peptide Cleavage: After synthesis, treat a small amount of the peptide-bound resin (approx. 5-10 mg) with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge the solution to pellet the crude peptide. Carefully decant the ether and wash the pellet with additional cold ether two more times to remove residual scavengers.
-
Drying: Gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Sample Reconstitution: Dissolve the dried crude peptide in an MS-compatible solvent. A common starting solvent is 0.1% Formic Acid (FA) in water to a concentration of approximately 1 mg/mL.[10] Ensure the peptide is fully dissolved, using sonication if necessary.
-
Final Dilution: Dilute the stock solution with the initial mobile phase (e.g., 98% Water/2% Acetonitrile/0.1% FA) to a final concentration of 10-50 µg/mL for injection.
Protocol 2: Generic LC-MS/MS Method for Peptide Analysis
This method is suitable for analyzing crude and purified synthetic peptides on a standard high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC System:
-
Column: C18 Reversed-Phase Column (e.g., Agilent AdvanceBio Peptide Mapping, 2.1 x 150 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 3-5 most intense precursor ions.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 V) to ensure good fragmentation coverage.
-
Exclusion: Exclude previously fragmented precursors for 30 seconds to increase coverage of lower-abundance species.
-
Caption: Workflow for peptide analysis from sample to data.
Conclusion: An Informed Choice for Enhanced Analysis
The selection of an N-α-amino protecting group extends far beyond the synthesis bench and has significant consequences for the analytical laboratory. The N-Bsmoc protecting group presents a powerful alternative to the conventional Fmoc group, offering tangible benefits that streamline the entire workflow from synthesis to final mass spectrometric analysis.
The key advantages of the Bsmoc strategy from an analytical perspective are:
-
Simplified Purification: The generation of water-soluble byproducts leads to cleaner crude peptide samples, reducing chromatographic complexity and simplifying data interpretation.[1]
-
Distinct Mass Signature: The unique mass and sulfur-containing isotopic pattern of the Bsmoc group allow for the unambiguous identification of incompletely deprotected impurities.
-
Diagnostic Fragmentation: The predicted neutral loss of SO₂ provides a clear and specific marker in MS/MS spectra to confirm the identity of Bsmoc-related species.
While Fmoc chemistry remains a robust and widely used standard, the adoption of Bsmoc-protected amino acids, such as this compound, should be strongly considered for syntheses where high purity, simplified purification, and straightforward analytical characterization are paramount. This guide provides the foundational knowledge for researchers to anticipate the analytical behavior of Bsmoc-peptides and leverage their unique characteristics for more efficient and accurate mass spectrometry analysis.
References
- BenchChem. (2025). A Comparative Guide to Mass Spectrometry Fragmentation of Peptides with Fmoc-Ser-OMe. BenchChem Technical Support.
- Agilent Technologies. (2024).
- Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies, Inc.
- Babu, V. V. S., Sudarshan, N. S., & Naik, S. A. (2008). Synthesis of Ureidopeptides and Peptidyl Ureas Employing Bsmoc Chemistry. International Journal of Peptide Research and Therapeutics, 14, 105-112.
- Budzikiewicz, H., & Rullkötter, J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-161.
- Carpino, L. A., Ismail, M., Truran, G. A., Mansour, E. M. E., Iguchi, S., Ionescu, D., ... & Warrass, R. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry, 64(12), 4324-4338.
- Gu, M., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(10), 1361-1368.
-
National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH. PubChem. Retrieved January 16, 2026, from [Link]
- Sat Sandhu. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- ResearchGate. (n.d.). Formula for Bsmoc- and Fmoc-protected peptides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
- Carpino, L. A., et al. (2007). The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups. The Journal of Organic Chemistry, 72(5), 1829–1839.
- ResearchGate. (2025). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc)† Amino-Protecting Group.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Tale of Two Chemistries: A Comparative Guide to Boc and Fmoc Strategies in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of synthetic peptide production, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that dictates the path to the target molecule. This guide provides an in-depth, data-driven comparison of these two foundational methodologies, moving beyond theoretical advantages to showcase real-world case studies and experimental protocols. As Senior Application Scientists, we aim to equip you with the field-proven insights necessary to select the optimal strategy for your specific synthetic challenge.
The invention of SPPS by Bruce Merrifield, a Nobel Prize-winning achievement, revolutionized peptide science by anchoring the growing peptide chain to an insoluble resin, thereby simplifying the purification process. The evolution of this technique has been largely shaped by the development of orthogonal protection strategies, with Boc and Fmoc chemistries emerging as the two dominant approaches. The fundamental distinction between them lies in the nature of the temporary Nα-amino protecting group and the chemical conditions required for its removal, a difference that has profound implications for the entire synthesis workflow.
The Core Principles: A Dichotomy of Acid and Base
The selection of a protecting group strategy is the cornerstone of any peptide synthesis plan. It dictates the reagents for deprotection, the nature of side-chain protecting groups, and the final cleavage conditions.
The Boc Strategy: A Classic Approach with Enduring Relevance
The Boc strategy, the older of the two, employs the acid-labile Boc group for the temporary protection of the α-amino group.[1] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are usually benzyl-based and necessitate a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[2] This reliance on a gradient of acid lability, where the Nα-protecting group is significantly more sensitive to acid than the side-chain protecting groups, is the hallmark of the Boc/Bzl protection scheme.[2]
The Fmoc Strategy: The Milder, Orthogonal Successor
Developed as a milder alternative, the Fmoc strategy utilizes the base-labile Fmoc group to protect the Nα-terminus.[2] This group is readily cleaved by a secondary amine, most commonly piperidine.[2] In contrast, the side-chain protecting groups are acid-labile (often tert-butyl based) and are removed simultaneously with the cleavage of the peptide from the resin using TFA.[2] This represents a truly orthogonal protection scheme, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base versus acid), a key advantage that has led to the widespread adoption of the Fmoc approach.[]
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid-labile (e.g., 50% TFA in DCM) | Base-labile (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Acid-labile (benzyl-based, cleaved by strong acid) | Acid-labile (e.g., tBu, Trt) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | TFA-based cocktail |
| Orthogonality | Semi-orthogonal | Fully orthogonal[] |
| Reaction Conditions | Harsher | Milder[4] |
| Handling of "Difficult" Sequences | Can be advantageous for hydrophobic/aggregating sequences[5] | Can be challenging with aggregating peptides |
| Safety Considerations | Requires specialized equipment for handling highly corrosive HF | Avoids the use of HF |
Case Study: Synthesis of the NY-ESO-1 (39-68) C-Terminal Thiolester
To move beyond theoretical comparison, we present a case study on the synthesis of a C-terminal α-thiolester of a polypeptide derived from the cancer testis antigen NY-ESO-1. This example highlights the practical considerations and outcomes of employing both Boc and Fmoc strategies for a complex target.
In a study by Harris et al. (2013), the synthesis of the NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR peptide was attempted using both Boc and Fmoc SPPS.[6]
Boc Strategy Outcome:
The Boc-based synthesis successfully installed the thiolester moiety directly on the resin using a mercaptopropionic acid linker. This approach was efficient, requiring no post-synthetic modifications to generate the desired C-terminal thiolester. The final product was obtained directly after cleavage from the resin with HF.[6]
Fmoc Strategy Outcome:
Several Fmoc-based approaches were explored, all of which required the introduction of the thiolester in a post-synthesis step. While the linear polypeptide could be assembled straightforwardly on the solid support, the most effective method for installing the C-terminal thiolester was a post-assembly thiolesterification of the C-terminal carboxyl group of the fully side-chain protected peptide.[6]
Expert Analysis:
This case study demonstrates a scenario where the Boc strategy offered a more direct and efficient route to the desired product. The ability to incorporate the thiolester functionality on-resin streamlined the workflow and avoided additional post-cleavage manipulation steps. While the Fmoc strategy was capable of producing the target peptide, it necessitated a more convoluted, multi-step process to achieve the final C-terminal modification. This underscores the importance of considering the specific chemical functionalities of the target peptide when selecting a synthesis strategy.
Navigating "Difficult" Sequences: The Advantage of Boc for Hydrophobic Peptides
Certain peptide sequences, particularly those rich in hydrophobic residues, are notoriously challenging to synthesize due to their propensity for on-resin aggregation. This aggregation can hinder reagent access to the growing peptide chain, leading to incomplete deprotection and coupling steps, and ultimately resulting in low yields and purity.
In these instances, the Boc strategy often presents a significant advantage.[5] The repetitive Nα-deprotection step using TFA results in the protonation of the terminal amine, creating a positively charged N-terminus. This charge repulsion between peptide chains can disrupt the inter-chain hydrogen bonding that drives aggregation, thereby improving solvation and accessibility for the subsequent coupling reaction.[7]
A prime example of such a "difficult" sequence is the amyloid beta (Aβ) peptide, particularly the Aβ(1-42) fragment, which is highly prone to aggregation and is a hallmark of Alzheimer's disease. Numerous studies have highlighted the challenges of synthesizing this peptide using Fmoc chemistry, often resulting in low yields and purity. In contrast, Boc-based SPPS has been shown to be more successful in producing high-quality Aβ peptides.[8][9]
Experimental Protocols
Below are generalized, step-by-step protocols for single cycles of amino acid addition in both Boc and Fmoc SPPS.
Boc SPPS Protocol (Manual)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes.
-
Drain the solution and add fresh 50% TFA in DCM. Agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM.
-
-
Neutralization:
-
Neutralize the resin-bound peptide with a solution of 10% diisopropylethylamine (DIEA) in DCM. Agitate for 1-2 minutes and repeat.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt or DCC) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.
-
Add the activated amino acid solution to the resin, followed by DIEA (if using HBTU/HOBt).
-
Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction completion using a ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Fmoc SPPS Protocol (Manual)
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1 hour.[5]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Nα-Fmoc protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU or HATU) in DMF.
-
Add a base such as DIEA or 2,4,6-collidine.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction completion using a ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizing the Workflows
To better understand the cyclical nature of these two strategies, the following diagrams illustrate the key steps in each process.
Conclusion: Selecting the Optimal Strategy
The choice between Boc and Fmoc SPPS is not a matter of one being definitively superior to the other, but rather a nuanced decision based on the specific synthetic challenge at hand.
The Fmoc strategy has rightfully become the workhorse of modern peptide synthesis.[7] Its mild reaction conditions, true orthogonality, and amenability to automation make it the preferred method for routine peptide synthesis, as well as for the preparation of peptides containing sensitive modifications such as phosphorylation and glycosylation.[1] The avoidance of hazardous reagents like HF is another significant advantage in its favor.
However, the Boc strategy remains an indispensable tool in the peptide chemist's arsenal, particularly for the synthesis of long and "difficult" sequences prone to aggregation.[7] Its ability to mitigate on-resin aggregation through N-terminal protonation can be the key to success where Fmoc strategies fail. For certain industrial-scale productions with well-established protocols, Boc chemistry also continues to be a cost-effective and reliable option.
Ultimately, a deep understanding of the chemical principles, practical considerations, and the specific demands of the target peptide will empower the researcher to make an informed decision and successfully navigate the path to their desired molecule.
References
-
Peptide Synthesis - FAQ. AAPPTEC. Available at: [Link].
-
Harris, P. W. R., Brimble, M. A. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. Available at: [Link].
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504. Available at: [Link].
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. Available at: [Link].
-
de la Torre, B. G., & Albericio, F. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Molecules, 24(10), 1999. Available at: [Link].
-
Boc/Bzl SPPS of Aβ1−42 by Hendrix et al. (1992). ResearchGate. Available at: [Link].
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 149. Available at: [Link].
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of using N-Bsmoc-glycine in research
A Senior Application Scientist's Guide to Protecting Group Strategy in Glycine Incorporation: A Cost-Benefit Analysis of N-Smoc-Glycine versus N-Boc-Glycine
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups for amino acids is a critical determinant of success in peptide synthesis and bioconjugation. Glycine, the simplest amino acid, presents its own unique set of considerations. While traditional protecting groups like tert-butoxycarbonyl (Boc) are well-established, novel protecting groups are emerging to address specific challenges in synthesis. This guide provides an in-depth cost-benefit analysis of utilizing the water-soluble N-Smoc-glycine in research, comparing it with the conventional N-Boc-glycine.
The Strategic Importance of Protecting Groups for Glycine
Glycine's lack of a side chain makes it conformationally flexible and achiral. In peptide synthesis, the choice of protecting group for glycine's α-amino group influences solubility, aggregation of the growing peptide chain, and the overall efficiency of the synthesis.[1] The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide chemistry, favored for its stability and well-understood cleavage under acidic conditions.[][3] However, the landscape of peptide synthesis is evolving, with a growing emphasis on green chemistry and the synthesis of complex, aggregation-prone peptides. This has spurred the development of alternative protecting groups like Smoc (2,7-disulfo-9-fluorenylmethoxycarbonyl), a water-soluble derivative of the more common Fmoc (9-fluorenylmethoxycarbonyl) group.[4][5]
Comparative Analysis: N-Boc-Glycine vs. N-Smoc-Glycine
The choice between N-Boc-glycine and N-Smoc-glycine is not merely a matter of preference but a strategic decision based on the specific requirements of the research application.
| Feature | N-Boc-Glycine | N-Smoc-Glycine |
| Solubility | Generally soluble in organic solvents.[6] | Highly soluble in aqueous media.[4] |
| Cleavage Conditions | Strong acid (e.g., Trifluoroacetic Acid - TFA).[1][7] | Mildly basic conditions (e.g., aqueous piperidine).[4] |
| Orthogonality | Orthogonal to Fmoc and Cbz protecting groups.[8] | Orthogonal to Boc and other acid-labile protecting groups.[5] |
| Cost | Relatively low cost and widely available from various suppliers.[9][10][11][12][13][14] | Higher cost due to more complex synthesis.[5] |
| Applications | Solid-phase and solution-phase peptide synthesis, especially for long or aggregation-prone sequences where repeated acid treatment can be beneficial.[15][16] | Aqueous-phase peptide synthesis, synthesis of peptides with acid-sensitive modifications, "green" peptide synthesis.[4] |
| Byproducts of Cleavage | Gaseous isobutylene and carbon dioxide. | Dibenzofulvene-piperidine adduct, which is water-soluble and easily removed.[4] |
Cost-Benefit Deep Dive
N-Boc-Glycine: The Established Workhorse
Benefits:
-
Cost-Effectiveness: N-Boc-glycine is commercially available from numerous suppliers at a relatively low cost, making it an economical choice for large-scale synthesis and routine applications.[9][10][11][12][13][14]
-
Robust and Well-Characterized: The chemistry of the Boc group is extensively documented, and its behavior in peptide synthesis is highly predictable.[][3]
-
Reduced Aggregation in Long Peptides: The repeated acid treatment required for Boc removal can help to disrupt secondary structures and reduce aggregation in long or difficult peptide sequences.[16]
Drawbacks:
-
Harsh Cleavage Conditions: The use of strong acids like TFA for deprotection can be detrimental to sensitive functional groups and may require specialized handling and disposal procedures.[7]
-
Limited "Green" Chemistry Compatibility: The reliance on halogenated organic solvents and strong acids makes the Boc strategy less environmentally friendly compared to newer methods.
N-Smoc-Glycine: The Aqueous Virtuoso
Benefits:
-
Aqueous Phase Synthesis: The high water solubility of N-Smoc-glycine and its cleavage byproducts enables peptide synthesis to be performed in aqueous media, reducing the reliance on organic solvents and aligning with the principles of green chemistry.[4]
-
Mild Cleavage Conditions: Deprotection under mild basic conditions is compatible with a wider range of sensitive functional groups and acid-labile modifications.[4]
-
Fluorescent Monitoring: The Smoc group is fluorescent, allowing for real-time monitoring of the coupling and deprotection steps.[4]
Drawbacks:
-
Higher Cost: The synthesis of the Smoc protecting group is more complex than that of the Boc group, leading to a significantly higher cost for N-Smoc-protected amino acids.[5]
-
Potential for Base-Mediated Side Reactions: While the cleavage conditions are mild, the use of a base like piperidine can potentially lead to side reactions such as diketopiperazine formation, especially with dipeptides containing glycine at the C-terminus.[7]
Experimental Protocols
Protocol 1: Boc-Glycine Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for coupling N-Boc-glycine to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-glycine
-
Coupling reagent (e.g., HBTU/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution (e.g., 50% TFA in DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with the deprotection solution for 30 minutes to remove the N-terminal Boc group of the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Coupling:
-
Dissolve N-Boc-glycine (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the carboxyl group.
-
Add the activated N-Boc-glycine solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Smoc-Glycine Coupling in Aqueous Solid-Phase Peptide Synthesis (ASPPS)
This protocol is based on the methodology developed for the Smoc protecting group.[4]
Materials:
-
Peptide-resin with a free N-terminal amine (compatible with aqueous conditions)
-
N-Smoc-glycine
-
Coupling reagent (e.g., EDC/sulfo-NHS)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Deprotection solution (e.g., 20% aqueous piperidine)
Procedure:
-
Resin Swelling and Washing: Swell and wash the resin with the aqueous buffer.
-
Smoc Deprotection: Treat the resin with the aqueous piperidine solution for 30 minutes to remove the N-terminal Smoc group of the preceding amino acid.
-
Washing: Wash the resin thoroughly with the aqueous buffer.
-
Coupling:
-
Dissolve N-Smoc-glycine (3 equivalents) and EDC/sulfo-NHS (3 equivalents) in the aqueous buffer.
-
Add the activated N-Smoc-glycine solution to the resin and agitate for 4 hours.
-
-
Washing: Wash the resin with the aqueous buffer to remove excess reagents.
-
Confirmation of Coupling: Monitor the reaction using the fluorescence of the Smoc group or a suitable colorimetric test.
Visualizing the Workflow
Caption: Comparative workflows for N-Boc-Glycine and N-Smoc-Glycine in SPPS.
Logical Relationships in Protecting Group Strategy
Caption: Decision matrix for selecting a glycine protecting group.
Conclusion
The choice between N-Boc-glycine and N-Smoc-glycine is a classic example of balancing established, cost-effective methods with innovative but more expensive technologies. N-Boc-glycine remains the pragmatic choice for many routine and large-scale applications due to its low cost and predictable performance. However, for research focused on the synthesis of acid-sensitive peptides, the development of aqueous-phase synthesis protocols, or adherence to green chemistry principles, N-Smoc-glycine offers significant advantages that can justify its higher cost. As the field of peptide synthesis continues to advance, a thorough understanding of the cost-benefit profile of both traditional and novel protecting groups is essential for the modern researcher.
References
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide. Accessed January 16, 2026.
- PubMed. Protecting Groups in Peptide Synthesis - PubMed - NIH. Accessed January 16, 2026.
- Springer Nature Experiments. Protecting Groups in Peptide Synthesis | Springer Nature Experiments. Accessed January 16, 2026.
- Biosynth. Protecting Groups in Peptide Synthesis | Biosynth. Accessed January 16, 2026.
- Thieme. An N-Protecting Group for Solid-Phase Peptide Synthesis in Aqueous Media. Accessed January 16, 2026.
- BOC Sciences. Protected Peptides: Essential Building Blocks for Research - BOC Sciences. Accessed January 16, 2026.
- ResearchGate. A) Preparation of Smoc-Cl, 28. (B) Preparation of Smoc-protected amino acids 30, Smoc-AA.
- Benchchem. A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency - Benchchem. Accessed January 16, 2026.
- Sigma-Aldrich. N-boc-glycine - Sigma-Aldrich. Accessed January 16, 2026.
- Thermo Fisher Scientific. N-Boc-glycine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. Accessed January 16, 2026.
- IndiaMART. Technical Grade N-Boc glycine, Purity: 99 % at ₹ 850/kg in Vasai Virar - IndiaMART. Accessed January 16, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. Accessed January 16, 2026.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. Accessed January 16, 2026.
- Carl ROTH. Boc-Glycine, 5 g - Amino acids, protected - Carl ROTH. Accessed January 16, 2026.
- Pragmetis. N-Boc Glycine - Pragmetis. Accessed January 16, 2026.
- The Royal Society of Chemistry. Experimental Procedures - The Royal Society of Chemistry. Accessed January 16, 2026.
- Fisher Scientific. SAFETY DATA SHEET - Fisher Scientific. Accessed January 16, 2026.
- peptidequotes. N-Boc-glycine 25g - peptidequotes. Accessed January 16, 2026.
- Chem-Impex. Fmoc-N-(4-Boc-aminobutyl)glycine - Chem-Impex. Accessed January 16, 2026.
- Benchchem. Technical Support Center: Boc Deprotection of Glycine - Benchchem. Accessed January 16, 2026.
- YouTube. What Are Fmoc Protecting Groups? - Chemistry For Everyone - YouTube. Accessed January 16, 2026.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed January 16, 2026.
- PMC - NIH. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC - NIH. Accessed January 16, 2026.
- Benchchem. A Cost-Benefit Analysis of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH in Synthesis: A Comparative Guide - Benchchem. Accessed January 16, 2026.
- Benchchem. A Comparative Guide to Alternative Reagents for N-Boc-D-proline in Peptide Synthesis - Benchchem. Accessed January 16, 2026.
- Google Patents.
- Benchchem. Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis - Benchchem. Accessed January 16, 2026.
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. Accessed January 16, 2026.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. Accessed January 16, 2026.
- Tokyo Chemical Industry (India) Pvt. Ltd. N-(tert-Butoxycarbonyl)glycine | 4530-20-5 | Tokyo Chemical Industry (India) Pvt. Ltd. Accessed January 16, 2026.
- LifeTein®. Basic Peptides synthesis introduction - LifeTein®. Accessed January 16, 2026.
- AAPPTec. Planning a Peptide Synthesis | AAPPTec. Accessed January 16, 2026.
- AAPPTec. Boc-Gly-OH; N-Boc-glycine; CAS 4530-20-5 - Aapptec Peptides. Accessed January 16, 2026.
- Benchchem. An In-depth Technical Guide to Protecting Groups in Fmoc Solid-Phase Peptide Synthesis - Benchchem. Accessed January 16, 2026.
- Wikipedia. Glycine cleavage system - Wikipedia. Accessed January 16, 2026.
- PMC - PubMed Central. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC - PubMed Central. Accessed January 16, 2026.
- ECHEMI. N-(tert-Butoxycarbonyl)glycine SDS, 4530-20-5 Safety Data Sheets - ECHEMI. Accessed January 16, 2026.
- Chem-Impex. Fmoc-glycine - Chem-Impex. Accessed January 16, 2026.
- AAPPTec. Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5 - Aapptec Peptides. Accessed January 16, 2026.
Sources
- 1. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. N-Boc-glycine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. indiamart.com [indiamart.com]
- 11. Boc-Glycine, 5 g, CAS No. 4530-20-5 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. N-Boc Glycine - Pragmetis [pragmetis.com]
- 13. N-Boc-glycine 25g | peptidequotes [peptidequotes.com]
- 14. N-(tert-Butoxycarbonyl)glycine | 4530-20-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
A Senior Application Scientist's Guide to N-Bsmoc-glycine: Enhancing Peptide Synthesis Through Strategic Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of the α-amino protecting group is a critical determinant of success, directly influencing yield, purity, and the ability to synthesize complex or "difficult" sequences. While the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies have long been the workhorses of peptide chemistry, the emergence of alternative protecting groups offers solutions to persistent challenges. Among these, the N-Bsmoc (N-(1,1-dioxo-benzo[b]thiophen-2-yl)methyloxycarbonyl) group, particularly for glycine, presents a compelling case for its adoption in specific and demanding applications. This guide provides an in-depth comparison of N-Bsmoc-glycine with its traditional counterparts, supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Orthogonality Principle: A Refresher
At the heart of modern peptide synthesis lies the principle of orthogonal protection. This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled elongation of the peptide chain.[1] The primary Nα-amino protecting group is temporary and removed at each cycle, while side-chain protecting groups are typically permanent and removed during the final cleavage from the solid support.[2] The choice of the Nα-protecting group dictates the entire synthetic strategy, including the chemistry of the side-chain protecting groups and the cleavage conditions.
This compound: A Mechanistic Advantage
The key distinction between this compound and the more conventional Fmoc-glycine lies in their deprotection mechanisms. The Fmoc group is cleaved via a β-elimination reaction, typically initiated by a secondary amine like piperidine.[3] In contrast, the Bsmoc group is removed through a Michael addition mechanism.[3] This seemingly subtle difference has profound implications for the synthesis of certain peptide sequences.
The increased lability of the Bsmoc group is attributed to the electron-withdrawing nature of the benzo[b]thiophene dioxide core. This allows for deprotection under significantly milder basic conditions compared to the Fmoc group. For instance, the Bsmoc group can be efficiently removed using a dilute solution of piperidine (e.g., 2%) in a shorter time frame (7-10 minutes).[3] This gentler deprotection is particularly advantageous when dealing with sensitive amino acid sequences prone to base-catalyzed side reactions.
Performance Comparison: this compound vs. Fmoc-glycine and Boc-glycine
The true measure of a protecting group's utility lies in its performance in synthesizing actual peptides. While comprehensive head-to-head quantitative data for a single model peptide is not always readily available in a consolidated format, we can synthesize a comparative overview based on published findings and established chemical principles.
Table 1: Quantitative Performance Comparison of Nα-Protecting Groups for Glycine
| Parameter | This compound | Fmoc-glycine | Boc-glycine | Key Findings & Citations |
| Crude Peptide Purity | Potentially higher, especially for sequences prone to DKP formation. | Generally high, but can be compromised by DKP formation and other side reactions. | Generally high, but repetitive acid treatment can lead to side reactions. | The use of Bsmoc-protected amino acids has been shown to eliminate diketopiperazine (DKP) formation in the synthesis of tirzepatide.[4] Purification of Fmoc-amino acids prior to synthesis can increase final crude peptide purity by over 15%.[5] |
| Deprotection Conditions | Milder base (e.g., 2% piperidine in DMF, 7-10 min).[3] | Standard base (e.g., 20% piperidine in DMF, 20 min).[6] | Strong acid (e.g., TFA).[7] | The milder conditions for Bsmoc deprotection are beneficial for sensitive sequences. |
| Key Side Reactions | Reduced propensity for diketopiperazine (DKP) formation. | Prone to DKP formation, especially in Gly-Pro or Pro-Gly sequences.[8] | Acid-catalyzed side reactions, potential for t-butylation. | DKP formation is a major side reaction in Fmoc-SPPS, leading to chain termination.[9] |
| Handling of "Difficult" Sequences | Advantageous for sequences prone to aggregation and DKP formation. | Can be challenging for hydrophobic and aggregation-prone sequences. | May offer advantages for hydrophobic peptides due to protonation of the N-terminus after deprotection.[10] | The choice of protecting group is critical for the successful synthesis of "difficult" sequences.[11] |
Mitigating a Common Pitfall: Diketopiperazine (DKP) Formation
One of the most significant side reactions in SPPS, particularly when using the Fmoc strategy, is the formation of 2,5-diketopiperazines (DKPs). This intramolecular cyclization occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin and termination of the growing peptide chain.[12] Sequences containing glycine and proline are especially susceptible to this side reaction.[8]
The use of this compound offers a powerful strategy to mitigate DKP formation. The milder basic conditions and shorter deprotection times required for Bsmoc removal significantly reduce the window of opportunity for the intramolecular cyclization to occur. A notable case study is the synthesis of the complex peptide tirzepatide, where the use of Bsmoc-protected amino acids was found to eliminate the formation of DKP byproducts.[4]
dot
Caption: Logical relationship between deprotection conditions and DKP formation risk.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence via manual solid-phase peptide synthesis and a standard protocol for analytical HPLC purity assessment.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 2% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[13]
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the vial and mix for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Bsmoc Deprotection:
-
Add the 2% piperidine in DMF solution to the resin.
-
Agitate for 7-10 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time for 7-10 minutes.
-
-
Final Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove the deprotection reagents and byproducts. The resin is now ready for the next coupling cycle.
dot
Caption: Experimental workflow for a single this compound coupling cycle.
Protocol 2: Analytical HPLC for Crude Peptide Purity Assessment
This protocol outlines a standard method for determining the purity of the crude peptide after cleavage from the resin.
Materials:
-
Crude peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) containing 0.1% TFA, to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the crude purity by dividing the peak area of the main product by the total peak area of all components.
-
Conclusion: A Strategic Addition to the Peptide Synthesis Toolbox
The N-Bsmoc protecting group, and specifically this compound, represents a valuable and strategic tool for researchers engaged in peptide synthesis. Its key advantages—milder deprotection conditions and a reduced propensity for diketopiperazine formation—make it particularly well-suited for the synthesis of long or otherwise "difficult" peptide sequences.[3][4] While Fmoc and Boc chemistries will undoubtedly remain central to the field, the judicious application of this compound can lead to higher purity, increased yields, and a more efficient and successful synthesis of challenging targets. By understanding the mechanistic nuances and leveraging the detailed protocols provided, researchers can confidently incorporate this advanced protecting group strategy into their workflows to overcome synthetic hurdles and advance their scientific objectives.
References
-
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2019). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. [Link]
-
National Center for Biotechnology Information. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]
-
ResearchGate. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
CNKI. (n.d.). Research on Fmoc Chemistry Solid Phase Synthesis of Difficult Peptide AM-55. [Link]
-
National Center for Biotechnology Information. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
ResearchGate. (2000). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
Semantic Scholar. (2009). Amino acid structure and "difficult sequences" in solid phase peptide synthesis. [Link]
-
MDPI. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]
-
ResearchGate. (2022). Formula for Bsmoc- and Fmoc-protected peptides. [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
National Center for Biotechnology Information. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpamc.com [ajpamc.com]
- 6. biomatik.com [biomatik.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 11. Amino acid structure and "difficult sequences" in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
Safety Operating Guide
A Procedural Guide to the Proper Disposal of N-Protected Amino Acids
Important Advisory: The topic specified, "N-Bsmoc-glycine," does not correspond to a standard or recognized chemical protecting group in peptide synthesis. It is presumed to be a typographical error. This guide will proceed using N-Fmoc-glycine (CAS No. 29022-11-5) as the representative compound. N-Fmoc-glycine is a widely used, structurally similar, non-hazardous amino acid derivative, and its disposal protocol serves as a reliable and authoritative model for this chemical class. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact chemical they are handling before proceeding with any disposal protocol.
Section 1: Waste Characterization and Hazard Assessment
The foundational principle of compliant laboratory waste management is the accurate characterization of the chemical waste. This initial assessment dictates every subsequent step in the disposal workflow. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous or non-hazardous lies with the generator—the laboratory creating the waste.[1][2]
For N-Fmoc-glycine, a review of Safety Data Sheets from multiple suppliers confirms its classification. According to Regulation (EC) No. 1272/2008 and the Globally Harmonized System (GHS), N-Fmoc-glycine is not classified as a hazardous substance or mixture .[3][4][5][6][7] This classification is the critical decision point that routes the material away from hazardous waste streams.
The key is causality: we don't treat it as general trash out of convenience; we treat it as non-hazardous solid waste because authoritative toxicological and regulatory assessments have found it does not meet the criteria for ignitability, corrosivity, reactivity, or toxicity as defined by the EPA.[8]
Table 1: Hazard and Regulatory Profile of N-Fmoc-Glycine
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 29022-11-5 | [3][5] |
| Molecular Formula | C₁₇H₁₅NO₄ | [3][4] |
| Physical State | Solid, Powder | [9] |
| GHS Classification | Not a hazardous substance or mixture | [4][5][6] |
| RCRA Classification | Non-Hazardous Solid Waste | [1][8] |
| Carcinogenicity | No component is identified as a carcinogen by IARC or OSHA |[3][4] |
Section 2: Required Personal Protective Equipment (PPE)
Even when handling non-hazardous materials, adherence to standard laboratory PPE protocols is mandatory to minimize exposure and ensure personal safety. The fine, dusty nature of many amino acid derivatives necessitates protection against inhalation and contact.
-
Eye Protection: Wear safety glasses with side-shields conforming to government standards such as EN166 (EU) or NIOSH (US).[3][6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of after handling the chemical.[4][6]
-
Skin and Body Protection: A standard laboratory coat is required to protect skin and clothing.[6][9]
-
Respiratory Protection: While not typically required for small quantities in well-ventilated areas, a NIOSH-approved N95-type dust mask should be used if handling bulk quantities or if dust generation is unavoidable.[4][9]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of N-Fmoc-glycine and similarly classified non-hazardous, solid amino acid derivatives.
Step 1: Waste Segregation
Causality: Proper segregation is the most critical step in preventing accidental mixing of incompatible chemicals and avoiding costly re-classification of an entire waste container.
-
Designate a specific waste container for "Non-Hazardous Solid Chemical Waste."
-
DO NOT mix N-Fmoc-glycine waste with hazardous wastes such as solvents, heavy metals, or reactive chemicals.
-
DO NOT dispose of this chemical down the drain.[3][5][6] This is to prevent interference with wastewater treatment systems and avoid environmental release.
Step 2: Containerization and Labeling
Causality: Clear and accurate labeling ensures that everyone in the laboratory, including safety personnel, can identify the container's contents without ambiguity.
-
Primary Chemical Waste: For unused or expired N-Fmoc-glycine, place the powder in a sealable, sturdy container (e.g., a screw-cap polypropylene jar or a sealed polyethylene bag).
-
Contaminated Labware: For items like weigh boats, contaminated gloves, and paper towels, place them in a designated, labeled container. This can be a durable, sealed plastic bag or a lined cardboard box.[3]
-
Labeling: The container must be clearly labeled with the words "Non-Hazardous Waste" and the full chemical name: "N-(9-Fluorenylmethoxycarbonyl)glycine." Avoid using abbreviations.
Step 3: On-Site Accumulation and Storage
Causality: Proper storage prevents spills and ensures the waste is secure until its final disposal.
-
Store the sealed waste container in a designated, low-traffic area within the laboratory.
-
Ensure the container is kept closed at all times except when adding waste.
Step 4: Final Disposal
Causality: Final disposal must be handled through official channels to ensure compliance with institutional, local, and state regulations.[1][11]
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup of the non-hazardous solid waste.
-
Follow their specific procedures for waste transfer. Do not move waste outside of the laboratory without authorization.
-
The most common final disposal method for this type of waste is a designated industrial or municipal solid waste landfill.[8][12] Your EHS office will manage this process with a licensed disposal company.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of N-Fmoc-glycine.
Caption: Decision workflow for chemical waste disposal.
Section 4: Spill Management
In the event of a spill, the cleanup materials also become waste and must be disposed of correctly.
-
Ensure Proper PPE: Before cleaning, don the PPE outlined in Section 2.
-
Containment: Prevent the powder from becoming airborne.[3][6]
-
Cleanup: Gently sweep up the spilled solid material and place it into a suitable, sealed container for disposal.[3][10] Avoid actions that create dust.
-
Disposal: Label the container as "Spill Debris: Non-Hazardous N-Fmoc-glycine" and dispose of it alongside your other non-hazardous solid waste according to the protocol in Section 3.
References
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet: Fmoc-Gly-OH. AAPPTec, LLC. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet: Fmoc-Glycine. Carl ROTH. [Link]
-
Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. [Link]
-
Safety Data Sheet: FMOC-Glycine. CEM Corporation. [Link]
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]
-
What it Really Means to be RCRA Compliant with Hazardous Waste. Clean Management Environmental Group, Inc. [Link]
-
How To Dispose Non-Hazardous Waste. IDR Environmental Services. [Link]
-
Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency. [Link]
-
HCS requirements for RCRA and non-RCRA waste. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet: Fmoc-Gly-OH >99%. Severn Biotech Ltd. [Link]
-
Non Hazardous Waste. Illinois Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. peptide.com [peptide.com]
- 5. carlroth.com [carlroth.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. severnbiotech.com [severnbiotech.com]
- 8. uswonline.com [uswonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Non Hazardous Waste [epa.illinois.gov]
- 12. epa.gov [epa.gov]
A Researcher's Guide to Handling N-Bsmoc-glycine: Personal Protective Equipment and Safety Protocols
In the landscape of drug development and scientific research, the synthesis of novel peptides is a cornerstone of innovation. The precision required in these processes is mirrored by the exacting safety standards necessary to protect researchers. N-Bsmoc-glycine, a key building block in peptide synthesis, requires careful handling. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, with a focus on personal protective equipment (PPE). Our goal is to empower you with the knowledge to create a secure laboratory environment, fostering both scientific advancement and personal safety.
Understanding the Hazard Profile of this compound
This compound is a white, odorless, crystalline solid that is stable under normal conditions.[1] It is insoluble in water.[1] According to the Safety Data Sheet (SDS) from Fisher Scientific, there are no known adverse effects from inhalation, ingestion, or skin and eye contact based on the currently available information.[1] Additionally, it is not considered to have any reactive hazards.[1]
However, it is a best practice in a laboratory setting to treat all chemical reagents with a degree of caution, especially powdered reagents that can be inadvertently inhaled or come into contact with skin and eyes. While the specific toxicological data for this compound is limited, general principles of chemical safety for similar protected amino acids warrant the use of appropriate personal protective equipment to minimize exposure.
Core Principles of Personal Protection
The selection of PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken. For this compound, the primary risks are associated with the handling of a fine powder, which can become airborne and lead to inhalation or dermal and eye contact.
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne particles of this compound. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling larger quantities or when there is a potential for dust generation. |
Procedural Guidance for Handling this compound
Pre-Handling Checklist
-
Consult the SDS: Always review the most current Safety Data Sheet for this compound before use.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder.
-
Assemble all necessary PPE: Have your safety glasses, gloves, and lab coat readily available and in good condition.
-
Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Protocol
-
Donning PPE: Before handling the container, put on your laboratory coat, followed by safety glasses and nitrile gloves.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid this compound within a chemical fume hood or on a bench with localized exhaust ventilation to minimize the potential for dust inhalation.
-
Use a spatula or other appropriate tool to carefully transfer the desired amount of the compound. Avoid pouring the powder, as this can generate dust.
-
If any of the material is spilled, follow the spill cleanup procedures outlined below.
-
-
Dissolving the Compound: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling:
-
After handling is complete, wipe down the work area with a damp cloth to remove any residual dust.
-
Carefully remove your gloves, avoiding contact with the outer surface, and dispose of them in the appropriate chemical waste container.
-
Wash your hands thoroughly with soap and water.
-
Operational and Disposal Plans
Spill Management
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for disposal.[2] Clean the spill area with a damp cloth.
-
Large Spills: In the event of a larger spill, evacuate the immediate area and prevent the spread of the dust.[3] If necessary, use a dust respirator.[3] Use a shovel to collect the material into a suitable container for disposal.[3]
Waste Disposal
All waste materials, including empty containers, contaminated gloves, and spilled material, must be disposed of in accordance with federal, state, and local environmental regulations.[2][3] Do not dispose of this compound down the drain.
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area with soap and water.[3] Remove contaminated clothing. If irritation develops, seek medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these protocols, researchers can confidently and safely utilize this compound in their work, ensuring both the integrity of their research and their personal well-being.
References
-
MSDS. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

